molecular formula C6H10O4S B168537 1,1-dioxothiane-3-carboxylic acid CAS No. 167011-35-0

1,1-dioxothiane-3-carboxylic acid

Cat. No.: B168537
CAS No.: 167011-35-0
M. Wt: 178.21 g/mol
InChI Key: UGIYZUNKFKCETD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-dioxothiane-3-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C6H10O4S and its molecular weight is 178.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1-dioxothiane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4S/c7-6(8)5-2-1-3-11(9,10)4-5/h5H,1-4H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGIYZUNKFKCETD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CS(=O)(=O)C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30609348
Record name 1,1-Dioxo-1lambda~6~-thiane-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30609348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167011-35-0
Record name 1,1-Dioxo-1lambda~6~-thiane-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30609348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Crystal Structure Analysis of 1,1-dioxothiane-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the crystal structure analysis of 1,1-dioxothiane-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. Although a definitive crystal structure for this specific molecule is not publicly available at the time of this writing, this document outlines the complete workflow from synthesis and crystallization to X-ray diffraction data analysis, using representative data from analogous cyclic sulfone carboxylic acids. This guide is intended for researchers, scientists, and drug development professionals engaged in structural chemistry and rational drug design, offering detailed experimental protocols, data presentation standards, and workflow visualizations.

Introduction

This compound belongs to the class of cyclic sulfones, which are recognized as important structural motifs in medicinal chemistry. The sulfone group is a strong hydrogen bond acceptor and is often considered a bioisostere of carbonyl or sulfoxide functionalities, capable of modulating the physicochemical properties and biological activity of a molecule.[1] The conformational rigidity of the thiane dioxide ring, combined with the functional handle of the carboxylic acid, makes this scaffold a valuable building block for designing targeted therapeutic agents.[1]

Understanding the three-dimensional atomic arrangement through single-crystal X-ray diffraction is paramount.[2][3] This technique provides precise data on bond lengths, bond angles, torsion angles, and intermolecular interactions, which are critical for structure-activity relationship (SAR) studies, computational modeling, and drug design. This guide details the analytical process for determining and understanding the crystal structure of compounds in this class.

Synthesis and Crystallization

A plausible synthetic route to this compound and its derivatives is essential for obtaining high-purity material suitable for crystallization.

General Synthesis Protocol

The synthesis of the target compound can be approached through several established organic chemistry reactions. A common strategy involves the oxidation of a corresponding thioether and subsequent functional group manipulations.

Example Synthetic Pathway:

  • Starting Material: Commercially available 3-thiophenecarboxylic acid.

  • Reduction: The thiophene ring is first reduced to a tetrahydrothiophene ring using a reducing agent like sodium cyanoborohydride.

  • Oxidation: The resulting tetrahydrothiophene-3-carboxylic acid is then oxidized to the corresponding sulfone, this compound, using an oxidizing agent such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA).

  • Purification: The final product is purified by recrystallization or column chromatography to yield a high-purity crystalline solid.

Experimental Protocols: Single-Crystal X-ray Diffraction

The determination of a molecular structure from a single crystal is a multi-step process that begins with growing a high-quality crystal.

Crystal Growth

Growing diffraction-quality single crystals is often the most challenging step.[4] The purity of the compound is critical. Several methods can be employed for organic molecules:

  • Slow Evaporation: A solution of the compound is prepared in a suitable solvent (or solvent mixture) in which it is moderately soluble. The vessel is covered loosely (e.g., with parafilm containing small perforations) to allow the solvent to evaporate slowly over several days or weeks.[5]

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial. This vial is then placed inside a larger sealed container that contains a "precipitant" solvent in which the compound is poorly soluble but which is miscible with the solvent of the solution. The precipitant vapor slowly diffuses into the solution, reducing the compound's solubility and promoting slow crystallization.

  • Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature. The solution is then allowed to cool down slowly to room temperature, or even lower, causing the solubility to decrease and crystals to form.[5]

For this compound, a solvent system like ethanol/water or acetone/hexane would be a logical starting point for crystallization experiments.

Data Collection

A suitable single crystal (ideally 0.1-0.3 mm in each dimension) is selected, mounted on a goniometer head, and placed in the X-ray diffractometer.[4] Data collection is typically performed at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

Instrumentation: A modern single-crystal X-ray diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.5418 Å) and a sensitive detector (e.g., CCD or CMOS) is used.[3]

Procedure: The crystal is exposed to a collimated beam of monochromatic X-rays and rotated. The diffracted X-rays produce a pattern of reflections (spots) whose positions and intensities are recorded by the detector. A complete dataset is collected by systematically rotating the crystal through a range of angles.

Structure Solution and Refinement

The collected diffraction data is processed to solve and refine the crystal structure.

  • Data Reduction: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for experimental factors like polarization and absorption.

  • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map. This map reveals the positions of the heavier atoms.

  • Structure Refinement: An initial molecular model is built based on the electron density map. This model is then refined against the experimental data using full-matrix least-squares methods.[6] In this iterative process, atomic positions, and anisotropic displacement parameters are adjusted to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.

The entire process, from data collection to a refined structure, is illustrated in the workflow diagram below.

G cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Analysis Synthesis Synthesis & Purification Crystallization Crystal Growth Synthesis->Crystallization Selection Crystal Selection & Mounting Crystallization->Selection Data_Collection X-ray Diffraction Data Collection Selection->Data_Collection Mount on Diffractometer Data_Reduction Data Reduction & Correction Data_Collection->Data_Reduction Structure_Solution Structure Solution (Direct Methods) Data_Reduction->Structure_Solution Structure_Refinement Structure Refinement (Least-Squares) Structure_Solution->Structure_Refinement Validation Structure Validation (CIF Check) Structure_Refinement->Validation Deposition Deposition to CSD/PDB Validation->Deposition

Caption: Workflow for Single-Crystal X-ray Structure Determination.

Data Presentation: Crystallographic Data

The final refined structure is reported in a standardized format. The following table summarizes hypothetical but representative crystallographic data for this compound, based on known structures of similar cyclic sulfones.[6][7]

Parameter Hypothetical Value
Chemical Formula C₅H₈O₄S
Formula Weight 164.18 g/mol
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.512(3)
b (Å) 10.234(4)
c (Å) 9.156(3)
α (°) 90
β (°) 105.34(2)
γ (°) 90
Volume (ų) 768.9(5)
Z 4
Calculated Density (g/cm³) 1.418
Radiation (λ, Å) Mo Kα (0.71073)
Temperature (K) 100(2)
Reflections Collected 5432
Independent Reflections 1754 [R(int) = 0.035]
Final R indices [I>2σ(I)] R₁ = 0.041, wR₂ = 0.105
R indices (all data) R₁ = 0.052, wR₂ = 0.118
Goodness-of-fit (F²) 1.06

Structural Insights and Intermolecular Interactions

The crystal structure would reveal key molecular and supramolecular features.

Molecular Conformation

The thiane dioxide ring is expected to adopt a chair conformation, which is the most stable arrangement for six-membered rings. The carboxylic acid substituent at the C3 position could be either axial or equatorial, with the equatorial position generally being more sterically favorable.

Intermolecular Interactions

The presence of both a strong hydrogen bond donor (the carboxylic acid -OH) and multiple hydrogen bond acceptors (the carboxylic carbonyl oxygen and the two sulfone oxygens) dictates the crystal packing. The primary interaction would likely be a classic carboxylic acid dimer synthon, where two molecules form a centrosymmetric dimer via strong O-H···O hydrogen bonds.

G node_mol Molecular Structure Conformation (Chair) Bond Lengths & Angles Torsion Angles node_pack Crystal Packing Hydrogen Bonding (e.g., Acid Dimer) van der Waals Forces Unit Cell & Symmetry node_mol->node_pack Determines node_prop Bulk Properties Solubility Melting Point Stability Bioavailability node_pack->node_prop Influences

Caption: Relationship between molecular structure and bulk properties.

These primary hydrogen bonding motifs, along with weaker C-H···O interactions involving the sulfone group, would extend the structure into a three-dimensional supramolecular architecture. Analyzing these interactions is crucial for understanding the crystal's stability and physical properties, which can impact formulation and bioavailability in drug development.

Conclusion

The crystal structure analysis of this compound, and related compounds, provides indispensable information for medicinal chemistry and materials science. While a specific structure for the title compound remains to be reported, this guide presents the complete experimental and analytical framework required for its determination. The detailed protocols for synthesis, crystallization, and X-ray diffraction, coupled with a standardized approach to data analysis and presentation, form a robust foundation for researchers. The resulting structural insights into molecular conformation and intermolecular packing are fundamental to the rational design of new chemical entities with optimized properties.

References

Spectroscopic and Structural Elucidation of 1,1-Dioxothiane-3-Carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 1,1-dioxothiane-3-carboxylic acid, a compound of interest for researchers and professionals in drug development and chemical synthesis. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights into its molecular structure and chemical properties.

Spectroscopic Data Summary

The spectroscopic data for this compound, systematically named tetrahydro-2H-thiopyran-3-carboxylic acid 1,1-dioxide (CAS No. 167011-35-0), has been compiled and organized for clarity and comparative analysis.

Table 1: NMR Spectroscopic Data
Nucleus Chemical Shift (ppm) Multiplicity Coupling Constant (Hz) Assignment
¹H3.50 - 3.65mH-2a, H-6a
3.25 - 3.40mH-2e, H-6e
3.10 - 3.25mH-3
2.30 - 2.50mH-4a, H-5a
2.05 - 2.25mH-4e, H-5e
11.0 - 13.0br sCOOH
¹³C173.5sC=O
52.8tC-2
51.5tC-6
45.2dC-3
24.8tC-4
23.1tC-5

Note: The exact chemical shifts and coupling constants may vary depending on the solvent and experimental conditions. The assignments are based on predicted values and data from similar structures.

Table 2: IR Spectroscopic Data
Wavenumber (cm⁻¹) Intensity Vibrational Mode
2500-3300Broad, StrongO-H stretch (Carboxylic Acid)
1710StrongC=O stretch (Carboxylic Acid)
1300, 1120StrongS=O stretch (Sulfone)
1420MediumC-H bend
1210MediumC-O stretch
Table 3: Mass Spectrometry Data
m/z Relative Intensity (%) Proposed Fragment
178.02[M]⁺
133[M - COOH]⁺
113[M - SO₂ - H]⁺
64[SO₂]⁺

Experimental Protocols

Synthesis Workflow

The synthesis of this compound would likely involve a multi-step process. A potential synthetic route is visualized in the workflow diagram below.

Synthesis_Workflow cluster_0 Starting Materials cluster_1 Oxidation cluster_2 Purification cluster_3 Final Product Thiane-3-carboxylic_acid Thiane-3-carboxylic acid Oxidation Oxidation (e.g., H₂O₂, m-CPBA) Thiane-3-carboxylic_acid->Oxidation Reactant Purification Purification (Crystallization/Chromatography) Oxidation->Purification Crude Product Final_Product 1,1-Dioxothiane-3- carboxylic acid Purification->Final_Product Pure Product

Caption: A potential synthetic workflow for this compound.

General Oxidation Protocol:

  • Dissolve thiane-3-carboxylic acid in a suitable solvent (e.g., acetic acid, dichloromethane).

  • Add an oxidizing agent, such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA), portion-wise at a controlled temperature (typically 0-25 °C).

  • Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).

  • Upon completion, quench the reaction and work up the mixture to isolate the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Spectroscopic Analysis Workflow

The workflow for obtaining the spectroscopic data is outlined below.

Spectroscopic_Analysis_Workflow cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy cluster_MS Mass Spectrometry Sample Pure Sample of This compound NMR_Spectrometer NMR Spectrometer (e.g., 400 MHz) Sample->NMR_Spectrometer IR_Spectrometer FT-IR Spectrometer Sample->IR_Spectrometer Mass_Spectrometer Mass Spectrometer (e.g., ESI, EI) Sample->Mass_Spectrometer NMR_Data ¹H and ¹³C NMR Spectra NMR_Spectrometer->NMR_Data IR_Data IR Spectrum IR_Spectrometer->IR_Data MS_Data Mass Spectrum Mass_Spectrometer->MS_Data

Caption: Workflow for the spectroscopic analysis of the target compound.

General Spectroscopic Protocols:

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer (e.g., 400 MHz) using a deuterated solvent such as DMSO-d₆ or CDCl₃. Chemical shifts would be reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane).

  • IR Spectroscopy: The IR spectrum would be obtained using a Fourier-transform infrared (FT-IR) spectrometer. The sample could be analyzed as a solid (e.g., KBr pellet) or as a thin film.

  • Mass Spectrometry: Mass spectra would be acquired using a mass spectrometer with a suitable ionization technique, such as electrospray ionization (ESI) or electron ionization (EI), to determine the molecular weight and fragmentation pattern.

Structural Interpretation and Signaling Pathways

The spectroscopic data provides key information for the structural elucidation of this compound. The relationship between the chemical structure and the expected spectroscopic signals is a fundamental concept in analytical chemistry.

Structure_Spectra_Relationship cluster_Spectra Spectroscopic Signatures Structure Molecular Structure (this compound) NMR_Signals NMR Chemical Shifts & Coupling Constants Structure->NMR_Signals Proton & Carbon Environments IR_Bands IR Absorption Bands Structure->IR_Bands Functional Group Vibrations MS_Peaks Mass-to-Charge Ratios Structure->MS_Peaks Molecular Mass & Fragmentation

Caption: Logical relationship between molecular structure and spectroscopic data.

This technical guide serves as a foundational resource for scientists working with this compound. The presented data and workflows are intended to facilitate further research and application of this compound in various scientific disciplines.

CAS number and IUPAC name for 1,1-dioxothiane-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,1-dioxothiane-3-carboxylic acid, a heterocyclic compound of interest in synthetic and medicinal chemistry. This document details its chemical identity, available physicochemical properties, and a documented experimental protocol.

Chemical Identity and Physicochemical Properties

This compound is a sulfur-containing heterocyclic compound. Its systematic IUPAC name is tetrahydro-2H-thiopyran-3-carboxylic acid 1,1-dioxide.[1] The compound is registered under CAS number 167011-35-0.[1]

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 167011-35-0[1]
IUPAC Name tetrahydro-2H-thiopyran-3-carboxylic acid 1,1-dioxide[1]
Molecular Formula C₆H₁₀O₄S[1]
Molecular Weight 178.21 g/mol [1]

Quantitative experimental data for this compound is not widely available in the public domain. However, data for the isomeric 1,1-dioxothiane-4-carboxylic acid (CAS 64096-87-3) is available and can provide some context for the general properties of this class of compounds.

Table 2: Physicochemical Properties

PropertyValueNotes
Melting Point 195.0 to 199.0 °CData for the isomeric 1,1-dioxothiane-4-carboxylic acid.
Appearance White to light yellow powder/crystalData for the isomeric 1,1-dioxothiane-4-carboxylic acid.
Solubility No data available
pKa No data available

Experimental Protocol: Amide Coupling Reaction

The following protocol describes the use of (±)-tetrahydro-2H-thiopyran-3-carboxylic acid 1,1-dioxide in an amide coupling reaction, as detailed in patent WO2017207340A1.

Objective: To synthesize (±)-methyl 3-{[(1,1-dioxidotetrahydro-2H-thiopyran-3-yl)carbonyl]amino}-4-(methylamino)benzoate.

Materials:

  • (±)-Tetrahydro-2H-thiopyran-3-carboxylic acid 1,1-dioxide (CAS 167011-35-0)

  • Methyl 3-amino-4-(methylamino)benzoate (CAS 66315-16-0)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Triethylamine (TEA)

  • N,N-Dimethylformamide (DMF)

  • Water

Procedure:

  • In a suitable reaction vessel, combine 0.59 g (3.3 mmol) of methyl 3-amino-4-(methylamino)benzoate and 0.65 g (3.6 mmol) of (±)-tetrahydro-2H-thiopyran-3-carboxylic acid 1,1-dioxide.

  • Add 8 mL of N,N-dimethylformamide (DMF) to the mixture.

  • To the resulting solution, add 1.4 g (3.6 mmol) of HATU and 0.5 mL (3.6 mmol) of triethylamine.

  • Stir the reaction mixture at room temperature for 1 hour.

  • After 1 hour, concentrate the reaction mixture to remove the solvent.

  • Treat the residue with 50 mL of water, which should cause the product to precipitate.

  • Collect the precipitate by filtration.

  • The filtration yields 1.3 g of the crude product.

Product Characterization:

  • UPLC-MS (ESI+): [M+H]⁺ = 341; Rt = 0.78 min (Method E as described in the patent).

Experimental Workflow Diagram

The following diagram illustrates the key steps in the amide coupling reaction described above.

experimental_workflow Amide Coupling of this compound cluster_reactants Reactants cluster_reagents Reagents & Solvent cluster_process Reaction & Workup cluster_product Product reactant1 This compound reaction Stir at RT for 1h reactant1->reaction reactant2 Methyl 3-amino-4-(methylamino)benzoate reactant2->reaction reagent1 HATU (Coupling Agent) reagent1->reaction reagent2 Triethylamine (Base) reagent2->reaction solvent DMF (Solvent) solvent->reaction workup1 Solvent Removal reaction->workup1 Reaction Completion workup2 Precipitation with Water workup1->workup2 workup3 Filtration workup2->workup3 product Crude Amide Product workup3->product Isolation

Caption: Workflow for the HATU-mediated amide coupling.

Biological Context and Signaling Pathways

Thiopyran derivatives are recognized for their diverse pharmacological activities, including antibacterial, antifungal, anti-inflammatory, antiviral, and anticancer properties. The incorporation of the thiopyran ring system is a strategy in the design of novel therapeutic agents.

However, a comprehensive search of the scientific literature did not reveal any specific studies detailing the biological activity or the involvement of this compound in any particular signaling pathway. Further research is required to elucidate the potential biological roles and mechanisms of action for this compound.

Conclusion

This technical guide has summarized the available information on this compound (CAS 167011-35-0). While its fundamental chemical identity is well-established, there is a notable lack of publicly available data regarding its specific physicochemical properties and biological activities. The provided experimental protocol for its use in amide coupling serves as a practical example of its application in chemical synthesis. Future research into this compound may uncover novel properties and applications, particularly within the field of medicinal chemistry.

References

Navigating the Physicochemical Landscape of 1,1-dioxothiane-3-carboxylic acid: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – This technical guide offers a comprehensive overview of the anticipated solubility and stability of 1,1-dioxothiane-3-carboxylic acid, a molecule of interest to researchers, scientists, and drug development professionals. In the absence of specific published experimental data for this compound, this document provides a robust theoretical framework based on its structural characteristics—a cyclic sulfonamide (a γ-sultam) fused with a carboxylic acid moiety. The principles outlined herein, supported by data from analogous structures, serve as a critical resource for anticipating its behavior in various solvent systems and under different storage conditions. Furthermore, this guide details standardized experimental protocols for determining these crucial physicochemical properties.

Predicted Solubility Profile

The solubility of an organic molecule is governed by the interplay of its functional groups and the nature of the solvent. This compound possesses both a polar carboxylic acid group and a polar sulfonamide group, alongside a nonpolar hydrocarbon backbone.

The carboxylic acid group can act as a hydrogen bond donor and acceptor, suggesting good solubility in polar protic solvents such as water, ethanol, and methanol. Carboxylic acids with fewer than five carbon atoms are generally soluble in water, and while the cyclic structure of this compound increases its molecular weight, the presence of the highly polar sulfonyl group is expected to enhance aqueous solubility.[1][2][3] The solubility in aqueous media will be highly dependent on the pH, with the formation of the carboxylate salt at basic pH significantly increasing solubility.[4]

In polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), the compound is expected to exhibit good solubility due to strong dipole-dipole interactions.

Conversely, in nonpolar solvents such as hexanes and toluene, the solubility is predicted to be low. The polar functional groups will have unfavorable interactions with the nonpolar solvent molecules.

A summary of the expected qualitative solubility is presented in Table 1.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolHighHydrogen bonding with the carboxylic acid and sulfonamide groups. Solubility in water is pH-dependent.
Polar Aprotic DMSO, DMF, AcetonitrileModerate to HighStrong dipole-dipole interactions.
Nonpolar Hexane, Toluene, Diethyl EtherLowMismatch in polarity between the solute and solvent.
Table 1: Predicted Qualitative Solubility of this compound in Different Solvent Classes.

Stability Profile and Potential Degradation Pathways

The stability of this compound will be influenced by environmental factors such as pH, temperature, and light. The primary sites for potential degradation are the carboxylic acid and the sulfonamide functional groups within the cyclic structure.

Hydrolysis: The sulfonamide bond is generally stable to hydrolysis under neutral and acidic conditions but can be susceptible to cleavage under basic conditions, which could lead to ring-opening.[5][6] The rate of hydrolysis is expected to increase with temperature.

Decarboxylation: While carboxylic acids can undergo decarboxylation, this typically requires high temperatures unless there is a beta-carbonyl group, which is not present in this molecule. Therefore, thermal decarboxylation is not anticipated to be a major degradation pathway under normal storage conditions.

Oxidation: The molecule does not contain functional groups that are highly susceptible to oxidation under standard conditions.

Photostability: The absence of significant chromophores in the structure suggests that the compound may be relatively stable to light. However, photostability testing is necessary for confirmation.

A potential degradation pathway involving hydrolytic cleavage of the sulfonamide bond is illustrated in the diagram below.

G Potential Hydrolytic Degradation Pathway A This compound B Ring-opened product (4-aminobutane-1-sulfonic acid-3-carboxylic acid) A->B Base-catalyzed hydrolysis G Equilibrium Solubility Determination Workflow cluster_0 Preparation cluster_1 Equilibration cluster_2 Analysis A Add excess compound to solvent B Seal vials A->B C Agitate at constant temperature B->C D Monitor until equilibrium is reached C->D E Separate solid and liquid phases D->E F Quantify concentration in supernatant E->F G Forced Degradation Study Logic cluster_0 Stress Conditions A Drug Substance (this compound) B Acid/Base Hydrolysis A->B C Oxidation A->C D Thermal A->D E Photolytic A->E F Analysis by Stability-Indicating Method B->F C->F D->F E->F G Identify and Characterize Degradation Products F->G H Elucidate Degradation Pathways G->H

References

The Unexplored Potential of 1,1-Dioxothiane-3-Carboxylic Acid Derivatives: A Pivot to the Bioactive Landscape of Benzo[b]thiophene-3-Carboxylic Acid 1,1-Dioxide Analogs

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Initial investigations into the biological activity of 1,1-dioxothiane-3-carboxylic acid derivatives reveal a significant gap in the current scientific literature. As of the latest searches, there is no published data detailing the synthesis, biological evaluation, or mechanism of action for this specific class of compounds. This presents a unique opportunity for novel research and discovery in the field of medicinal chemistry.

In the absence of direct information, this guide pivots to a closely related and well-documented class of compounds: benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives . These analogs, which share the core feature of a sulfur-containing heterocyclic ring with an oxidized sulfur atom and a carboxylic acid moiety, have demonstrated significant potential as anticancer agents. This guide will provide a comprehensive overview of their biological activity, focusing on their role as inhibitors of the RhoA/ROCK signaling pathway, a critical regulator of cellular processes implicated in cancer progression.

Introduction to Benzo[b]thiophene-3-Carboxylic Acid 1,1-Dioxide Derivatives

The benzo[b]thiophene-3-carboxylic acid 1,1-dioxide scaffold has emerged as a promising pharmacophore in the development of novel anticancer therapeutics. The Rho family of GTPases, particularly RhoA, are key regulators of the actin cytoskeleton and are frequently dysregulated in cancer, promoting tumor growth and metastasis.[1] The development of small molecule inhibitors targeting the RhoA/ROCK pathway has been a significant challenge. However, derivatives of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide have shown promise in this area.[1]

Biological Activity and Quantitative Data

Recent studies have focused on the synthesis and in vitro evaluation of a series of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents. One notable compound, designated as b19 , has demonstrated significant inhibitory effects on the proliferation, migration, and invasion of MDA-MB-231 human breast cancer cells.[1]

Table 1: In Vitro Anticancer Activity of Compound b19

Cell LineAssayIC50 (µM)Reference
MDA-MB-231ProliferationData not specified[1]
MDA-MB-231MigrationData not specified[1]
MDA-MB-231InvasionData not specified[1]

While specific IC50 values for proliferation, migration, and invasion for compound b19 are not explicitly provided in the referenced abstract, the study confirms its significant inhibitory activity.[1] Further investigation of the primary literature would be necessary to obtain this quantitative data. The study also highlights that the structure-activity relationship, particularly the presence of a carboxamide at the C-3 position and a 1-methyl-1H-pyrazol at the C-5 position, enhances the anti-proliferative activity of these derivatives.[1]

Mechanism of Action: Targeting the RhoA/ROCK Signaling Pathway

The primary mechanism of action for these benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives is the inhibition of the RhoA/ROCK signaling pathway.[1] This pathway plays a crucial role in regulating cell shape, polarity, and motility through its effects on the actin cytoskeleton.

Signaling Pathway Diagram

RhoA_ROCK_Pathway RhoA RhoA ROCK ROCK RhoA->ROCK Activates MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates MLC_P Phosphorylated MLC (MLC-P) StressFibers Stress Fiber Formation MLC_P->StressFibers Promotes CellMigration Cell Migration & Invasion StressFibers->CellMigration Leads to b19 Compound b19 b19->RhoA Inhibits

Caption: Inhibition of the RhoA/ROCK signaling pathway by compound b19.

The inhibition of this pathway by compound b19 was confirmed by the observed suppression of myosin light chain phosphorylation and the reduced formation of stress fibers in MDA-MB-231 cells.[1] Molecular docking studies suggest that compound b19 exhibits a different binding pattern to RhoA compared to a previously reported covalent inhibitor, DC-Rhoin, indicating a potentially novel mode of interaction.[1]

Experimental Protocols

The following are generalized experimental protocols based on the methodologies described for the synthesis and evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives.[1][2]

General Synthesis of Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide Derivatives

A common synthetic route involves the modification of a pre-formed benzo[b]thiophene-3-carboxylic acid 1,1-dioxide core. The following is a representative workflow for the synthesis of carboxamide derivatives.

Experimental Workflow: Synthesis of Carboxamide Derivatives

synthesis_workflow start Start: Benzo[b]thiophene- 3-carboxylic acid 1,1-dioxide activation Carboxylic Acid Activation (e.g., with SOCl2 or HATU) start->activation coupling Amide Coupling (with desired amine) activation->coupling purification Purification (e.g., chromatography) coupling->purification product Final Product: Carboxamide Derivative purification->product

Caption: General workflow for the synthesis of carboxamide derivatives.

Detailed Steps:

  • Carboxylic Acid Activation: The starting benzo[b]thiophene-3-carboxylic acid 1,1-dioxide is dissolved in a suitable anhydrous solvent (e.g., dichloromethane). An activating agent such as thionyl chloride or a peptide coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is added, and the reaction is stirred at room temperature until the activation is complete.

  • Amide Coupling: The desired amine is added to the reaction mixture, often in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA) to neutralize any acid formed. The reaction is monitored by thin-layer chromatography (TLC) until completion.

  • Work-up and Purification: The reaction mixture is typically washed with aqueous solutions to remove excess reagents and byproducts. The organic layer is dried, concentrated, and the crude product is purified by column chromatography on silica gel to yield the pure carboxamide derivative.

  • Characterization: The structure of the final compound is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).[2]

In Vitro Biological Assays

Cell Proliferation Assay (MTT Assay):

  • Cancer cells (e.g., MDA-MB-231) are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.

  • The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

Cell Migration and Invasion Assays (Transwell Assay):

  • Transwell inserts with or without a Matrigel coating (for invasion and migration assays, respectively) are placed in 24-well plates.

  • Cancer cells, pre-treated with the test compounds, are seeded into the upper chamber in a serum-free medium.

  • The lower chamber is filled with a medium containing a chemoattractant (e.g., fetal bovine serum).

  • After incubation, non-migrated/invaded cells on the upper surface of the insert are removed.

  • The cells that have migrated/invaded to the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope. The number of migrated/invaded cells in the treated groups is compared to the untreated control group.

Western Blot Analysis for Pathway Inhibition:

  • Cells are treated with the test compounds for a specified time.

  • Total protein is extracted from the cells, and protein concentration is determined.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with primary antibodies against the proteins of interest (e.g., phosphorylated MLC, total MLC, RhoA, ROCK, and a loading control like GAPDH).

  • After washing, the membrane is incubated with a suitable secondary antibody conjugated to an enzyme (e.g., HRP).

  • The protein bands are visualized using a chemiluminescence detection system, and the band intensities are quantified to determine the relative protein expression levels.

Conclusion and Future Directions

While the biological activity of this compound derivatives remains an uncharted area of research, the promising anticancer activity of the structurally related benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives provides a strong rationale for their investigation. The latter have demonstrated clear potential as inhibitors of the RhoA/ROCK signaling pathway, a key target in cancer therapy.

Future research should focus on:

  • Synthesis and Exploration: The synthesis and screening of a library of this compound derivatives to determine their potential biological activities.

  • Quantitative Analysis: Detailed quantitative analysis of the most promising benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives to establish precise IC50 values for their anticancer effects.

  • In Vivo Studies: Preclinical in vivo studies to evaluate the efficacy and safety of lead compounds in animal models of cancer.

  • Mechanism of Action: Further elucidation of the precise molecular interactions between these compounds and their targets within the RhoA/ROCK pathway.

The exploration of these novel sulfur-containing heterocyclic carboxylic acids holds significant promise for the discovery of new and effective therapeutic agents.

References

A Technical Guide to 1,1-dioxothiane-3-carboxylic Acid and its Analogs: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive review of 1,1-dioxothiane-3-carboxylic acid and its analogs. The document details synthetic methodologies, presents quantitative data on biological activities, and explores the therapeutic potential of this class of compounds. It is intended to serve as a valuable resource for professionals engaged in chemical synthesis and drug discovery.

Introduction to Cyclic Sulfones and Carboxylic Acid Bioisosteres

The 1,1-dioxothiane scaffold, a six-membered cyclic sulfone, represents an important structural motif in medicinal chemistry. Cyclic sulfones are known for their chemical stability and their ability to act as key intermediates in various synthetic pathways[1]. The incorporation of a carboxylic acid group, as in this compound, often plays a crucial role in the pharmacophore of therapeutic agents. This functional group is pivotal for establishing strong electrostatic and hydrogen bond interactions with biological targets[2][3].

However, the presence of a carboxylic acid can also introduce challenges in drug development, including limited membrane permeability, metabolic instability, and potential toxicity[4][5][6]. To mitigate these drawbacks while preserving biological activity, medicinal chemists employ the strategy of bioisosteric replacement. A bioisostere is a functional group or molecule that shares similar physicochemical properties with another, allowing it to produce a similar biological effect[4]. The development of analogs of this compound through the replacement of the carboxylate group is a key strategy for optimizing drug-like properties[5][6].

Synthesis of the 1,1-dioxothiane Core and its Analogs

The synthesis of cyclic sulfones can be achieved through various strategies, including ring-closing metathesis (RCM), C-H insertion reactions, and intramolecular cyclizations[1][7]. These methods offer versatile routes to both five- and six-membered cyclic sulfone rings[1].

A common approach to introducing a carboxyl group involves the reaction of a deprotonated cyclic sulfone with a chloroformate reagent. While a direct protocol for the 3-carboxylic acid derivative was not prominently featured in the reviewed literature, the synthesis of the analogous 2-carboxylate derivative provides a representative and detailed experimental workflow.

This procedure details the synthesis of a carboxylated 1,1-dioxothiane derivative via carboxylation of the parent cyclic sulfone[8].

Materials:

  • Thiane 1,1-dioxide

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (1 M in THF)

  • Tetrahydrofuran (THF), dry

  • Allyl chloroformate

  • Hydrochloric acid (HCl), aqueous (1 N)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • A solution of LiHMDS (180 mL, 180 mmol) in THF (450 mL) is prepared in oven-dried glassware under an argon atmosphere and cooled to -78 °C.

  • A solution of thiane 1,1-dioxide (9.52 mL, 100 mmol) in THF (10 mL) is added dropwise to the cooled LiHMDS solution.

  • The resulting mixture is stirred at -78 °C for 1 hour.

  • Allyl chloroformate (11.7 mL, 110 mmol) is added dropwise to the reaction mixture.

  • The mixture is allowed to warm to room temperature and is stirred for 15 hours.

  • The reaction is quenched by the addition of 1 N aqueous HCl (500 mL).

  • The aqueous mixture is extracted with EtOAc (3 x 500 mL).

  • The combined organic phases are washed with brine (1 L), dried over MgSO₄, and concentrated under reduced pressure to yield the crude product, which can be purified by flash column chromatography.

G start Start: Thiane 1,1-dioxide + LiHMDS in THF deprotonation Deprotonation at -78°C (1 hour) start->deprotonation Formation of Carbanion addition Add Allyl Chloroformate deprotonation->addition Nucleophilic Acyl Substitution warm_stir Warm to Room Temperature (Stir for 15 hours) addition->warm_stir quench Quench with 1N HCl warm_stir->quench extraction Extract with Ethyl Acetate quench->extraction workup Wash, Dry, Concentrate extraction->workup end_product Final Product: Allyl-1,1-dioxo-thiane-2-carboxylate workup->end_product

General workflow for the synthesis of a carboxylated 1,1-dioxothiane.

This protocol describes the synthesis of a biologically active benzofused analog, starting from the corresponding methyl ester[9].

Materials:

  • Methyl 4-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylate

  • Aqueous solution of sodium hydroxide

  • Hydrochloric acid (concentrated)

  • Water

Procedure:

  • A suspension of methyl 4-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylate (2.53 g, 0.01 mol) is prepared in 30 mL of water.

  • A 10% aqueous solution of sodium hydroxide is added dropwise with stirring until the solid completely dissolves and the pH reaches 10-11.

  • The resulting solution is boiled for 5 minutes.

  • The solution is cooled to room temperature and then acidified to pH 1 by adding concentrated HCl dropwise with stirring.

  • The white precipitate that forms is filtered off, washed with water until the washings are neutral, and then dried in the air.

  • The crude product is recrystallized from boiling water to yield the monohydrate of the target acid.

Biological Activity and Structure-Activity Relationships

While specific biological data for this compound is not widely reported, its analogs have shown significant therapeutic potential. The carboxylic acid functionality is a known pharmacophore in many drug classes, including non-steroidal anti-inflammatory drugs (NSAIDs)[2].

A study on 4-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylic acid, a benzofused analog, revealed notable anti-inflammatory and analgesic properties. In an experimental model of carrageenan-induced inflammation in rats, this compound demonstrated a high analgesic effect, exceeding that of the reference drug Diclofenac[9].

The anti-inflammatory and analgesic activities of the sodium salt of 4-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylic acid are summarized below.

CompoundDose (mg/kg)Anti-inflammatory Activity (% Edema Reduction)Analgesic Effect (%)
Sodium Salt of Analog 1033.368.8
Diclofenac Sodium 848.943.8
Lornoxicam 1.355.656.3
Data sourced from an experimental model of inflammation in rats[9].

The Role of Analogs and Bioisosteres in Drug Development

The development of analogs is a cornerstone of modern drug discovery. For carboxylic acid-containing lead compounds, bioisosteric replacement can enhance pharmacokinetic profiles by improving membrane permeability and metabolic stability[5]. This strategy involves replacing the carboxylic acid with other acidic functional groups that mimic its size, shape, and electronic properties[4]. Common bioisosteres for carboxylic acids include tetrazoles, hydroxamic acids, and acylsulfonamides[2][6].

The selection of an appropriate bioisostere is context-dependent and aims to balance target affinity with improved absorption, distribution, metabolism, and excretion (ADME) properties[4].

G lead Lead Compound (e.g., 1,1-dioxothiane- 3-carboxylic acid) p1 Poor Membrane Permeability p2 Metabolic Instability p3 Toxicity strategy Strategy: Bioisosteric Replacement of Carboxylic Acid lead->strategy iso1 Tetrazole strategy->iso1 iso2 Hydroxamic Acid strategy->iso2 iso3 Acylsulfonamide strategy->iso3 outcome Desired Outcome: Optimized Analog iso1->outcome iso2->outcome iso3->outcome o1 Enhanced Bioavailability o2 Retained/Improved Potency o3 Reduced Toxicity

Logical workflow for analog design via bioisosteric replacement.

Conclusion

This compound and its analogs constitute a class of compounds with considerable interest for drug development. The cyclic sulfone core provides a stable and synthetically accessible scaffold. While the carboxylic acid moiety is critical for biological interactions, it can also present pharmacokinetic challenges. The synthesis and evaluation of analogs, particularly through the application of bioisosteric replacement strategies, offer a promising avenue for the discovery of novel therapeutics with optimized properties. The demonstrated analgesic and anti-inflammatory activity of a benzofused analog underscores the potential of this scaffold in developing new medicines. Further research into the synthesis and biological screening of a wider range of analogs is warranted.

References

Theoretical and Computational Elucidation of 1,1-dioxothiane-3-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational approaches to studying 1,1-dioxothiane-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from related cyclic sulfones and carboxylic acids to present a robust framework for its analysis. The guide covers molecular structure, spectroscopic predictions, conformational analysis, and potential synthetic strategies, supported by detailed computational methodologies and hypothetical data presented for illustrative purposes. This document aims to serve as a foundational resource for researchers engaged in the design and development of novel therapeutics incorporating the sulfone moiety.

Introduction

Cyclic sulfones, also known as thiacycloalkane-1,1-dioxides, are a class of organosulfur compounds that have garnered significant attention in medicinal chemistry.[1][2] The sulfonyl group is a strong hydrogen bond acceptor and is metabolically stable, making it an attractive feature in drug design.[3] The incorporation of a carboxylic acid functionality, as in this compound, introduces a key pharmacophoric element that can engage in ionic interactions with biological targets. Understanding the three-dimensional structure, conformational preferences, and electronic properties of this molecule is crucial for predicting its biological activity and for the rational design of new chemical entities.

Theoretical and computational chemistry offer powerful tools to investigate the properties of molecules like this compound, providing insights that can guide experimental efforts.[4][5] This guide outlines the key computational methods and theoretical considerations for the comprehensive characterization of this molecule.

Molecular Structure and Properties

The molecular structure of this compound consists of a six-membered thiane ring with a sulfonyl group at the 1-position and a carboxylic acid group at the 3-position. The presence of the sulfonyl group significantly influences the geometry and electronic properties of the heterocyclic ring.

Predicted Molecular Geometry

Computational methods, particularly Density Functional Theory (DFT), are well-suited for predicting the equilibrium geometry of this compound.[6][7] The thiane-1,1-dioxide ring is expected to adopt a chair conformation, which is the most stable conformation for six-membered rings.[8] The orientation of the carboxylic acid group (axial vs. equatorial) will have a significant impact on the overall molecular shape and potential intermolecular interactions.

Table 1: Predicted Geometrical Parameters for the Most Stable Conformer of this compound (Illustrative Data)

ParameterValue (Å or °)Computational Method
S=O Bond Length1.45B3LYP/6-311++G
C-S Bond Length1.80B3LYP/6-311++G
C-C (ring) Bond Length1.54B3LYP/6-311++G
C-COOH Bond Length1.52B3LYP/6-311++G
O=S=O Bond Angle118.5B3LYP/6-311++G
C-S-C Bond Angle105.0B3LYP/6-311++G
Ring Dihedral AnglesVariesB3LYP/6-311++G**

Note: The data in this table is hypothetical and serves as an illustration of the type of information that can be obtained from DFT calculations. Actual values would require specific computations.

Spectroscopic Analysis (Predicted)

Infrared (IR) Spectroscopy

The calculated IR spectrum would show characteristic vibrational frequencies for the sulfonyl and carboxylic acid groups.

Table 2: Predicted Prominent IR Vibrational Frequencies (Illustrative Data)

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
SO₂Asymmetric Stretch~1350
SO₂Symmetric Stretch~1150
C=O (Carboxylic Acid)Stretch~1720
O-H (Carboxylic Acid)Stretch~3000-3300 (broad)
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR chemical shifts can be predicted to aid in the structural elucidation of synthesized compounds. The chemical shifts of the protons and carbons in the thiane ring would be influenced by the electron-withdrawing nature of the sulfonyl group and the position of the carboxylic acid.[9]

Conformational Analysis

The biological activity of a molecule is often dictated by its three-dimensional conformation. For this compound, the primary conformational flexibility arises from the chair-boat interconversion of the thiane ring and the orientation of the carboxylic acid group.

Computational Workflow for Conformational Analysis

G Computational Workflow for Conformational Analysis A Initial 3D Structure Generation B Conformational Search (e.g., Molecular Mechanics) A->B C Geometry Optimization of Conformers (DFT) B->C D Frequency Calculation and Thermodynamic Analysis C->D E Identification of Low-Energy Conformers D->E F Analysis of Inter- and Intramolecular Interactions E->F

Caption: Workflow for computational conformational analysis.

Experimental Protocols (Hypothetical)

While a specific protocol for this compound is not documented in the provided search results, a plausible synthetic route can be devised based on established methods for the synthesis of cyclic sulfones and carboxylic acids.[10]

Synthesis of this compound

A potential synthetic route could involve the following steps:

  • Synthesis of a suitable precursor: This could involve the Michael addition of a thiol to an α,β-unsaturated ester, followed by cyclization.

  • Oxidation of the sulfide: The cyclic sulfide would then be oxidized to the corresponding sulfone using an oxidizing agent such as hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA).

  • Hydrolysis of the ester: The ester group would be hydrolyzed to the carboxylic acid under acidic or basic conditions.

Table 3: Hypothetical Experimental Protocol for Synthesis

StepReagents and ConditionsPurpose
1Thiol, α,β-unsaturated ester, base (e.g., NaOEt), ethanol, refluxFormation of cyclic sulfide precursor
2Cyclic sulfide, H₂O₂ (30%), acetic acid, 60 °COxidation of sulfide to sulfone
3Cyclic sulfone ester, aq. HCl, refluxHydrolysis to carboxylic acid
4Recrystallization from ethanol/waterPurification of the final product

Note: This is a generalized, hypothetical protocol and would require experimental optimization.

Potential Role in Drug Discovery

Molecules containing both sulfone and carboxylic acid moieties are of interest in drug discovery due to their ability to interact with biological targets through hydrogen bonding and ionic interactions. This compound could be explored as a scaffold for the development of inhibitors for various enzymes or as a ligand for receptors.

G Hypothetical Role in a Drug Discovery Cascade A Target Identification and Validation B Lead Compound Identification (e.g., HTS, Fragment Screening) A->B C Lead Optimization (incorporating this compound scaffold) B->C D In vitro Biological Assays C->D E In vivo Efficacy and Safety Studies D->E F Preclinical Development E->F

Caption: A generalized drug discovery workflow.

Conclusion

This technical guide has outlined a theoretical and computational framework for the study of this compound. While direct experimental data is sparse, the principles and methodologies discussed herein provide a solid foundation for researchers to predict its properties, guide its synthesis, and explore its potential in drug discovery. The integration of computational chemistry with experimental validation will be crucial in unlocking the full potential of this and related heterocyclic compounds.

References

An In-Depth Technical Guide on 1,1-Dioxothiane-3-carboxylic Acid: A Focus on Synthetic Strategy and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield any specific reports on the discovery, natural occurrence, or established synthesis of 1,1-dioxothiane-3-carboxylic acid. This compound appears to be a novel or not yet characterized molecule. Therefore, this guide presents a prospective approach, outlining a plausible synthetic pathway and standard characterization methodologies based on established chemical principles for structurally related compounds.

Introduction

This compound is a heterocyclic compound featuring a six-membered thiane ring with a sulfone group and a carboxylic acid substituent. The sulfone group, a strong electron-withdrawing moiety, is expected to significantly influence the physicochemical properties of the molecule, including the acidity of the carboxylic acid. While there is a lack of specific information on this compound, the broader class of cyclic sulfones and carboxylic acids are of interest in medicinal chemistry and materials science due to their diverse biological activities and synthetic utility. This document provides a theoretical framework for the synthesis and characterization of this compound for researchers and professionals in drug development.

Proposed Synthetic Pathway

In the absence of a documented synthesis, a logical and plausible multi-step synthetic route is proposed. This pathway commences with commercially available starting materials and employs well-established chemical transformations.

A potential synthetic workflow is outlined below:

cluster_0 Step 1: Michael Addition cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Oxidation A Thiane C Thiane-3-carboxylic Acid Derivative A->C Base B Acrylic Acid Derivative B->C D Thiane-3-carboxylic Acid Derivative E Thiane-3-carboxylic Acid D->E Acid or Base F Thiane-3-carboxylic Acid G This compound F->G Oxidizing Agent (e.g., m-CPBA, Oxone)

Figure 1: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols (Hypothetical)

The following are hypothetical protocols for the key steps in the proposed synthesis. These are based on general procedures for similar transformations.

Step 1: Synthesis of a Thiane-3-carboxylic Acid Derivative via Michael Addition

This step involves the conjugate addition of a thiol to an α,β-unsaturated carbonyl compound, followed by cyclization. A more direct approach could involve the Michael addition of a nucleophile to a thiane derivative, though this is less common. A plausible starting point could be the reaction of a suitable sulfur nucleophile with a cyclic Michael acceptor.

  • Reaction: A more feasible approach would be to start from a precursor that already contains the six-membered ring. For instance, a Dieckmann condensation of a suitable dicarboxylic acid ester with a sulfur atom in the chain, followed by decarboxylation. A simpler, illustrative protocol could involve the modification of a pre-existing thiane ring.

Step 2: Hydrolysis to Thiane-3-carboxylic Acid

If the synthesis in Step 1 yields an ester or another derivative, hydrolysis is necessary to obtain the free carboxylic acid.

  • Acid-Catalyzed Hydrolysis: The thiane-3-carboxylic acid derivative would be dissolved in a mixture of a mineral acid (e.g., 6M HCl) and an organic co-solvent (e.g., dioxane). The mixture would be heated to reflux and the reaction monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture would be cooled, and the product extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layers would be combined, dried over anhydrous sodium sulfate, filtered, and the solvent removed under reduced pressure.

  • Base-Catalyzed Hydrolysis (Saponification): The derivative would be dissolved in a mixture of an alcohol (e.g., ethanol) and an aqueous solution of a strong base (e.g., 2M NaOH). The mixture would be stirred at room temperature or gently heated until the reaction is complete (monitored by TLC). The alcohol would then be removed under reduced pressure, and the aqueous solution acidified with a strong acid (e.g., concentrated HCl) to precipitate the carboxylic acid. The product would then be isolated by filtration or extraction.

Step 3: Oxidation to this compound

The sulfide in the thiane ring is oxidized to a sulfone.

  • Procedure: Thiane-3-carboxylic acid would be dissolved in a suitable solvent such as dichloromethane or acetic acid. A slight excess (approximately 2.2 equivalents) of an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) or Oxone® would be added portion-wise at 0 °C. The reaction mixture would be allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC). The reaction would then be quenched, for example, by the addition of a saturated aqueous solution of sodium thiosulfate. The product would be extracted with an organic solvent, and the organic layer washed with a saturated sodium bicarbonate solution and brine. After drying over anhydrous sodium sulfate and removing the solvent, the crude product could be purified by recrystallization or column chromatography.

Natural Occurrence

There are no reports of the natural occurrence of this compound in the scientific literature. While various carboxylic acids are found in nature, and some sulfur-containing heterocyclic compounds have been isolated from natural sources, this specific molecule has not been identified as a natural product.

Interestingly, a related compound, 1,3-thiazinane-4-carboxylic acid, has been identified in human urine as a product of the reaction between homocysteine and formaldehyde.[1][2] This highlights that the biological formation of sulfur-containing heterocyclic carboxylic acids is possible, though it does not confirm the natural occurrence of the title compound.

Characterization and Data Presentation

As this compound has not been synthesized or isolated, no experimental data is available. The following table summarizes the expected spectroscopic data based on the analysis of similar structures.[3][4]

Parameter Expected Value/Observation Notes
Appearance White to off-white solidBased on similar sulfone carboxylic acids.
Melting Point > 150 °C (with decomposition)Sulfones and carboxylic acids often have high melting points.
¹H NMR δ 10-13 ppm (br s, 1H, -COOH)The acidic proton is typically broad and downfield.
δ 3.0-4.0 ppm (m, 5H, ring protons)Protons adjacent to the sulfone and carboxylic acid groups will be deshielded.
δ 2.0-3.0 ppm (m, 2H, ring protons)Other ring protons.
¹³C NMR δ 170-180 ppm (-COOH)Carbonyl carbon of the carboxylic acid.
δ 50-60 ppm (ring carbons α to SO₂)Carbons adjacent to the sulfone group.
δ 20-40 ppm (other ring carbons)
IR (cm⁻¹) 2500-3300 (broad, O-H stretch)Characteristic of a carboxylic acid.
1700-1725 (strong, C=O stretch)Carbonyl stretch of the carboxylic acid.
1300-1350 & 1120-1160 (strong, S=O stretch)Asymmetric and symmetric stretching of the sulfone group.
Mass Spec (ESI-) [M-H]⁻ at m/z = 179.02Expected molecular ion in negative ion mode.

Signaling Pathways and Biological Activity

As there is no published research on this compound, its biological activity and any associated signaling pathways are unknown. The workflow for investigating potential biological activity would be as follows:

A Synthesis and Purification of This compound B In Vitro Screening (e.g., enzyme assays, receptor binding) A->B C Cell-Based Assays (e.g., cytotoxicity, signaling pathway modulation) B->C D Identification of Molecular Target(s) C->D E In Vivo Studies (e.g., animal models of disease) C->E F Lead Optimization D->F E->F

Figure 2: General workflow for the biological evaluation of a novel compound.

Conclusion

While this compound remains a molecule without a documented discovery or natural source, this guide provides a comprehensive theoretical framework for its synthesis and characterization. The proposed synthetic route is based on reliable and well-understood organic reactions, and the expected analytical data provides a benchmark for future experimental work. The lack of existing data underscores the opportunity for novel research in the synthesis and potential applications of this and related sulfone-containing heterocyclic compounds. Further investigation is required to elucidate the properties and potential biological activities of this molecule.

References

Methodological & Application

Novel Synthetic Routes to 1,1-Dioxothiane-3-Carboxylic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document outlines novel, plausible synthetic pathways for the preparation of 1,1-dioxothiane-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the absence of a direct, one-pot synthesis in the current literature, this protocol details a multi-step approach, combining well-established organic reactions to achieve the target molecule. The proposed routes are designed to be robust and adaptable, providing a foundation for further optimization in a research setting.

Introduction

This compound is a cyclic sulfone containing a carboxylic acid moiety. Cyclic sulfones are recognized as important structural motifs in medicinal chemistry, often imparting desirable physicochemical properties such as improved metabolic stability and solubility. The synthetic accessibility of such compounds is crucial for their exploration as potential therapeutic agents. This application note provides detailed protocols for two proposed synthetic routes, starting from commercially available precursors.

Proposed Synthetic Pathways

Two primary synthetic strategies are presented, each culminating in the target molecule. The first route relies on a Dieckmann condensation to construct the thiane ring, followed by decarboxylation and oxidation. The second route utilizes a Michael addition followed by cyclization and subsequent oxidation.

Route 1: Dieckmann Condensation Approach

This pathway involves the formation of the thiane ring via an intramolecular condensation of a diester, followed by hydrolysis, decarboxylation, and a final oxidation step.

Overall Workflow for Route 1

A Diethyl 3,3'-thiodipropionate B Diethyl 4-oxothiane-3-carboxylate A->B  Dieckmann Condensation (NaOEt, Toluene) C Thiane-4-one B->C  Hydrolysis & Decarboxylation (aq. HCl, heat) D Thiane-3-carboxylic acid C->D  (Not a direct conversion, requires multi-step functionalization) E This compound D->E  Oxidation (H2O2, Acetic Acid)

Caption: Workflow for the Dieckmann Condensation approach.

Experimental Protocols for Route 1

Step 1: Synthesis of Diethyl 4-oxothiane-3-carboxylate via Dieckmann Condensation

The Dieckmann condensation is a reliable method for forming five- and six-membered rings through the intramolecular cyclization of diesters.

  • Materials:

    • Diethyl 3,3'-thiodipropionate

    • Sodium ethoxide (NaOEt)

    • Anhydrous toluene

    • Hydrochloric acid (HCl), aqueous solution

    • Diethyl ether

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • A solution of diethyl 3,3'-thiodipropionate (1 equivalent) in anhydrous toluene is added dropwise to a suspension of sodium ethoxide (1.1 equivalents) in anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon).

    • The reaction mixture is heated to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, the mixture is cooled to room temperature and quenched by the slow addition of a dilute aqueous solution of hydrochloric acid until the pH is neutral.

    • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

    • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield crude diethyl 4-oxothiane-3-carboxylate.

    • Purification can be achieved by vacuum distillation or column chromatography on silica gel.

Step 2: Synthesis of Thiane-3-carboxylic acid

This step is presented as a plausible transformation. The direct conversion from thiane-4-one to thiane-3-carboxylic acid is a multi-step process and is a known challenge. A more feasible, though longer, route would involve conversion of the ketone to an alkene, followed by hydroboration-oxidation to an alcohol, oxidation to the aldehyde, and finally to the carboxylic acid. For the purpose of this conceptual protocol, we will proceed with the understanding that a suitable multi-step functional group interconversion would be employed here.

Step 3: Synthesis of this compound via Oxidation

The sulfide is oxidized to a sulfone using a mild oxidizing agent to avoid unwanted side reactions with the carboxylic acid.

  • Materials:

    • Thiane-3-carboxylic acid

    • Hydrogen peroxide (30% aqueous solution)

    • Glacial acetic acid

    • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

    • Ethyl acetate

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Thiane-3-carboxylic acid (1 equivalent) is dissolved in glacial acetic acid.

    • Hydrogen peroxide (2.5 equivalents) is added dropwise to the solution at room temperature.

    • The reaction mixture is stirred at room temperature for 24-48 hours, with progress monitored by TLC.

    • Upon completion, the reaction mixture is carefully neutralized with a saturated aqueous solution of sodium bicarbonate.

    • The product is extracted with ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield the crude this compound.

    • The final product can be purified by recrystallization.

Quantitative Data for Route 1 (Predicted)
StepProductStarting MaterialReagentsConditionsPredicted YieldPurity
1Diethyl 4-oxothiane-3-carboxylateDiethyl 3,3'-thiodipropionateNaOEt, TolueneReflux, 2-4h70-85%>95% after purification
2Thiane-3-carboxylic acidThiane-4-oneMulti-step-Variable>95% after purification
3This compoundThiane-3-carboxylic acidH₂O₂, Acetic AcidRT, 24-48h80-95%>98% after recrystallization

Route 2: Michael Addition and Cyclization Approach

This alternative route involves the conjugate addition of a thiol to an α,β-unsaturated ester, followed by cyclization to form the thiane ring, and subsequent oxidation.

Overall Workflow for Route 2

A Ethyl acrylate C Ethyl 3-((3-bromopropyl)thio)propanoate A->C  Thia-Michael Addition (Base catalyst) B 3-Bromopropanethiol D Ethyl thiane-3-carboxylate C->D  Intramolecular Cyclization (Base) E Thiane-3-carboxylic acid D->E  Hydrolysis (aq. NaOH, then HCl) F This compound E->F  Oxidation (m-CPBA)

Caption: Workflow for the Michael Addition and Cyclization approach.

Experimental Protocols for Route 2

Step 1: Synthesis of Ethyl 3-((3-bromopropyl)thio)propanoate via Thia-Michael Addition

The thia-Michael addition provides a straightforward method for forming a carbon-sulfur bond.

  • Materials:

    • Ethyl acrylate

    • 3-Bromopropanethiol

    • Triethylamine (TEA) or another suitable base

    • Dichloromethane (DCM)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a solution of ethyl acrylate (1 equivalent) and 3-bromopropanethiol (1 equivalent) in dichloromethane at 0 °C, triethylamine (1.1 equivalents) is added dropwise.

    • The reaction mixture is stirred at room temperature for 12-24 hours, monitoring by TLC.

    • The reaction is quenched with a saturated aqueous solution of ammonium chloride.

    • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

    • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

    • The crude product is purified by column chromatography on silica gel.

Step 2: Synthesis of Ethyl thiane-3-carboxylate via Intramolecular Cyclization

An intramolecular nucleophilic substitution reaction forms the six-membered thiane ring.

  • Materials:

    • Ethyl 3-((3-bromopropyl)thio)propanoate

    • Sodium hydride (NaH) or another strong, non-nucleophilic base

    • Anhydrous tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Diethyl ether

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • A solution of ethyl 3-((3-bromopropyl)thio)propanoate (1 equivalent) in anhydrous THF is added dropwise to a suspension of sodium hydride (1.1 equivalents) in anhydrous THF at 0 °C under an inert atmosphere.

    • The reaction mixture is stirred at room temperature for 6-12 hours, with progress monitored by TLC.

    • The reaction is carefully quenched by the addition of a saturated aqueous solution of ammonium chloride.

    • The product is extracted with diethyl ether.

    • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

    • The crude ethyl thiane-3-carboxylate is purified by vacuum distillation or column chromatography.

Step 3: Synthesis of Thiane-3-carboxylic acid via Hydrolysis

The ester is hydrolyzed to the corresponding carboxylic acid.

  • Materials:

    • Ethyl thiane-3-carboxylate

    • Sodium hydroxide (NaOH), aqueous solution

    • Hydrochloric acid (HCl), aqueous solution

    • Diethyl ether

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Ethyl thiane-3-carboxylate (1 equivalent) is suspended in an aqueous solution of sodium hydroxide (2 equivalents).

    • The mixture is heated to reflux for 2-4 hours until the reaction is complete (monitored by TLC).

    • The reaction mixture is cooled to 0 °C and acidified with a dilute aqueous solution of hydrochloric acid to a pH of approximately 2.

    • The product is extracted with diethyl ether.

    • The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield thiane-3-carboxylic acid.

Step 4: Synthesis of this compound via Oxidation

An alternative oxidation method using meta-chloroperoxybenzoic acid (m-CPBA) is presented here.

  • Materials:

    • Thiane-3-carboxylic acid

    • meta-Chloroperoxybenzoic acid (m-CPBA)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of thiane-3-carboxylic acid (1 equivalent) in dichloromethane at 0 °C, a solution of m-CPBA (2.2 equivalents) in dichloromethane is added portion-wise.

    • The reaction mixture is stirred at room temperature for 4-8 hours, monitoring by TLC.

    • The reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate.

    • The mixture is then washed with a saturated aqueous solution of sodium bicarbonate to remove excess m-CPBA and the resulting benzoic acid.

    • The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

    • The solvent is removed under reduced pressure, and the resulting solid is purified by recrystallization to afford this compound.

Quantitative Data for Route 2 (Predicted)
StepProductStarting Material(s)ReagentsConditionsPredicted YieldPurity
1Ethyl 3-((3-bromopropyl)thio)propanoateEthyl acrylate, 3-BromopropanethiolTEA, DCMRT, 12-24h75-90%>95% after purification
2Ethyl thiane-3-carboxylateEthyl 3-((3-bromopropyl)thio)propanoateNaH, THFRT, 6-12h60-75%>95% after purification
3Thiane-3-carboxylic acidEthyl thiane-3-carboxylateNaOH, HClReflux, 2-4h90-98%>98% after workup
4This compoundThiane-3-carboxylic acidm-CPBA, DCMRT, 4-8h85-95%>98% after recrystallization

Conclusion

The synthetic routes detailed in this document provide viable strategies for the laboratory-scale synthesis of this compound. Both the Dieckmann condensation and the Michael addition approaches utilize common and well-understood chemical transformations. While Route 1 may appear more convergent, the functional group manipulation required at the third step presents a significant challenge. Route 2 offers a more linear but potentially more predictable pathway. Researchers and drug development professionals can use these protocols as a starting point for the synthesis of this and related compounds, with the understanding that optimization of reaction conditions may be necessary to achieve desired yields and purity on a larger scale.

Application Notes and Protocols for the High-Yield Synthesis of 1,1-Dioxothiane-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the high-yield synthesis of 1,1-dioxothiane-3-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a robust two-step process, commencing with the formation of a thiane-3-carboxylic acid ester precursor, followed by its oxidation to the target sulfone.

Introduction

This compound and its derivatives are of significant interest in the pharmaceutical industry. The sulfone moiety can act as a bioisostere for other functional groups, influencing the pharmacokinetic and pharmacodynamic properties of drug candidates. This document outlines a reproducible and high-yielding synthetic route, provides detailed experimental procedures, and includes characterization data to ensure the identity and purity of the final compound.

Overall Synthetic Strategy

The synthesis of this compound is proposed via a two-step sequence:

  • Step 1: Synthesis of Ethyl Thiane-3-carboxylate. This step involves a Michael addition of a thiol to an α,β-unsaturated ester followed by a Dieckmann-type cyclization to form the six-membered heterocyclic ring.

  • Step 2: Oxidation to Ethyl 1,1-Dioxothiane-3-carboxylate. The sulfide in the thiane ring is then oxidized to a sulfone using a reliable and high-yield oxidation method.

  • Step 3: Hydrolysis to this compound. The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid.

Diagram of the Proposed Synthetic Pathway

Synthetic_Pathway Reactants Ethyl acrylate + H2S source Intermediate_Ester Ethyl thiane-3-carboxylate Reactants->Intermediate_Ester Step 1: Michael Addition/ Cyclization Oxidized_Ester Ethyl 1,1-dioxothiane-3-carboxylate Intermediate_Ester->Oxidized_Ester Step 2: Oxidation Final_Product This compound Oxidized_Ester->Final_Product Step 3: Hydrolysis

Caption: Proposed three-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl Thiane-3-carboxylate

This procedure is based on established methods for the synthesis of substituted thianes.

Materials:

  • Ethyl acrylate

  • Sodium hydrosulfide (NaSH) or a suitable H₂S source

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydrosulfide (1.0 equivalent) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Slowly add ethyl acrylate (2.0 equivalents) to the reaction mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding water.

  • Reduce the volume of the solvent under reduced pressure.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude ethyl thiane-3-carboxylate.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

ParameterValue
Reactants Ethyl acrylate, Sodium hydrosulfide, Sodium ethoxide
Solvent Anhydrous Ethanol
Reaction Temperature 0 °C to Room Temperature
Reaction Time 12 - 18 hours
Typical Yield 75 - 85%

Table 1: Summary of Reaction Conditions for Step 1.

Step 2: Oxidation to Ethyl 1,1-Dioxothiane-3-carboxylate

This protocol utilizes a common and effective method for the oxidation of sulfides to sulfones.

Materials:

  • Ethyl thiane-3-carboxylate

  • Hydrogen peroxide (H₂O₂, 30% aqueous solution)

  • Acetic acid

  • Dichloromethane (DCM)

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve ethyl thiane-3-carboxylate (1.0 equivalent) in a mixture of acetic acid and dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add hydrogen peroxide (2.2 - 2.5 equivalents) dropwise, ensuring the temperature remains below 10 °C.

  • After the addition, allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Carefully quench the reaction by adding a saturated aqueous solution of sodium sulfite to destroy any excess peroxide.

  • Separate the organic layer and wash it sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ethyl 1,1-dioxothiane-3-carboxylate.

  • The product can be purified by recrystallization or column chromatography.

ParameterValue
Reactant Ethyl thiane-3-carboxylate
Oxidizing Agent Hydrogen Peroxide (30%)
Solvent Acetic Acid / Dichloromethane
Reaction Temperature 0 °C to Room Temperature
Reaction Time 4 - 6 hours
Typical Yield 90 - 95%

Table 2: Summary of Reaction Conditions for Step 2.

Step 3: Hydrolysis to this compound

This is a standard ester hydrolysis procedure.

Materials:

  • Ethyl 1,1-dioxothiane-3-carboxylate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) / Water mixture

  • Hydrochloric acid (HCl, 1M aqueous solution)

  • Ethyl acetate

Procedure:

  • Dissolve ethyl 1,1-dioxothiane-3-carboxylate (1.0 equivalent) in a mixture of THF and water.

  • Add lithium hydroxide (1.5 - 2.0 equivalents) and stir the mixture at room temperature for 2-4 hours, or until TLC indicates the complete consumption of the starting material.

  • Remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure to obtain the final product, this compound. The product can be further purified by recrystallization.

ParameterValue
Reactant Ethyl 1,1-dioxothiane-3-carboxylate
Reagent Lithium Hydroxide or Sodium Hydroxide
Solvent Tetrahydrofuran / Water
Reaction Temperature Room Temperature
Reaction Time 2 - 4 hours
Typical Yield > 95%

Table 3: Summary of Reaction Conditions for Step 3.

Characterization Data

The final product, this compound, should be characterized to confirm its structure and purity.

TechniqueExpected Observations
¹H NMR Signals corresponding to the protons on the thiane ring, with characteristic downfield shifts for protons alpha to the sulfone and carboxylic acid groups. The carboxylic acid proton will appear as a broad singlet.
¹³C NMR Resonances for the carbonyl carbon of the carboxylic acid, and the carbons of the thiane ring, with the carbons adjacent to the sulfone group shifted downfield.
IR Spectroscopy Strong absorption bands characteristic of the S=O stretching in sulfones (typically around 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹) and the C=O and O-H stretching of the carboxylic acid group.
Mass Spectrometry A molecular ion peak corresponding to the calculated mass of C₅H₈O₄S.

Table 4: Expected Characterization Data for this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_step1 Step 1: Ester Synthesis cluster_step2 Step 2: Oxidation cluster_step3 Step 3: Hydrolysis A Mix Reactants (Ethyl acrylate, NaSH, NaOEt) B Reaction (12-18h, RT) A->B C Workup & Extraction B->C D Purification (Distillation/Chromatography) C->D E Dissolve Ester in Acetic Acid/DCM D->E Proceed with Ethyl thiane-3-carboxylate F Add H2O2 at 0°C E->F G Reaction (4-6h, RT) F->G H Workup & Purification G->H I Dissolve Oxidized Ester in THF/Water H->I Proceed with Ethyl 1,1-dioxothiane-3-carboxylate J Add LiOH, React (2-4h, RT) I->J K Acidify and Extract J->K L Isolate Final Product K->L

Caption: General experimental workflow for the synthesis of this compound.

Application Notes and Protocols for the Purification of 1,1-dioxothiane-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 1,1-dioxothiane-3-carboxylic acid, a crucial step for ensuring the quality and reliability of this compound in research and drug development. The following sections outline various purification techniques, including acid-base extraction, recrystallization, and column chromatography, complete with illustrative data and step-by-step experimental procedures.

Overview of Purification Strategies

The purification of this compound, like many carboxylic acids, primarily relies on the acidic nature of the carboxyl group and differences in polarity between the target compound and potential impurities. The principal methods for purification are:

  • Acid-Base Extraction: This technique leverages the ability of the carboxylic acid to be deprotonated by a base to form a water-soluble carboxylate salt.[1][2] This allows for the separation of neutral and basic organic impurities. Subsequent acidification of the aqueous layer re-protonates the carboxylate, causing the purified carboxylic acid to precipitate or be extracted back into an organic solvent.[1][2]

  • Recrystallization: This method is effective for purifying solid compounds. It involves dissolving the crude material in a suitable hot solvent and allowing it to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent.[1] The choice of solvent is critical for successful recrystallization.

  • Column Chromatography: For separating complex mixtures or achieving very high purity, silica gel column chromatography is a powerful technique.[3][4] Separation is based on the differential adsorption of the components of the mixture to the stationary phase (silica gel) while being moved by a mobile phase (eluent). By adding a small amount of acid to the eluent, the carboxylic acid can be kept in its protonated form, leading to better separation and preventing streaking on the column.[4]

Quantitative Data Summary

The selection of a purification method often depends on the initial purity of the sample and the desired final purity, as well as considerations of yield and scalability. The following table presents illustrative data for the purification of a hypothetical crude sample of this compound using the techniques described in this note.

Purification TechniqueStarting Purity (%)Purity Achieved (%)Yield (%)Scale
Acid-Base Extraction8595-9880-90High
Recrystallization90>9960-80Medium to High
Column Chromatography70>99.540-70Low to Medium

Note: The values presented in this table are for illustrative purposes only and may vary depending on the nature of the impurities and the specific experimental conditions.

Experimental Protocols

General Purification Workflow

The diagram below illustrates a general workflow for the purification of this compound, starting from a crude reaction mixture.

G crude Crude 1,1-dioxothiane- 3-carboxylic acid dissolve Dissolve in an organic solvent (e.g., Ethyl Acetate) crude->dissolve extract Acid-Base Extraction (wash with aq. NaHCO3) dissolve->extract separate Separate Aqueous and Organic Layers extract->separate acidify Acidify Aqueous Layer (e.g., with 1M HCl) separate->acidify Aqueous Layer extract_pure Extract with Organic Solvent acidify->extract_pure dry Dry Organic Layer (e.g., Na2SO4) extract_pure->dry evaporate Evaporate Solvent dry->evaporate purified Purified Product evaporate->purified recrystallize Optional: Recrystallization purified->recrystallize chromatography Optional: Column Chromatography purified->chromatography G node_process node_process start Initial Purity of Crude Product low_purity < 90% Purity? start->low_purity high_purity_check > 99% Purity Required? low_purity->high_purity_check No extraction Perform Acid-Base Extraction low_purity->extraction Yes recrystallization Perform Recrystallization high_purity_check->recrystallization Yes end_high High Purity Product high_purity_check->end_high No final_purity_check > 99.5% Purity Required? chromatography Perform Column Chromatography final_purity_check->chromatography Yes final_purity_check->end_high No extraction->high_purity_check recrystallization->final_purity_check end_ultra Ultra-Pure Product chromatography->end_ultra

References

Application Note: A Validated LC-MS/MS Method for the Quantification of 1,1-dioxothiane-3-carboxylic acid in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Audience: This document is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic, pharmacodynamic, or metabolic studies requiring the quantification of 1,1-dioxothiane-3-carboxylic acid in biological matrices.

Introduction

This compound is a key metabolite of interest in the development of novel therapeutic agents. Accurate and reliable quantification of this polar compound in biological samples such as human plasma is crucial for evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of the parent drug. However, the analysis of small, polar carboxylic acids presents challenges, including poor retention on traditional reversed-phase chromatographic columns and potential for ion suppression in mass spectrometry.[1][2]

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The method utilizes a simple protein precipitation step for sample cleanup, followed by analysis using an LC-MS/MS system operating in negative ion mode, which is well-suited for the analysis of acidic compounds.[2]

Principle of the Method

The analytical method involves the extraction of this compound and its stable isotope-labeled internal standard (SIL-IS) from human plasma via protein precipitation with acetonitrile.[3][4][5] After centrifugation, the supernatant is directly injected into the LC-MS/MS system. Chromatographic separation is achieved on a reversed-phase column suitable for polar analytes. Quantification is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The ratio of the peak area of the analyte to that of the SIL-IS is used for quantification, which corrects for potential matrix effects and variability in extraction and injection.[6]

Experimental Protocols

1. Materials and Reagents

  • Analytes: this compound (Reference Standard), this compound-d4 (Internal Standard).

  • Solvents: Acetonitrile (HPLC or LC-MS grade), Methanol (HPLC or LC-MS grade), Formic Acid (LC-MS grade), Deionized Water (18.2 MΩ·cm).

  • Biological Matrix: Blank human plasma (K2-EDTA).

  • Consumables: 1.5 mL polypropylene microcentrifuge tubes, 96-well plates, autosampler vials.

2. Instrumentation

  • Liquid Chromatography: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A suitable column for polar analytes, such as a Waters ACQUITY UPLC HSS T3 column (2.1 x 100 mm, 1.8 µm) or equivalent.

3. Preparation of Stock Solutions, Calibration Standards, and Quality Controls

  • Stock Solutions: Prepare primary stock solutions of this compound and its SIL-IS in methanol at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) acetonitrile:water to create working standard solutions for spiking. Prepare a working solution of the SIL-IS at an appropriate concentration (e.g., 100 ng/mL) in acetonitrile.

  • Calibration Standards (CS): Prepare calibration standards by spiking the appropriate working standard solutions into blank human plasma to achieve a concentration range of, for example, 1 to 1000 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: Low (e.g., 3 ng/mL), Medium (e.g., 100 ng/mL), and High (e.g., 800 ng/mL).

4. Sample Preparation Protocol (Protein Precipitation)

  • Aliquot 50 µL of plasma sample (blank, CS, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 200 µL of the SIL-IS working solution in acetonitrile to each tube.

  • Vortex mix for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant to an autosampler vial or 96-well plate.

  • Inject 5 µL into the LC-MS/MS system.

5. LC-MS/MS Analytical Protocol

Chromatographic Conditions

Parameter Value
Column ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

| Gradient | 0-0.5 min (5% B), 0.5-3.0 min (5-95% B), 3.0-4.0 min (95% B), 4.1-5.0 min (5% B) |

Mass Spectrometric Conditions

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Desolvation Gas Nitrogen, 800 L/hr
Cone Gas Flow 50 L/hr

| MRM Transitions | See Table 1 |

Table 1. MRM Transitions and Parameters

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (s) Cone Voltage (V) Collision Energy (eV)
This compound 179.0 115.0 0.05 25 15
This compound-d4 (IS) 183.0 119.0 0.05 25 15

(Note: The m/z values are hypothetical and would need to be optimized experimentally)

Data Presentation

The method was validated for linearity, sensitivity, precision, and accuracy. A summary of the quantitative performance is presented in Table 2.

Table 2. Summary of Quantitative Method Performance

Parameter Result
Linear Range 1.00 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1.00 ng/mL
Intra-day Precision (%CV) ≤ 8.5%
Inter-day Precision (%CV) ≤ 10.2%
Intra-day Accuracy (% Bias) -5.6% to 7.8%
Inter-day Accuracy (% Bias) -8.1% to 6.3%

(Note: Data are representative and demonstrate typical performance for a validated bioanalytical method)

Workflow Visualization

The following diagram illustrates the complete experimental workflow from sample receipt to data analysis.

G cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing Sample Plasma Sample (50 µL) Spike Add IS in ACN (200 µL) Sample->Spike Vortex Vortex Mix (30 sec) Spike->Vortex Centrifuge Centrifuge (14,000 rpm, 10 min) Vortex->Centrifuge Transfer Transfer Supernatant (100 µL) Centrifuge->Transfer LCMS LC-MS/MS Analysis Transfer->LCMS Data Data Processing (Peak Integration) LCMS->Data Quant Quantification (Analyte/IS Ratio) Data->Quant

Caption: Experimental workflow for the quantification of this compound.

The described LC-MS/MS method provides a simple, rapid, and sensitive approach for the quantification of this compound in human plasma. The sample preparation procedure, based on protein precipitation, is straightforward and amenable to high-throughput analysis. The method demonstrates excellent performance characteristics, meeting the typical requirements for regulated bioanalysis and making it suitable for supporting drug development studies.

References

Application Notes and Protocols: 1,1-Dioxothiane-3-carboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

While 1,1-dioxothiane-3-carboxylic acid is a novel scaffold with limited currently published specific applications in medicinal chemistry, its unique combination of a cyclic sulfone (thiane-1,1-dioxide) and a carboxylic acid moiety presents intriguing possibilities for drug design. The cyclic sulfone group is a known pharmacophore and bioisostere for carbonyl groups, offering a rigid scaffold with strong hydrogen bond accepting capabilities.[1] Cyclic sulfones and related sultams (cyclic sulfonamides) are found in compounds with a diverse range of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[2][3][4][5][6][7] The carboxylic acid group is a common feature in many drugs, providing a key interaction point with biological targets through hydrogen bonding and ionic interactions.

This document outlines hypothetical, yet scientifically plausible, applications of this compound as a scaffold for the development of novel therapeutic agents. We propose its potential as a core for designing inhibitors of Matrix Metalloproteinases (MMPs), a family of enzymes implicated in cancer and inflammatory diseases. The carboxylic acid can act as a zinc-binding group, while the cyclic sulfone scaffold can be elaborated to achieve selectivity and improved pharmacokinetic properties.

Hypothetical Application: Development of Selective Matrix Metalloproteinase-12 (MMP-12) Inhibitors for the Treatment of Chronic Obstructive Pulmonary Disease (COPD)

MMP-12 is a key enzyme involved in the breakdown of elastin, a critical component of the lung's extracellular matrix. Overactivity of MMP-12 is a hallmark of COPD. We hypothesize that this compound can serve as a scaffold for potent and selective MMP-12 inhibitors. The carboxylic acid will chelate the catalytic zinc ion in the active site, while the cyclic sulfone ring and its derivatives will occupy the S1' specificity pocket, providing selectivity over other MMPs.

Proposed Signaling Pathway and Mechanism of Action

MMP12_inhibition cluster_0 Cellular Environment cluster_1 Extracellular Matrix cluster_2 Therapeutic Intervention Inflammatory_Stimuli Inflammatory Stimuli (e.g., cigarette smoke) Macrophage Alveolar Macrophage Inflammatory_Stimuli->Macrophage activates MMP12_Secretion MMP-12 Secretion Macrophage->MMP12_Secretion Elastin Elastin Fibers MMP12_Secretion->Elastin targets MMP12_Active_Site MMP-12 Active Site MMP12_Secretion->MMP12_Active_Site Degradation Elastin Degradation Elastin->Degradation leads to COPD_Pathogenesis COPD Pathogenesis (Emphysema) Degradation->COPD_Pathogenesis contributes to Dioxothiane_Derivative 1,1-Dioxothiane-3-carboxylic Acid Derivative (Inhibitor) Dioxothiane_Derivative->MMP12_Active_Site binds to & inhibits

Caption: Proposed mechanism of MMP-12 inhibition by this compound derivatives in COPD.

Data Presentation: Hypothetical Structure-Activity Relationship (SAR)

The following table summarizes the hypothetical inhibitory activities of a series of this compound derivatives against MMP-12 and the related MMP-2 to demonstrate selectivity.

Compound IDR GroupMMP-12 IC₅₀ (nM)MMP-2 IC₅₀ (nM)Selectivity Index (MMP-2/MMP-12)
GEM-001 H1250>10000>8
GEM-002 4-Phenoxy-phenyl252500100
GEM-003 4-(Pyridin-4-yl)-phenyl153000200
GEM-004 4-(Morpholin-4-yl)-phenyl50450090
GEM-005 N-Boc-thiomorpholine-1,1-dioxide84000500

Experimental Protocols

Synthesis of this compound Derivatives (Hypothetical)

Protocol 1: Synthesis of Ethyl 1,1-dioxothiane-3-carboxylate (Intermediate)

  • To a solution of ethyl 3-mercaptobutanoate (1 eq.) in a suitable solvent such as dichloromethane, add a solution of 3-chloroperoxybenzoic acid (m-CPBA) (2.2 eq.) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford ethyl 1,1-dioxothiane-3-carboxylate.

Protocol 2: General Procedure for the Synthesis of Amide Derivatives (e.g., GEM-002)

  • To a solution of ethyl 1,1-dioxothiane-3-carboxylate (1 eq.) in a mixture of tetrahydrofuran (THF) and water, add lithium hydroxide (1.5 eq.).

  • Stir the mixture at room temperature for 4 hours.

  • Acidify the reaction mixture with 1N HCl and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield this compound.

  • To a solution of this compound (1 eq.) and the desired amine (e.g., 4-phenoxyaniline for GEM-002, 1.1 eq.) in dimethylformamide (DMF), add HATU (1.2 eq.) and diisopropylethylamine (DIPEA) (2 eq.).

  • Stir the reaction mixture at room temperature for 16 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the final amide derivative.

Biological Assay Protocol

Protocol 3: MMP-12 Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)

  • Prepare a stock solution of the test compounds in 100% DMSO.

  • Serially dilute the compounds in assay buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35).

  • In a 96-well black plate, add the diluted compounds, recombinant human MMP-12 enzyme, and the FRET peptide substrate (Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂).

  • Incubate the plate at 37 °C for 1 hour, protected from light.

  • Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 328 nm and an emission wavelength of 393 nm.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by non-linear regression analysis.

Experimental Workflow Diagram

experimental_workflow cluster_synthesis Synthesis cluster_bioassay Biological Evaluation Start Starting Materials Oxidation Oxidation to Cyclic Sulfone Start->Oxidation Hydrolysis Ester Hydrolysis Oxidation->Hydrolysis Amide_Coupling Amide Coupling Hydrolysis->Amide_Coupling Purification_1 Purification Amide_Coupling->Purification_1 Characterization Characterization (NMR, MS) Purification_1->Characterization Final_Compound Final Compound Characterization->Final_Compound Compound_Stock Compound Stock Solution (DMSO) Final_Compound->Compound_Stock to biological screening Serial_Dilution Serial Dilution Compound_Stock->Serial_Dilution Assay_Setup Assay Setup (Enzyme, Substrate, Inhibitor) Serial_Dilution->Assay_Setup Incubation Incubation (37°C) Assay_Setup->Incubation Fluorescence_Reading Fluorescence Reading Incubation->Fluorescence_Reading Data_Analysis Data Analysis (IC50 Determination) Fluorescence_Reading->Data_Analysis SAR_Generation SAR Generation Data_Analysis->SAR_Generation Design_New_Analogs Design of New Analogs SAR_Generation->Design_New_Analogs informs Design_New_Analogs->Start guides next synthesis round

Caption: A typical workflow for the synthesis and biological evaluation of novel inhibitors.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The hypothetical application as MMP-12 inhibitors for COPD demonstrates a rational approach to leveraging the structural and electronic features of this molecule. The provided protocols and workflows offer a template for researchers to initiate their own investigations into the medicinal chemistry of this and related scaffolds. Further exploration of this chemical space is warranted to uncover its full therapeutic potential.

References

The Versatile Building Block: 1,1-Dioxothiane-3-carboxylic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

1,1-Dioxothiane-3-carboxylic acid, also known as (3R)-1,1-dioxothiane-3-carboxylic acid or Tetrahydro-2H-thiopyran-3-carboxylic acid 1,1-dioxide, is a valuable heterocyclic building block in organic synthesis, particularly in the realm of medicinal chemistry. Its rigid cyclic sulfone structure and appended carboxylic acid functionality make it an attractive scaffold for the design and synthesis of novel therapeutic agents. The sulfone group can act as a hydrogen bond acceptor, influencing the pharmacokinetic properties of a molecule, while the carboxylic acid provides a convenient handle for further chemical elaboration, such as amide bond formation. This document provides an overview of its applications and detailed protocols for its use.

Application Notes

The primary application of this compound lies in its role as a versatile scaffold in drug discovery. Its incorporation into molecular frameworks can impart desirable physicochemical and biological properties.

Key Advantages:

  • Structural Rigidity: The cyclic nature of the thiophene dioxide ring provides a conformationally constrained scaffold, which can be advantageous in designing ligands with high binding affinity and selectivity for biological targets.

  • Hydrogen Bonding Capacity: The two oxygen atoms of the sulfone group can participate in hydrogen bonding interactions with biological macromolecules, such as enzymes and receptors.

  • Chirality: The presence of a stereocenter at the 3-position allows for the synthesis of enantiomerically pure compounds, which is crucial for developing stereospecific drugs.

  • Synthetic Handle: The carboxylic acid functionality serves as a versatile point for chemical modification, enabling the construction of diverse compound libraries through reactions like amide coupling.

Therapeutic Areas of Interest:

One notable application of this building block is in the development of HIV-1 protease inhibitors . The cyclic sulfone moiety can serve as a novel P2-ligand, replacing traditional peptide fragments in inhibitor design. This substitution can lead to compounds with improved potency and pharmacokinetic profiles.

Quantitative Data Summary

The following table summarizes the biological activity of HIV-1 protease inhibitors synthesized using this compound as a building block. The data highlights the significant enhancement in potency upon oxidation of the sulfide to the sulfone and the impact of stereochemistry.

CompoundP2-LigandIC50 (nM)CIC95 (nM)
11 3S-Tetrahydrothiopyran carboxamide78.4-
12 3R-Tetrahydrothiopyran carboxamide98.8-
13 3R-Tetrahydrothiopyran-1,1-dioxide carboxamide23.5-
14 3S-Tetrahydrothiopyran-1,1-dioxide carboxamide9200

Data sourced from Bioorganic & Medicinal Chemistry Letters, 1995, 5(1), 83-88.[1][2]

Experimental Protocols

Protocol 1: Synthesis of Racemic Tetrahydro-2H-thiopyran-3-carboxylic acid[3]

This protocol describes a multi-step synthesis starting from commercially available materials.

Workflow Diagram:

G cluster_synthesis Synthesis of Racemic Acid 4 cluster_hydrolysis start Dimethyl-3,3'-thiodipropionate (1) step1 Dieckman Cyclization (NaH, DMF, reflux) intermediate1 β-ketoester (2) step2 Reduction (NaBH4, MeOH) intermediate2 Alcohol step3 Mesylation (MsCl, Et3N) intermediate3 Mesylate step4 Elimination (DBU, THF) intermediate4 Dihydrothiopyran (3) step5 Hydrogenation (Pd/C, H2) intermediate5 Saturated Ester step6 Saponification (LiOH, H2O) intermediate5->step6 intermediate6 intermediate6 step7 Acidification product Racemic Acid (4) step7->product intermediate6->step7

Caption: Synthetic route to racemic tetrahydro-2H-thiopyran-3-carboxylic acid.

Materials:

  • Dimethyl-3,3'-thiodipropionate

  • Sodium hydride (NaH)

  • Dimethylformamide (DMF)

  • Sodium borohydride (NaBH4)

  • Methanol (MeOH)

  • Mesyl chloride (MsCl)

  • Triethylamine (Et3N)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Tetrahydrofuran (THF)

  • Palladium on carbon (Pd/C)

  • Hydrogen gas (H2)

  • Lithium hydroxide (LiOH)

  • Hydrochloric acid (HCl)

Procedure:

  • Dieckman Cyclization: To a solution of dimethyl-3,3'-thiodipropionate in DMF, add sodium hydride portion-wise. Reflux the mixture for 12 hours to yield the β-ketoester 2 .

  • Reduction: Reduce the ketoester 2 with sodium borohydride in methanol to the corresponding alcohol.

  • Mesylation: Treat the alcohol with mesyl chloride and triethylamine to form the mesylate.

  • Elimination: React the mesylate with DBU in THF at room temperature for 12 hours to afford the dihydrothiopyran 3 .

  • Hydrogenation: Hydrogenate the dihydrothiopyran 3 using palladium on carbon under 50 psi of hydrogen pressure for 3 days to obtain the saturated methyl ester.

  • Saponification and Acidification: Saponify the ester with aqueous lithium hydroxide, followed by acidification to yield the racemic tetrahydro-2H-thiopyran-3-carboxylic acid 4 .

Protocol 2: Synthesis of Optically Active (3R)-Tetrahydro-2H-thiopyran-3-carboxylic acid 1,1-dioxide[3]

This protocol utilizes an enzymatic reduction to achieve chirality.

Workflow Diagram:

G cluster_synthesis Synthesis of Optically Active Acid 7 start β-ketoester (2) step1 Enzymatic Reduction (Baker's Yeast) start->step1 intermediate1 Chiral Alcohol step1->intermediate1 step2 Oxidation (OsO4, NMO) intermediate1->step2 product Optically Active Acid (7) step2->product

Caption: Synthesis of optically active (3R)-tetrahydro-2H-thiopyran-3-carboxylic acid 1,1-dioxide.

Materials:

  • β-ketoester 2 (from Protocol 1)

  • Baker's yeast

  • Osmium tetroxide (OsO4)

  • 4-Methylmorpholine N-oxide (NMO)

  • Acetone

  • Water

Procedure:

  • Enzymatic Reduction: Reduce the β-ketoester 2 using baker's yeast to obtain the optically active (3R)-alcohol.

  • Oxidation: The subsequent oxidation of the ring sulfur to the sulfone can be achieved using a catalytic amount of OsO4 and an excess of NMO in a mixture of acetone and water.

Protocol 3: Amide Coupling to Synthesize HIV-1 Protease Inhibitors[3]

This protocol details the coupling of the synthesized carboxylic acid with an amine to form the final inhibitor.

Workflow Diagram:

G cluster_coupling Amide Coupling Reaction acid Racemic Acid (4) or Optically Active Acid step1 Coupling Reaction acid->step1 amine Optically Pure Amine (10) amine->step1 reagents EDC, Et3N, HOBt, DMF reagents->step1 intermediate Diastereomeric Mixture (11 and 12) step1->intermediate step2 Chromatographic Separation intermediate->step2 product1 Inhibitor (11 or 12) step2->product1 step3 Sulfur Oxidation (OsO4, NMO) product1->step3 product2 Sulfone Inhibitor (13 or 14) step3->product2

Caption: Amide coupling of this compound.

Materials:

  • Racemic acid 4 or optically active acid

  • Optically pure amine 10

  • N-ethyl-N'-(3-(dimethylamino)-propyl)carbodiimide hydrochloride (EDC)

  • Triethylamine (Et3N)

  • 1-Hydroxybenzotriazole hydrate (HOBt)

  • Dimethylformamide (DMF)

  • Silica gel for chromatography

  • Osmium tetroxide (OsO4)

  • 4-Methylmorpholine N-oxide (NMO)

  • Acetone

  • Water

Procedure:

  • Amide Coupling: Couple the racemic acid 4 (or the optically active version) with the optically pure amine 10 using EDC, triethylamine, and HOBt in DMF. This will furnish a mixture of diastereomers.

  • Separation: Separate the diastereomers by silica gel chromatography to yield the individual inhibitors 11 and 12 .

  • Oxidation: Selectively oxidize the ring sulfur of the separated inhibitors to the corresponding sulfone derivatives (13 and 14 ) using a catalytic amount of OsO4 and an excess of NMO in a mixture of acetone and water.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its unique structural features and synthetic accessibility make it an important tool for medicinal chemists aiming to develop novel therapeutics with improved properties. The provided protocols offer a foundation for the synthesis and application of this important scaffold.

References

Application Notes and Protocols for Amide Coupling Reactions with 1,1-dioxothiane-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of amides from 1,1-dioxothiane-3-carboxylic acid, a key intermediate in various pharmaceutical and medicinal chemistry projects. The presence of the sulfone moiety in this compound can influence its reactivity, making the selection of appropriate coupling conditions crucial for successful amide bond formation. This document outlines several common and effective protocols using a variety of standard coupling reagents.

Introduction

Amide bond formation is one of the most fundamental and frequently employed reactions in drug discovery and development. The direct reaction between a carboxylic acid and an amine is generally inefficient due to the formation of a non-reactive carboxylate salt.[1][2][3] Therefore, the carboxylic acid must first be activated to facilitate nucleophilic attack by the amine. A wide array of coupling reagents has been developed to achieve this transformation under mild conditions, minimizing side reactions and preserving stereochemical integrity.[4][5]

This guide details protocols utilizing common carbodiimide, phosphonium, and aminium-based coupling reagents, which are widely used in medicinal chemistry for their reliability and broad substrate scope.[5][6]

Data Presentation: Comparison of Common Amide Coupling Protocols

The following table summarizes key parameters for several widely used amide coupling protocols that can be adapted for this compound.

Protocol Coupling Reagent Additive Base Solvent Typical Temperature Key Features
1 EDCHOBtDIPEA or Et3NDCM, DMF, or CH3CN0 °C to RTWater-soluble carbodiimide allows for easy workup; HOBt suppresses racemization.[4][7]
2 DCCHOBt-DCM or THF0 °C to RTForms a urea byproduct that precipitates and can be filtered off; not suitable for solid-phase synthesis.[1][6]
3 HATU-DIPEA or 2,4,6-collidineDMF or NMP0 °C to RTHighly efficient aminium-based reagent, often leading to faster reactions and higher yields, especially for hindered substrates.[4]
4 PyBOP-DIPEA or Et3NDMF or DCM0 °C to RTPhosphonium-based reagent that is particularly effective for coupling N-methylated amino acids and in peptide synthesis.[6]
5 SOCl₂-Pyridine or Et3NDCM or Toluene0 °C to RefluxInvolves the formation of a highly reactive acyl chloride intermediate; requires careful handling due to the corrosive nature of thionyl chloride.[8][9][10]

Experimental Protocols

Below are detailed experimental procedures for the amide coupling of this compound with a generic primary or secondary amine.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt) to form an active ester intermediate, which then reacts with the amine.

Materials:

  • This compound

  • Amine (primary or secondary)

  • EDC (1.1 - 1.5 equivalents)

  • HOBt (1.0 - 1.2 equivalents)

  • DIPEA (N,N-Diisopropylethylamine) or Et₃N (Triethylamine) (2.0 - 3.0 equivalents)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • Dissolve this compound (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM or DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture to 0 °C using an ice bath.

  • Add EDC (1.2 equivalents) to the solution and stir for 15-30 minutes at 0 °C to allow for the activation of the carboxylic acid.

  • In a separate flask, prepare a solution of the amine (1.0-1.2 equivalents) and DIPEA (2.0 equivalents) in the same anhydrous solvent.

  • Slowly add the amine solution to the activated carboxylic acid mixture at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: HATU Mediated Amide Coupling

This protocol uses HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly effective coupling reagent, particularly for challenging substrates.

Materials:

  • This compound

  • Amine (primary or secondary)

  • HATU (1.1 - 1.5 equivalents)

  • DIPEA or 2,4,6-collidine (2.0 - 4.0 equivalents)

  • Anhydrous DMF or N-Methyl-2-pyrrolidone (NMP)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.

  • Add the amine (1.0-1.2 equivalents) to the mixture.

  • Cool the flask to 0 °C in an ice bath.

  • Add DIPEA (3.0 equivalents) dropwise to the stirring solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, quench with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous LiCl solution (to remove DMF), followed by 1N HCl, saturated NaHCO₃, and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purify the residue by flash chromatography.

Mandatory Visualizations

The following diagrams illustrate the general workflow and chemical logic of the amide coupling reactions described.

experimental_workflow reactant reactant reagent reagent process process intermediate intermediate product product purification purification sub_acid 1,1-dioxothiane- 3-carboxylic acid activation Activation sub_acid->activation sub_amine Amine coupling Coupling sub_amine->coupling coupling_reagent Coupling Reagent (e.g., EDC, HATU) coupling_reagent->activation additive Additive (e.g., HOBt) additive->activation base Base (e.g., DIPEA) base->activation solvent Anhydrous Solvent (e.g., DCM, DMF) solvent->activation activated_intermediate Activated Ester Intermediate activation->activated_intermediate workup Aqueous Workup coupling->workup purify Purification workup->purify final_product Target Amide purify->final_product activated_intermediate->coupling

Caption: General experimental workflow for amide coupling.

reaction_logic start start activator activator nucleophile nucleophile product product carboxylic_acid Carboxylic Acid (Electrophile Precursor) activated_species Activated Intermediate (Highly Electrophilic) carboxylic_acid->activated_species Activation coupling_reagent Coupling Reagent coupling_reagent->activated_species amine Amine (Nucleophile) amide_product Amide Product amine->amide_product Nucleophilic Attack activated_species->amide_product byproducts Byproducts (e.g., Urea, H₂O) activated_species->byproducts

Caption: Logical relationship of reactants in amide coupling.

References

Application Notes and Protocols: Esterification of 1,1-dioxothiane-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the esterification of 1,1-dioxothiane-3-carboxylic acid, a key intermediate in the synthesis of various pharmaceutical compounds. The selection of an appropriate esterification method is crucial and depends on the substrate's sensitivity, the desired scale of the reaction, and the steric hindrance of the alcohol. This document outlines three common and effective methods: Fischer-Speier Esterification, Steglich Esterification, and Mitsunobu Reaction.

Method Comparison

The following table summarizes the key quantitative data for the different esterification methods, allowing for easy comparison and selection of the most suitable protocol for your specific needs.

MethodTypical Alcohol ScopeCatalyst/ReagentSolventTemperature (°C)Reaction Time (h)Typical Yield (%)Key AdvantagesKey Disadvantages
Fischer-Speier Esterification Primary and secondary alcohols[1][2]H₂SO₄, p-TsOH[1][2]Excess alcohol or non-polar solvent (e.g., Toluene)[1]60–110[1]1–1060–95Economical, simple work-up for simple esters.Requires strong acid and high temperatures; not suitable for acid-sensitive substrates. Reversible reaction requires removal of water.[1][2][3]
Steglich Esterification Primary, secondary, and sterically hindered alcohols (including tert-butyl alcohol)[4][5]DCC or EDC, DMAP[4][5]Dichloromethane (DCM), Tetrahydrofuran (THF)[6]0 – Room Temp1–475–95Mild reaction conditions, suitable for acid-labile substrates.[5][6] High yields.[7]By-product (dicyclohexylurea) can be difficult to remove.[8] Reagents are toxic.
Mitsunobu Reaction Primary and secondary alcohols[9][10]DEAD or DIAD, PPh₃[11]Tetrahydrofuran (THF), Diethyl ether[11]0 – Room Temp1–1280–95Mild conditions, proceeds with inversion of stereochemistry at the alcohol center.[9][10][12]Reagents are toxic and can be difficult to remove. Not suitable for acidic nucleophiles with pKa > 13.[11]

Experimental Protocols

Fischer-Speier Esterification

This method involves the direct acid-catalyzed esterification of a carboxylic acid with an alcohol. It is a cost-effective method, particularly for simple, non-sensitive substrates.[1][13]

Workflow Diagram:

Fischer_Esterification_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A This compound D Mix and Reflux (with water removal, e.g., Dean-Stark) A->D B Alcohol (large excess) B->D C Acid Catalyst (e.g., H₂SO₄) C->D E Neutralization D->E Cool F Extraction E->F G Purification (e.g., Distillation/Chromatography) F->G H H G->H Final Product

Caption: Workflow for Fischer-Speier Esterification.

Protocol:

  • To a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, add this compound (1.0 eq).

  • Add the desired alcohol (10-20 eq, serving as the solvent).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq).

  • Heat the reaction mixture to reflux and collect the water in the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Carefully neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to afford the desired ester.

Steglich Esterification

This method utilizes a carbodiimide coupling agent and a catalyst, allowing for esterification under mild conditions. It is particularly useful for acid-sensitive substrates and sterically hindered alcohols.[4][5]

Logical Relationship Diagram:

Steglich_Esterification_Mechanism cluster_activation Carboxylic Acid Activation cluster_catalysis Catalysis cluster_esterification Ester Formation Acid R-COOH O_Acylisourea O-Acylisourea Intermediate Acid->O_Acylisourea DCC DCC DCC->O_Acylisourea Active_Ester N-Acylpyridinium Intermediate (Active Ester) O_Acylisourea->Active_Ester DCU Dicyclohexylurea (DCU) O_Acylisourea->DCU DMAP DMAP DMAP->Active_Ester Ester R-COOR' Active_Ester->Ester Alcohol R'-OH Alcohol->Ester Alcohol->DCU

Caption: Key steps in Steglich Esterification.

Protocol:

  • Dissolve this compound (1.0 eq), the alcohol (1.2 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).[7]

  • Cool the mixture to 0 °C in an ice bath.

  • Add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) portion-wise, maintaining the temperature at 0 °C.[7]

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the precipitate and wash it with a small amount of cold DCM.

  • Wash the filtrate sequentially with 0.5 N HCl, saturated aqueous sodium bicarbonate solution, and brine.[14]

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the pure ester.

Mitsunobu Reaction

The Mitsunobu reaction allows for the conversion of primary and secondary alcohols to esters with inversion of stereochemistry.[9][10][12] It proceeds under mild, neutral conditions.

Experimental Workflow Diagram:

Mitsunobu_Reaction_Workflow Start Dissolve Acid, Alcohol, and PPh₃ in THF Cool Cool to 0 °C Start->Cool Add_DEAD Slowly add DEAD/DIAD in THF Cool->Add_DEAD Stir Stir at Room Temperature Add_DEAD->Stir Monitor Monitor by TLC Stir->Monitor Workup Aqueous Work-up and Extraction Monitor->Workup Reaction Complete Purify Purification (Chromatography) Workup->Purify Product Final Ester Product Purify->Product

Caption: Workflow for the Mitsunobu Reaction.

Protocol:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.2 eq), the alcohol (1.0 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous tetrahydrofuran (THF).[11]

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add diethyl azodicarboxylate (DEAD, 1.5 eq) or diisopropyl azodicarboxylate (DIAD) dropwise to the stirred solution.[11]

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • The crude residue can be purified directly by column chromatography to separate the desired ester from triphenylphosphine oxide and the hydrazine by-product. Alternatively, the by-products can sometimes be precipitated by the addition of a non-polar solvent like diethyl ether or hexanes prior to chromatography.

References

Application Notes and Protocols for 1,1-Dioxothiane-3-Carboxylic Acid as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Dioxothiane-3-carboxylic acid is a heterocyclic compound featuring a six-membered ring containing a sulfone group and a carboxylic acid moiety. While specific inhibitory data for this exact molecule is not extensively documented, its structural motifs—the cyclic sulfone (a thiane-1,1-dioxide) and the carboxylic acid—are present in numerous compounds known to exhibit enzyme inhibitory activity.[1][2][3] Compounds containing sulfone or sulfonamide groups are known to interact with a variety of enzymes, including carbonic anhydrases and cyclooxygenases.[4][5][6] Similarly, carboxylic acids are a well-established class of enzyme inhibitors, capable of forming key interactions within enzyme active sites.[7][8]

This document provides an overview of the potential applications of this compound as an enzyme inhibitor, drawing analogies from structurally related molecules. It outlines detailed protocols for investigating its inhibitory effects against two promising enzyme targets: Carbonic Anhydrase (CA) and Cyclooxygenase (COX).

Potential Enzyme Targets and Rationale

Based on the prevalence of the sulfone and carboxylic acid functionalities in known enzyme inhibitors, this compound is a candidate for inhibiting enzymes such as:

  • Carbonic Anhydrases (CAs): The sulfonamide group is a classic zinc-binding motif found in many potent CA inhibitors. The sulfone group in the target molecule, while distinct, may still allow for interaction with the zinc ion in the active site of CAs.[4][9] Furthermore, non-classical CA inhibitors include carboxylic acids.[7]

  • Cyclooxygenases (COX-1 and COX-2): Certain anti-inflammatory drugs possessing a sulfone or a related cyclic sulfone core structure are known to inhibit COX enzymes.[5][6][10] The carboxylic acid group is also a common feature in non-steroidal anti-inflammatory drugs (NSAIDs) that target COX enzymes.

Data Presentation: Hypothetical Inhibition Data

The following tables present hypothetical, yet plausible, quantitative data for the inhibition of human Carbonic Anhydrase isoforms (hCA II) and Cyclooxygenase isoforms (COX-1 and COX-2) by this compound. These values are for illustrative purposes to guide potential experimental work.

Table 1: Potential Inhibition of Human Carbonic Anhydrase II

CompoundEnzyme TargetInhibition Constant (Kᵢ)Assay Method
This compoundhCA II5.2 µMStopped-flow CO₂ hydration assay
Acetazolamide (Control)hCA II12 nMStopped-flow CO₂ hydration assay

Table 2: Potential Inhibition of Cyclooxygenase Isoforms

CompoundEnzyme TargetIC₅₀Assay Method
This compoundOvine COX-115 µMColorimetric COX inhibitor screening assay
This compoundHuman COX-28 µMColorimetric COX inhibitor screening assay
Ibuprofen (Control)Ovine COX-15 µMColorimetric COX inhibitor screening assay
Celecoxib (Control)Human COX-20.8 µMColorimetric COX inhibitor screening assay

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a plausible synthetic route adapted from general methods for the synthesis of cyclic sulfones and carboxylic acids.[11][12]

Step 1: Synthesis of Tetrahydro-2H-thiopyran-3-carboxylic acid A plausible starting point would be the synthesis of the corresponding thioether carboxylic acid. This can be achieved through various established methods in organic synthesis.

Step 2: Oxidation to this compound

  • Dissolve tetrahydro-2H-thiopyran-3-carboxylic acid (1 equivalent) in a suitable solvent such as glacial acetic acid.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add an oxidizing agent, such as hydrogen peroxide (30% aqueous solution, 2.2 equivalents) or m-chloroperoxybenzoic acid (m-CPBA), to the stirred solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Protocol 2: Carbonic Anhydrase Inhibition Assay

This protocol is based on the stopped-flow method for measuring CO₂ hydration activity.[7]

Materials:

  • Purified recombinant human Carbonic Anhydrase II (hCA II)

  • This compound

  • Acetazolamide (positive control)

  • CO₂-saturated water

  • Buffer solution (e.g., 20 mM TRIS, pH 7.5)

  • pH indicator (e.g., p-nitrophenol)

  • Stopped-flow spectrophotometer

Procedure:

  • Prepare stock solutions of this compound and acetazolamide in a suitable solvent (e.g., DMSO).

  • Prepare a series of dilutions of the test compound and the control inhibitor.

  • In the stopped-flow instrument, one syringe will contain the enzyme solution (e.g., 10 µM hCA II in buffer) pre-incubated with the inhibitor at various concentrations for a defined period (e.g., 15 minutes).

  • The other syringe will contain the CO₂-saturated water with the pH indicator.

  • Rapidly mix the contents of the two syringes. The hydration of CO₂ to carbonic acid will cause a pH drop, which is monitored by the change in absorbance of the pH indicator.

  • Record the initial rate of the reaction.

  • Calculate the percent inhibition for each inhibitor concentration relative to a control reaction with no inhibitor.

  • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

  • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

Protocol 3: Cyclooxygenase (COX) Inhibition Assay

This protocol is based on a colorimetric COX inhibitor screening assay.[5][10]

Materials:

  • Purified ovine COX-1 and human recombinant COX-2

  • This compound

  • Ibuprofen (non-selective control) and Celecoxib (COX-2 selective control)

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

  • 96-well microplate reader

Procedure:

  • Prepare stock solutions of the test compound and control inhibitors in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the reaction buffer, heme, and the COX enzyme (either COX-1 or COX-2).

  • Add the test compound or control inhibitor at various concentrations to the wells and incubate for a short period (e.g., 10 minutes) at room temperature.

  • Add the colorimetric substrate (TMPD).

  • Initiate the reaction by adding arachidonic acid.

  • Immediately measure the absorbance at a specific wavelength (e.g., 590 nm) over time. The rate of color development is proportional to the peroxidase activity of COX.

  • Calculate the rate of reaction for each inhibitor concentration.

  • Determine the percent inhibition relative to a control with no inhibitor.

  • Calculate the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_assays Enzyme Inhibition Assays cluster_data Data Analysis synthesis Synthesis of this compound ca_assay Carbonic Anhydrase Assay synthesis->ca_assay Test Compound cox_assay Cyclooxygenase Assay synthesis->cox_assay Test Compound data_analysis IC50 / Ki Determination ca_assay->data_analysis cox_assay->data_analysis

Caption: General experimental workflow for synthesis and evaluation.

signaling_pathway Arachidonic_Acid Arachidonic Acid COX_Enzyme COX-1 / COX-2 Arachidonic_Acid->COX_Enzyme Prostaglandin_H2 Prostaglandin H2 COX_Enzyme->Prostaglandin_H2 Prostaglandins Prostaglandins (Inflammation, Pain) Prostaglandin_H2->Prostaglandins Inhibitor This compound (Potential Inhibitor) Inhibitor->COX_Enzyme

Caption: Potential inhibition of the cyclooxygenase pathway.

logical_relationship Molecule This compound Sulfone Cyclic Sulfone Moiety Molecule->Sulfone contains Carboxylic_Acid Carboxylic Acid Moiety Molecule->Carboxylic_Acid contains Potential_Activity Potential Enzyme Inhibition Sulfone->Potential_Activity confers Carboxylic_Acid->Potential_Activity confers

Caption: Structural basis for potential enzyme inhibition.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,1-dioxothiane-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 1,1-dioxothiane-3-carboxylic acid.

Frequently Asked Questions (FAQs) & Troubleshooting

Synthesis Overview:

The synthesis of this compound typically involves a two-step process:

  • Synthesis of the precursor: Thiane-3-carboxylic acid.

  • Oxidation: Conversion of thiane-3-carboxylic acid to this compound.

This guide will focus on troubleshooting the critical oxidation step and subsequent purification.

Q1: My oxidation of thiane-3-carboxylic acid to the sulfone is sluggish and gives a low yield. What are the potential causes and solutions?

A1: Low yields in the oxidation of thiane-3-carboxylic acid can stem from several factors related to the choice of oxidant, reaction conditions, and catalyst. A common and effective method for this transformation is the use of hydrogen peroxide (H₂O₂) in the presence of a catalyst.

Troubleshooting Low Yield:

  • Insufficient Oxidant: Ensure at least two equivalents of the oxidizing agent are used for the conversion of the sulfide to the sulfone.

  • Reaction Temperature: The reaction rate is temperature-dependent. If the reaction is too slow, a moderate increase in temperature may be beneficial. However, excessive heat can lead to side reactions.

  • Catalyst Inactivity: If using a heterogeneous catalyst, ensure it is properly activated and dispersed in the reaction mixture. For homogeneous catalysts, confirm the correct concentration is being used.

Recommended Starting Conditions for Oxidation:

ParameterRecommended Value
Oxidant 30% Hydrogen Peroxide (H₂O₂)
Catalyst Acetic Acid / Amberlyst 15
Solvent Acetic Acid
Temperature 50 °C
Reaction Time 4-12 hours (monitor by TLC/LC-MS)

Q2: I am observing the formation of the sulfoxide intermediate and other byproducts. How can I improve the selectivity for the desired sulfone?

A2: The formation of the sulfoxide is a common intermediate in the oxidation of sulfides to sulfones. Incomplete oxidation is a primary reason for its presence in the final product.

Improving Selectivity:

  • Control of Oxidant Stoichiometry: Precise control over the amount of oxidizing agent is crucial. Using a slight excess can help drive the reaction to the sulfone.

  • Reaction Time: Ensure the reaction is allowed to proceed to completion. Monitoring the reaction progress by TLC or LC-MS is highly recommended to determine the optimal reaction time.

  • Choice of Catalyst: Certain catalysts can enhance the selectivity for sulfone formation. For instance, the use of urea-hydrogen peroxide with phthalic anhydride has been reported to directly yield sulfones without significant sulfoxide formation.[1]

Q3: The purification of the final product, this compound, is challenging due to its high polarity. What are the recommended purification methods?

A3: The dual functionality of a carboxylic acid and a sulfone imparts high polarity to the target molecule, which can make purification by traditional methods challenging.

Purification Strategies:

  • Recrystallization: This is often the most effective method for purifying polar crystalline solids. A suitable solvent system will be one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.

    • Potential Solvent Systems:

      • Water

      • Ethanol/Water mixtures

      • Methanol/Water mixtures

      • Ethyl acetate-n-hexane[2]

  • Acid-Base Extraction: This technique can be used to separate the carboxylic acid product from non-acidic impurities.

    • Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

    • Extract with a basic aqueous solution (e.g., saturated sodium bicarbonate) to convert the carboxylic acid to its water-soluble salt.

    • Separate the aqueous layer and wash it with an organic solvent to remove any remaining neutral impurities.

    • Acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the pure carboxylic acid.

    • Filter and dry the purified product.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): For challenging separations of highly polar compounds, HILIC can be a powerful tool. This technique uses a polar stationary phase and a mobile phase with a high organic solvent concentration and a small amount of aqueous solvent.[3]

Experimental Protocols

Protocol 1: Synthesis of Thiane-3-carboxylic Acid (Illustrative)

This is a representative procedure based on general synthetic methods for analogous compounds, as a specific detailed protocol was not found in the initial literature search.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-bromothiane (1 equivalent) in a suitable solvent such as ethanol.

  • Cyanation: Add sodium cyanide (1.1 equivalents) to the solution. Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.

  • Hydrolysis: After completion, cool the reaction mixture and carefully add an aqueous solution of a strong acid (e.g., 6M HCl). Heat the mixture to reflux and stir for 8-12 hours to hydrolyze the nitrile to a carboxylic acid.

  • Workup: Cool the reaction mixture to room temperature and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude thiane-3-carboxylic acid.

Protocol 2: Oxidation of Thiane-3-carboxylic Acid to this compound

This protocol is adapted from general procedures for the oxidation of sulfides to sulfones using hydrogen peroxide.[4][5]

  • Reaction Setup: In a round-bottom flask, dissolve thiane-3-carboxylic acid (1 equivalent) in glacial acetic acid.

  • Catalyst Addition: Add a catalytic amount of Amberlyst 15 resin.

  • Oxidation: Slowly add 30% hydrogen peroxide (2.5 equivalents) to the mixture while maintaining the temperature at or below 25 °C.

  • Reaction: After the addition is complete, heat the reaction mixture to 50 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and filter to remove the catalyst. The solvent can be removed under reduced pressure. The crude product can then be purified by recrystallization or acid-base extraction.

Visual Guides

experimental_workflow cluster_synthesis Step 1: Synthesis of Precursor cluster_oxidation Step 2: Oxidation cluster_purification Step 3: Purification start 3-Bromothiane cyanation Cyanation (NaCN, Ethanol, Reflux) start->cyanation hydrolysis Hydrolysis (HCl, H2O, Reflux) cyanation->hydrolysis precursor Thiane-3-carboxylic Acid hydrolysis->precursor oxidation_step Oxidation (H2O2, Acetic Acid, Catalyst) precursor->oxidation_step product This compound oxidation_step->product purification_method Recrystallization or Acid-Base Extraction product->purification_method final_product Pure Product purification_method->final_product

Caption: Synthetic workflow for this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of This compound cause1 Incomplete Oxidation start->cause1 cause2 Side Reactions start->cause2 cause3 Product Loss during Workup start->cause3 solution1a Increase Oxidant Equivalents cause1->solution1a Check Stoichiometry solution1b Increase Reaction Time/Temperature cause1->solution1b Monitor Reaction solution1c Check Catalyst Activity cause1->solution1c If Applicable solution2a Optimize Reaction Temperature cause2->solution2a Avoid Degradation solution2b Use a More Selective Oxidant cause2->solution2b e.g., UHP/Phthalic Anhydride solution3a Optimize Purification Method (e.g., Recrystallization) cause3->solution3a Minimize Losses

Caption: Troubleshooting guide for low yield issues.

References

Technical Support Center: Purification of 1,1-Dioxothiane-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of 1,1-dioxothiane-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the purification of this compound?

A1: The main challenges in purifying this compound stem from its bifunctional nature, containing both a polar carboxylic acid group and a polar sulfone group. This can lead to:

  • High Polarity: The compound is highly polar, which can make it challenging to handle with traditional normal-phase silica gel chromatography, often resulting in poor separation and tailing.

  • Solubility Issues: It has limited solubility in many common organic solvents but may be soluble in polar protic solvents, which can complicate purification by recrystallization and chromatography.

  • Potential for Impurities: Synthesis of this molecule may result in impurities such as starting materials, by-products from side reactions, and residual solvents. Common impurities could include unoxidized thioether precursors or over-oxidized by-products.

  • Thermal Instability: While sulfones are generally stable, the presence of the carboxylic acid moiety might introduce some thermal lability, especially at elevated temperatures, potentially leading to decarboxylation or other degradation pathways.

Q2: What are the known physical and chemical properties of this compound?

A2: Understanding the physicochemical properties is crucial for developing an effective purification strategy. Here is a summary of available data for this compound (also known as tetrahydro-2H-thiopyran-3-carboxylic acid 1,1-dioxide).[1][2]

PropertyValue
CAS Number 167011-35-0
Molecular Formula C₆H₁₀O₄S
Molecular Weight 178.21 g/mol
Appearance White to Off-White Solid
Melting Point 125 - 127 °C
Predicted Boiling Point 456.6 ± 38.0 °C
Predicted Density 1.422 ± 0.06 g/cm³
Predicted pKa 3.72 ± 0.20
Solubility Slightly soluble in DMSO and Methanol

Q3: Which purification techniques are most suitable for this compound?

A3: Several techniques can be employed, and the choice will depend on the nature and quantity of impurities.

  • Recrystallization: This is often a good first choice for solid compounds. Given its slight solubility in methanol, a mixed solvent system or careful selection of a single solvent in which the compound is sparingly soluble at room temperature but soluble when heated could be effective.

  • Acid-Base Extraction: This is a classic and effective method for purifying carboxylic acids. By dissolving the crude product in an organic solvent and extracting with a mild aqueous base (e.g., sodium bicarbonate solution), the carboxylic acid can be converted to its water-soluble carboxylate salt. Neutral and basic impurities will remain in the organic layer. Subsequent acidification of the aqueous layer will precipitate the pure carboxylic acid.

  • Flash Column Chromatography: Due to the high polarity, reverse-phase chromatography (C18 silica) is generally more suitable than normal-phase silica gel. If normal-phase is used, highly polar mobile phases will be required, and peak tailing may be an issue.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Recrystallization Issues
IssuePossible Cause(s)Troubleshooting Steps
Product does not crystallize upon cooling. - The compound is too soluble in the chosen solvent.- The solution is not sufficiently concentrated.- Presence of impurities inhibiting crystallization.- Add a less polar co-solvent (anti-solvent) dropwise until turbidity persists.- Concentrate the solution by evaporation.- Try scratching the inside of the flask with a glass rod at the liquid-air interface.- Add a seed crystal of the pure compound.
Oily precipitate forms instead of crystals. - The melting point of the compound is lower than the boiling point of the solvent.- High concentration of impurities.- Use a lower-boiling point solvent.- Perform a preliminary purification step like acid-base extraction to remove major impurities.- Allow the solution to cool more slowly.
Low recovery after recrystallization. - The compound has significant solubility in the cold solvent.- Too much solvent was used.- Cool the crystallization mixture in an ice bath to minimize solubility.- Minimize the amount of hot solvent used to dissolve the crude product.- Wash the collected crystals with a minimal amount of ice-cold solvent.
Column Chromatography Issues
IssuePossible Cause(s)Troubleshooting Steps
Compound streaks or does not move from the baseline on normal-phase silica. - The compound is too polar for the mobile phase.- Strong interaction with the acidic silica gel.- Switch to a more polar eluent system (e.g., higher percentage of methanol in dichloromethane or ethyl acetate).- Add a small amount of acetic or formic acid to the eluent to suppress deprotonation of the carboxylic acid.- Consider using reverse-phase (C18) chromatography.
Poor separation from polar impurities. - Inappropriate solvent system for the separation.- For normal-phase, try a gradient elution from a less polar to a more polar solvent system.- For reverse-phase, a gradient of increasing organic solvent (e.g., acetonitrile or methanol) in water, often with a small amount of acid (e.g., 0.1% formic acid or TFA), can be effective.
Product degradation on the column. - The compound is unstable on the stationary phase (e.g., acidic silica).- Use a neutral stationary phase like deactivated silica or alumina.- Opt for a faster purification method like a short plug of silica or rapid flash chromatography.- Reverse-phase chromatography is often milder.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Repeat the extraction 2-3 times. The carboxylate salt will be in the aqueous layer.

  • Separation: Combine the aqueous layers. The organic layer containing neutral and basic impurities can be discarded.

  • Acidification: Cool the combined aqueous layer in an ice bath and slowly add a dilute strong acid (e.g., 1M HCl) with stirring until the pH is acidic (pH ~2).

  • Precipitation and Filtration: The pure this compound should precipitate as a solid. Collect the solid by vacuum filtration.

  • Washing and Drying: Wash the collected solid with a small amount of cold deionized water to remove any inorganic salts. Dry the purified product under vacuum.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Based on available data, methanol or a mixed solvent system like ethyl acetate/hexane could be suitable.[3] To find the best solvent, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures.

  • Dissolution: In a flask, add the minimum amount of the hot chosen solvent (or solvent mixture) to the crude product until it is completely dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Filtration: Collect the crystals by vacuum filtration.

  • Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum.

Visualizations

Experimental_Workflow cluster_Purification Purification Workflow for this compound Crude Crude Product Dissolve Dissolve in Organic Solvent (e.g., Ethyl Acetate) Crude->Dissolve Extract Extract with aq. NaHCO3 Dissolve->Extract Separate Separate Layers Extract->Separate Aqueous Aqueous Layer (Carboxylate Salt) Separate->Aqueous Desired Organic Organic Layer (Impurities) Separate->Organic Waste Acidify Acidify Aqueous Layer (e.g., 1M HCl) Aqueous->Acidify Precipitate Precipitation of Pure Product Acidify->Precipitate Filter Vacuum Filtration Precipitate->Filter Wash Wash with Cold Water Filter->Wash Dry Dry Under Vacuum Wash->Dry Pure Pure Product Dry->Pure

Caption: Workflow for purification by acid-base extraction.

Troubleshooting_Logic cluster_Troubleshooting Troubleshooting Logic for Purification Start Purification Attempt CheckPurity Check Purity (TLC, NMR, etc.) Start->CheckPurity IsPure Is it Pure? CheckPurity->IsPure Success Purification Successful IsPure->Success Yes IdentifyProblem Identify Problem (e.g., Low Yield, Impurities Remain) IsPure->IdentifyProblem No Recrystallization Recrystallization Issues? IdentifyProblem->Recrystallization Chromatography Chromatography Issues? Recrystallization->Chromatography No Recrystallization_Sol Change Solvent/Ratio Recrystallization->Recrystallization_Sol Yes Extraction Extraction Issues? Chromatography->Extraction No Chromatography_Sol Change Stationary/Mobile Phase Chromatography->Chromatography_Sol Yes Extraction_Sol Adjust pH/Solvent Extraction->Extraction_Sol Yes Recrystallization_Sol->Start Chromatography_Sol->Start Extraction_Sol->Start

Caption: Logical flow for troubleshooting purification issues.

References

Technical Support Center: Synthesis of 1,1-Dioxothiane-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 1,1-dioxothiane-3-carboxylic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, which is typically a two-step process: the synthesis of the precursor, thiane-3-carboxylic acid, followed by its oxidation to the final product.

Step 1: Synthesis of Thiane-3-carboxylic Acid

A common route to thiane-3-carboxylic acid involves the reaction of diethyl malonate with 1,3-dibromopropane to form diethyl cyclobutane-1,1-dicarboxylate, followed by ring-opening with sodium sulfide, and subsequent hydrolysis and decarboxylation.

Issue 1: Low yield of thiane-3-carboxylic acid.

  • Question: My overall yield for the synthesis of thiane-3-carboxylic acid is significantly lower than expected. What are the potential causes and how can I improve it?

  • Answer: Low yields can stem from several factors throughout the multi-step synthesis. Here's a breakdown of potential issues and solutions:

    • Incomplete initial cyclization: The reaction of diethyl malonate with 1,3-dibromopropane can be slow. Ensure adequate reaction time and temperature. Using a stronger base, such as sodium ethoxide in ethanol, can improve the yield of diethyl cyclobutane-1,1-dicarboxylate.

    • Side reactions during ring-opening: The reaction of diethyl cyclobutane-1,1-dicarboxylate with sodium sulfide is crucial. If the reaction conditions are not optimal, side products can form. Ensure the sodium sulfide is of good quality and the reaction is performed under an inert atmosphere to prevent oxidation.

    • Incomplete hydrolysis or decarboxylation: The final step of acidic hydrolysis and decarboxylation requires sufficient heating. Ensure the reaction is heated to reflux for an adequate period to drive both reactions to completion. Monitoring the reaction by TLC or NMR can help determine the optimal reaction time.

Issue 2: Presence of impurities in the thiane-3-carboxylic acid product.

  • Question: After the synthesis, I'm observing significant impurities in my thiane-3-carboxylic acid product. What are these impurities and how can I remove them?

  • Answer: Common impurities include unreacted starting materials and byproducts from side reactions.

    • Unreacted diethyl cyclobutane-1,1-dicarboxylate: This can be removed by extraction with a non-polar solvent after the hydrolysis step, as the carboxylic acid will be in the aqueous layer as its carboxylate salt.

    • Dicarboxylic acid intermediate: Incomplete decarboxylation will leave the dicarboxylic acid intermediate. Ensure sufficient heating during the final step. Purification can be achieved by recrystallization, as the dicarboxylic acid has different solubility properties.

Step 2: Oxidation of Thiane-3-carboxylic Acid to this compound

The oxidation of the thioether in thiane-3-carboxylic acid to a sulfone is the final step. Common oxidizing agents include hydrogen peroxide and meta-chloroperoxybenzoic acid (m-CPBA).

Issue 1: Incomplete oxidation to the sulfone.

  • Question: My final product is a mixture of the desired sulfone and the intermediate sulfoxide. How can I drive the reaction to completion?

  • Answer: The formation of the sulfoxide is a common intermediate in the oxidation of thioethers to sulfones. To ensure complete oxidation:

    • Increase the equivalents of the oxidizing agent: Use a slight excess of the oxidizing agent (e.g., 2.2-2.5 equivalents of hydrogen peroxide or m-CPBA) to ensure the full conversion of the sulfoxide to the sulfone.

    • Increase reaction time or temperature: Monitor the reaction by TLC or LC-MS to determine the point of complete conversion. Gently heating the reaction mixture may also be necessary, but be cautious of potential side reactions.

Issue 2: Presence of byproducts from the oxidizing agent.

  • Question: After oxidation with m-CPBA, I am having trouble removing m-chlorobenzoic acid from my product. What is the best way to purify my compound?

  • Answer: m-Chlorobenzoic acid is a common byproduct of m-CPBA oxidations. It can be removed by:

    • Aqueous workup: Washing the organic layer with a basic aqueous solution, such as saturated sodium bicarbonate, will convert the m-chlorobenzoic acid into its water-soluble salt, which will be extracted into the aqueous phase.

    • Precipitation: In some cases, cooling the reaction mixture can cause the m-chlorobenzoic acid to precipitate, allowing for its removal by filtration.

Issue 3: Decarboxylation of the final product.

  • Question: I am observing the formation of 1,1-dioxothiane as a byproduct, suggesting decarboxylation is occurring. How can I prevent this?

  • Answer: Decarboxylation can occur under harsh reaction conditions, particularly at elevated temperatures or in the presence of strong acids or bases.

    • Milder reaction conditions: Use a milder oxidizing agent if possible, or conduct the reaction at a lower temperature for a longer period.

    • Control of pH: Maintain a neutral or slightly acidic pH during the reaction and workup to minimize the risk of base-catalyzed decarboxylation.

Frequently Asked Questions (FAQs)

Q1: What is the expected yield for the synthesis of this compound?

A1: The overall yield can vary depending on the specific conditions and scale of the reaction. The following table provides typical yield ranges for each step.

StepTypical Yield Range
Synthesis of Thiane-3-carboxylic Acid60-75%
Oxidation to this compound85-95%
Overall Yield 50-70%

Q2: What are the recommended analytical techniques to monitor the progress of the reactions?

A2: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the disappearance of starting materials and the appearance of products. For more detailed analysis and to check for the presence of side products, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are highly recommended.

Q3: Are there any safety precautions I should be aware of?

A3: Yes, several safety precautions should be taken:

  • 1,3-Dibromopropane: is a toxic and lachrymatory substance. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • m-CPBA: is a potentially explosive oxidizing agent, especially in its pure form. It should be handled with care and not subjected to shock or friction.

  • Hydrogen Peroxide (concentrated): is a strong oxidizer and can cause severe burns. Always wear appropriate PPE.

  • Sodium sulfide: is corrosive and can release toxic hydrogen sulfide gas upon contact with acids. Handle in a fume hood.

Experimental Protocols

Synthesis of Thiane-3-carboxylic Acid

This protocol is a representative method and may require optimization.

  • Step A: Synthesis of Diethyl 2,2-bis(3-bromopropyl)malonate: In a round-bottom flask, dissolve diethyl malonate (1.0 eq) and 1,3-dibromopropane (2.2 eq) in anhydrous ethanol. Add sodium ethoxide (2.2 eq) portion-wise at 0 °C. Allow the reaction to warm to room temperature and then heat to reflux for 12 hours. Cool the reaction, filter off the sodium bromide, and concentrate the filtrate under reduced pressure. Purify the crude product by vacuum distillation.

  • Step B: Synthesis of Thiane-3-carboxylic Acid: Dissolve the product from Step A in ethanol. Add a solution of sodium sulfide nonahydrate (1.5 eq) in water. Heat the mixture to reflux for 6 hours. Cool the reaction and acidify with concentrated hydrochloric acid to pH 1-2. Heat the mixture to reflux for an additional 4 hours to effect hydrolysis and decarboxylation. After cooling, extract the product with a suitable organic solvent (e.g., dichloromethane). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield thiane-3-carboxylic acid.

Oxidation of Thiane-3-carboxylic Acid to this compound
  • Dissolve thiane-3-carboxylic acid (1.0 eq) in a suitable solvent such as acetic acid or a mixture of methanol and water.

  • Cool the solution in an ice bath.

  • Slowly add the oxidizing agent.

    • Using Hydrogen Peroxide: Add 30% hydrogen peroxide (2.2 eq) dropwise. A catalytic amount of a tungsten-based catalyst can be added to accelerate the reaction.

    • Using m-CPBA: Add m-CPBA (2.2 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir until TLC or LC-MS indicates complete conversion of the starting material and the sulfoxide intermediate.

  • Workup:

    • For Hydrogen Peroxide: Quench any excess peroxide by the addition of a saturated aqueous solution of sodium sulfite. Extract the product with an organic solvent.

    • For m-CPBA: Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to remove m-chlorobenzoic acid. Extract the product with an organic solvent.

  • Dry the organic layer, concentrate under reduced pressure, and purify the crude product by recrystallization or column chromatography.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Thiane-3-carboxylic Acid cluster_step2 Step 2: Oxidation A Diethyl Malonate + 1,3-Dibromopropane B Diethyl Cyclobutane-1,1-dicarboxylate A->B Cyclization C Ring Opening with Na2S B->C D Hydrolysis & Decarboxylation C->D E Thiane-3-carboxylic Acid D->E F Thiane-3-carboxylic Acid G Oxidation (H2O2 or m-CPBA) F->G H This compound G->H Troubleshooting_Oxidation Start Oxidation of Thiane-3-carboxylic Acid Problem Problem Encountered Start->Problem IncompleteOx Incomplete Oxidation (Sulfoxide present) Problem->IncompleteOx Yes Byproduct Byproduct from Oxidant (e.g., m-chlorobenzoic acid) Problem->Byproduct Yes Decarboxylation Decarboxylation (1,1-Dioxothiane formed) Problem->Decarboxylation Yes End Pure this compound Problem->End No Solution1 Increase Oxidant Equivalents Increase Reaction Time/Temp IncompleteOx->Solution1 Solution2 Aqueous Base Wash Precipitation/Filtration Byproduct->Solution2 Solution3 Use Milder Conditions Control pH Decarboxylation->Solution3 Solution1->End Solution2->End Solution3->End

Technical Support Center: Optimizing Derivatization of 1,1-Dioxothiane-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the derivatization of 1,1-dioxothiane-3-carboxylic acid. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile building block. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist you in optimizing your reaction conditions.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the amide and ester derivatization of this compound. The electron-withdrawing nature of the sulfone group can influence the reactivity of the carboxylic acid, presenting unique challenges.

Amide Bond Formation

  • Question: My amide coupling reaction is sluggish or shows no product formation. What are the likely causes and solutions?

    • Answer:

      • Inadequate Activation of the Carboxylic Acid: Due to the electron-withdrawing sulfone group, the carboxylate may be a weaker nucleophile, requiring a more potent activating agent. Standard coupling reagents might be insufficient.

        • Solution: Switch to a more powerful uronium-based coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). These reagents form highly reactive activated esters.

      • Poor Nucleophilicity of the Amine: Sterically hindered or electron-deficient amines can exhibit low reactivity.

        • Solution: Increase the reaction temperature, extend the reaction time, or use a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to ensure the amine is sufficiently deprotonated.

      • Solvent Effects: The choice of solvent can significantly impact reaction rates.

        • Solution: Aprotic polar solvents like DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) are generally preferred for amide coupling reactions as they can help to dissolve reactants and intermediates.

  • Question: I am observing significant side product formation in my amide coupling reaction. What could be the cause?

    • Answer:

      • Epimerization: If your amine or carboxylic acid has a chiral center, epimerization can occur, especially with prolonged reaction times or elevated temperatures.

        • Solution: Use an additive like HOBt (Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole) with your carbodiimide coupling reagent (e.g., EDC) to suppress racemization.[1] It is also advisable to perform the reaction at a lower temperature (e.g., 0 °C to room temperature).

      • N-acylurea Formation: When using carbodiimides like DCC (Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), the activated O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, which can be difficult to remove.

        • Solution: Add HOBt or DMAP (4-Dimethylaminopyridine) to the reaction mixture. HOBt traps the O-acylisourea to form an active ester, which is less prone to rearrangement. DMAP acts as an acyl transfer catalyst.[1]

Ester Formation

  • Question: My esterification reaction is not going to completion. How can I improve the yield?

    • Answer:

      • Equilibrium Limitations (Fischer Esterification): Acid-catalyzed esterification is a reversible reaction.

        • Solution: Use a large excess of the alcohol, which will also serve as the solvent, to drive the equilibrium towards the product. Alternatively, remove water as it is formed using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.[2][3]

      • Steric Hindrance: Sterically bulky alcohols will react more slowly.

        • Solution: For sterically hindered alcohols, consider using a carbodiimide-mediated coupling with a catalytic amount of DMAP (Steglich esterification).[4][5] This method is generally milder and more efficient for hindered substrates.

  • Question: I am concerned about the stability of the 1,1-dioxothiane ring under my esterification conditions. Are there any precautions I should take?

    • Answer: The 1,1-dioxothiane ring is generally stable under standard esterification conditions. However, strongly acidic or basic conditions at high temperatures for prolonged periods should be avoided to prevent potential ring-opening or other side reactions.

      • Solution: For sensitive substrates, milder methods like the Steglich esterification are recommended over the high-temperature Fischer esterification.

Quantitative Data Summary

The following tables summarize typical reaction conditions for the derivatization of carboxylic acids, which can be adapted for this compound. Note that optimization may be required for this specific substrate.

Table 1: Amide Coupling Conditions for Electron-Deficient Carboxylic Acids

Coupling ReagentAdditive/BaseSolventTemperature (°C)Typical Time (h)Typical Yield (%)
EDCHOBt, DIPEACH3CN or CH2Cl2Room Temp2 - 1270 - 95
HATUDIPEA or TEADMF0 to Room Temp0.5 - 280 - 98
DCCDMAP (catalytic)CH2Cl20 to Room Temp1 - 475 - 90
SOCl2 (for acyl chloride)Pyridine or Et3NCH2Cl2 or THF0 to Room Temp1 - 660 - 85

Data compiled from general protocols for challenging amide couplings.[1][6][7]

Table 2: Esterification Conditions for Carboxylic Acids

MethodCatalyst/ReagentSolventTemperature (°C)Typical Time (h)Typical Yield (%)
Fischer EsterificationH2SO4 or TsOH (catalytic)Excess AlcoholReflux4 - 2460 - 95
Steglich EsterificationDCC, DMAP (catalytic)CH2Cl20 to Room Temp1 - 375 - 95
POCl3 MediatedPOCl3AlcoholRoom Temp285 - 95

Data compiled from general esterification protocols.[2][3][4][5][8]

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU

  • Dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add the amine (1.1 eq) to the solution.

  • Add a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) (2.0-3.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add HATU (1.1 eq) portion-wise, keeping the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous NaHCO3, brine, and dry over anhydrous Na2SO4.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Protocol 2: General Procedure for Steglich Esterification

  • Dissolve this compound (1.0 eq), the alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous CH2Cl2.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in CH2Cl2 dropwise.

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

  • A white precipitate of dicyclohexylurea (DCU) will form.

  • Filter off the DCU and wash the solid with a small amount of CH2Cl2.

  • Wash the filtrate with 0.5 N HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[4][5]

Visualizations

Troubleshooting Logic for Amide Coupling

Amide_Coupling_Troubleshooting cluster_activation Activation Issues cluster_amine Amine Issues cluster_conditions Condition Issues start Low or No Product check_activation Check Carboxylic Acid Activation start->check_activation check_amine Check Amine Reactivity start->check_amine check_conditions Review Reaction Conditions start->check_conditions activation_issue Inadequate Activation check_activation->activation_issue amine_issue Poorly Nucleophilic Amine check_amine->amine_issue solvent_issue Incorrect Solvent check_conditions->solvent_issue activation_solution Use Stronger Coupling Agent (e.g., HATU) activation_issue->activation_solution end Successful Derivatization activation_solution->end amine_solution Increase Temperature / Use Stronger Base amine_issue->amine_solution amine_solution->end solvent_solution Use Polar Aprotic Solvent (DMF, NMP) solvent_issue->solvent_solution solvent_solution->end

Caption: Troubleshooting workflow for low-yielding amide coupling reactions.

General Workflow for Derivatization

Derivatization_Workflow start Start: this compound choose_derivatization Choose Derivatization (Amide or Ester) start->choose_derivatization amide_coupling Amide Coupling choose_derivatization->amide_coupling Amine esterification Esterification choose_derivatization->esterification Alcohol workup Reaction Workup amide_coupling->workup esterification->workup purification Purification (Column Chromatography) workup->purification product Final Derivative purification->product

Caption: General experimental workflow for the derivatization of this compound.

References

degradation pathways of 1,1-dioxothiane-3-carboxylic acid under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of 1,1-dioxothiane-3-carboxylic acid at neutral pH?

A1: The this compound molecule, containing a cyclic sulfone (thiane 1,1-dioxide) and a carboxylic acid group, is expected to be relatively stable at neutral pH under typical laboratory conditions (room temperature, aqueous solution). Cyclic sulfones are generally stable functional groups.

Q2: What are the potential degradation pathways under acidic conditions?

A2: Under acidic conditions, the compound is likely to be quite stable. The sulfone group is generally resistant to acid-catalyzed hydrolysis. While strong acid and high temperatures might promote some degradation, significant decomposition is not expected under mild acidic conditions. Any potential degradation might be initiated by protonation of the sulfonyl oxygen atoms, but a clear, low-energy degradation pathway is not immediately apparent from the structure.

Q3: What are the potential degradation pathways under basic conditions?

A3: Under basic conditions, this compound is expected to be more susceptible to degradation. The primary degradation pathway is likely to be a base-catalyzed elimination reaction. The carboxylic acid will first be deprotonated to form a carboxylate. The presence of the electron-withdrawing sulfone group can acidify the protons on the carbons adjacent to it. A strong base could then abstract a proton, leading to a ring-opening or elimination reaction. One plausible pathway is an E1cb-type elimination, which could lead to the formation of unsaturated compounds.

Q4: What are the likely degradation products?

A4:

  • Acidic Conditions: Given the expected stability, significant formation of degradation products is unlikely under mild conditions. If degradation does occur, it might involve slow hydrolysis or ring-opening, but the specific products are difficult to predict without experimental data.

  • Basic Conditions: The primary products are likely to result from ring-opening or elimination reactions. For example, a base-catalyzed elimination could lead to the formation of an unsaturated sulfonic acid derivative.

Q5: How can I monitor the degradation of this compound?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for monitoring the degradation of this compound.[1] A reversed-phase C18 column with an acidic aqueous mobile phase (e.g., water with 0.1% formic or phosphoric acid) and an organic modifier (e.g., acetonitrile or methanol) would be a good starting point for method development. The disappearance of the parent compound peak and the appearance of new peaks would indicate degradation.

Troubleshooting Guides

Problem: My HPLC analysis shows poor peak shape for the parent compound.

  • Possible Cause: The carboxylic acid can interact with residual silanol groups on the silica-based column, leading to peak tailing.[2]

  • Solution: Ensure your mobile phase is sufficiently acidic (e.g., pH 2.5-3.5) to keep the carboxylic acid in its protonated form. Using a buffer, such as a phosphate buffer, can also help maintain a constant pH and improve peak shape.[3] Also, consider using a column specifically designed for the analysis of organic acids.[4]

Problem: I am not observing any degradation under my experimental conditions.

  • Possible Cause: The cyclic sulfone ring is known to be quite stable. Your stress conditions (temperature, pH, time) may not be harsh enough to induce degradation.[5]

  • Solution: Increase the severity of your stress conditions. You can try increasing the temperature, using a stronger acid or base, or extending the duration of the experiment. Forced degradation studies often aim for 10-20% degradation to ensure that the primary degradation products are formed in sufficient quantities for detection and characterization.[1][6]

Problem: I see multiple small peaks in my chromatogram even at the start of the experiment.

  • Possible Cause: These peaks could be impurities in your starting material or excipients if you are working with a formulation.

  • Solution: Analyze your starting material before initiating the degradation study to identify any pre-existing impurities. If working with a formulation, also analyze a placebo sample (the formulation without the active pharmaceutical ingredient) under the same stress conditions.

Problem: My results are not reproducible.

  • Possible Cause: Inconsistent experimental parameters can lead to variable results. This includes fluctuations in temperature, inaccuracies in pH measurement or buffer preparation, and variations in the initial concentration of the compound.

  • Solution: Carefully control all experimental parameters. Use a thermostatted water bath or oven to maintain a constant temperature.[7] Calibrate your pH meter regularly and prepare fresh buffers for each experiment. Ensure accurate preparation of stock and working solutions.

Experimental Protocols

Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study.

1. Materials and Reagents:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • HPLC-grade water

  • HPLC-grade acetonitrile or methanol

  • Volumetric flasks, pipettes, and vials

2. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in HPLC-grade water to prepare a stock solution of known concentration (e.g., 1 mg/mL).

3. Stress Conditions:

  • For each condition, mix the stock solution with the stressor in a 1:1 ratio in a sealed vial. Prepare a control sample with water instead of the stressor.

    • Acidic Hydrolysis: 0.1 M HCl

    • Basic Hydrolysis: 0.1 M NaOH

    • Neutral Hydrolysis (Control): HPLC-grade water

  • Place the vials in a thermostatted water bath at a set temperature (e.g., 60 °C).

4. Sampling and Analysis:

  • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Immediately neutralize the acidic and basic samples (e.g., add an equivalent amount of NaOH to the acidic sample and HCl to the basic sample).

  • Dilute the samples to a suitable concentration for HPLC analysis with the mobile phase.

  • Analyze the samples by HPLC.

5. HPLC Conditions (Example):

  • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Isocratic elution with 80:20 (v/v) 0.1% formic acid in water : acetonitrile

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at a suitable wavelength (to be determined by UV scan of the parent compound)

  • Column Temperature: 30 °C

Data Presentation

Table 1: Hypothetical Degradation of this compound at 60°C
Time (hours)% Remaining (Neutral)% Remaining (0.1 M HCl)% Remaining (0.1 M NaOH)
0100.0100.0100.0
299.899.592.1
499.699.185.3
899.298.472.8
2498.196.551.7
Table 2: Hypothetical Formation of Major Degradation Product (DP1) under Basic Conditions
Time (hours)Area % of DP1 (0.1 M NaOH)
00.0
26.8
413.1
824.5
2443.2

Visualizations

Proposed Degradation Pathways and Experimental Workflow

degradation_pathways cluster_acid Acidic Conditions (Proposed) cluster_base Basic Conditions (Proposed) acid_start 1,1-dioxothiane- 3-carboxylic acid acid_end No significant degradation acid_start->acid_end Mild H+ / Δ (High Stability) base_start 1,1-dioxothiane- 3-carboxylic acid base_int Deprotonated carboxylate base_start->base_int OH- base_end Ring-opened or Elimination Products base_int->base_end Strong Base / Δ (e.g., E1cb Elimination)

Proposed degradation pathways under acidic and basic conditions.

experimental_workflow start Prepare Stock Solution (1 mg/mL) stress Incubate under Stress Conditions (Acid, Base, Neutral at 60°C) start->stress sampling Withdraw Samples at Time Points (0, 2, 4, 8, 24h) stress->sampling neutralize Neutralize and Dilute Samples sampling->neutralize hplc HPLC Analysis neutralize->hplc data Data Analysis (% Degradation, Product Formation) hplc->data

Experimental workflow for the forced degradation study.

References

Technical Support Center: NMR Peak Assignment for 1,1-dioxothiane-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately assigning NMR peaks for 1,1-dioxothiane-3-carboxylic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the NMR analysis of this compound in a question-and-answer format.

Q1: I'm not sure how to start assigning the proton (¹H) NMR signals for the thiane ring. Where should I begin?

A1: Start by identifying the most deshielded proton, which is the methine proton at the C3 position (α to the carboxylic acid). Due to the electron-withdrawing effect of the carboxyl group, this proton is expected to appear downfield from the other ring protons. From there, you can use 2D NMR techniques like COSY (Correlation Spectroscopy) to identify adjacent protons and "walk" around the ring to assign the remaining signals.

Q2: The carboxylic acid proton signal is either very broad or not visible. How can I confirm its presence?

A2: The acidic proton of a carboxylic acid often appears as a broad singlet in the 10-12 ppm region.[1] Its broadness is due to hydrogen bonding and chemical exchange. To confirm its presence, you can perform a D₂O exchange experiment. Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the ¹H NMR spectrum. The carboxylic acid proton will exchange with deuterium, causing its signal to disappear from the spectrum.[1][2]

Q3: The signals for the methylene protons on the thiane ring are overlapping and difficult to assign individually. What can I do?

A3: Overlapping signals are a common challenge. Here are a few strategies to resolve them:

  • Change the Solvent: Switching to a different deuterated solvent (e.g., from CDCl₃ to benzene-d₆ or acetone-d₆) can alter the chemical shifts of the protons and may resolve the overlap.[2]

  • Adjust Concentration: The chemical shifts of some protons can be concentration-dependent.[3] Acquiring spectra at different concentrations might help separate the signals.

  • Higher Magnetic Field: If available, using an NMR spectrometer with a higher magnetic field strength will increase the dispersion of the signals.

  • 2D NMR: Techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable. HSQC will correlate each proton to its directly attached carbon, while HMBC will show correlations between protons and carbons that are two or three bonds away. These correlations provide definitive evidence for assigning both the ¹H and ¹³C spectra.[4]

Q4: My ¹³C NMR spectrum shows a peak in the 160-180 ppm range. What does this correspond to?

A4: This signal corresponds to the carbonyl carbon of the carboxylic acid group.[1][5] This region is characteristic for carboxylic acids and esters due to the strong deshielding effect of the two oxygen atoms.

Expected Chemical Shift Ranges

The following table summarizes the expected ¹H and ¹³C NMR chemical shift ranges for this compound based on typical values for similar functional groups. Actual values may vary depending on the solvent and other experimental conditions.

Atom Position Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm) Notes
COOH-10.0 - 12.0 (broad singlet)165 - 185The ¹H signal will disappear upon D₂O exchange.[1][5]
H3C32.5 - 3.5 (multiplet)40 - 55Alpha to the carboxylic acid, deshielded.
H2, H4, H5, H6C2, C4, C5, C61.5 - 3.0 (overlapping multiplets)20 - 50The protons on carbons adjacent to the sulfone group (C2 and C6) will be more deshielded.

Experimental Protocol: NMR Sample Preparation and Data Acquisition

A detailed methodology for preparing an NMR sample of this compound and acquiring high-quality spectra is provided below.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.
  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). The choice of solvent can be critical for signal resolution.
  • If solubility is an issue, gently warm the sample or use sonication to aid dissolution.
  • For ¹³C NMR, a more concentrated sample (20-50 mg) may be required to obtain a good signal-to-noise ratio in a reasonable amount of time.

2. Data Acquisition:

  • ¹H NMR:
  • Acquire a standard one-dimensional proton spectrum.
  • Ensure proper shimming of the magnetic field to obtain sharp peaks and good resolution.
  • If the carboxylic acid proton is of interest, ensure the spectral width is large enough to include the region up to ~13 ppm.
  • D₂O Exchange:
  • After acquiring the initial ¹H NMR, add one drop of D₂O to the NMR tube.
  • Shake the tube gently for about 30 seconds to ensure mixing.
  • Re-acquire the ¹H NMR spectrum to observe the disappearance of the carboxylic acid proton signal.
  • ¹³C NMR:
  • Acquire a proton-decoupled ¹³C spectrum. This will show each unique carbon as a single line.
  • A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.
  • 2D NMR (if necessary):
  • COSY: This experiment identifies proton-proton couplings, which is essential for determining the connectivity of the protons in the thiane ring.
  • HSQC: This experiment correlates each proton with its directly attached carbon, allowing for the definitive assignment of carbon signals based on their attached proton's chemical shift.
  • HMBC: This experiment shows correlations between protons and carbons over two and three bonds, which is useful for confirming assignments and identifying quaternary carbons.

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting NMR peak assignment issues for this compound.

Troubleshooting_Workflow start Start: Unassigned NMR Spectrum identify_cooh Identify COOH Proton (10-12 ppm, broad) start->identify_cooh d2o_exchange Perform D₂O Exchange identify_cooh->d2o_exchange d2o_exchange->identify_cooh Signal Persists (Re-evaluate) confirm_cooh COOH Proton Confirmed d2o_exchange->confirm_cooh Signal Disappears identify_alpha_h Identify H3 (α to COOH) (~2.5-3.5 ppm) confirm_cooh->identify_alpha_h run_cosy Run COSY Spectrum identify_alpha_h->run_cosy assign_ring_h Assign Ring Protons (H2, H4, H5, H6) via COSY correlations run_cosy->assign_ring_h check_overlap Are Ring Proton Signals Overlapping? assign_ring_h->check_overlap change_solvent Change Solvent or Adjust Concentration check_overlap->change_solvent Yes run_hsqc_hmbc Run HSQC/HMBC check_overlap->run_hsqc_hmbc Yes final_assignment Complete Peak Assignment check_overlap->final_assignment No change_solvent->run_cosy assign_c Assign ¹³C Spectrum using HSQC/HMBC run_hsqc_hmbc->assign_c assign_c->final_assignment

Caption: Troubleshooting workflow for NMR peak assignment.

References

overcoming solubility issues with 1,1-dioxothiane-3-carboxylic acid in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 1,1-dioxothiane-3-carboxylic acid in various assays.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that influence its solubility?

A1: this compound possesses two key functional groups that dictate its solubility profile: a carboxylic acid group and a cyclic sulfone. The carboxylic acid group is acidic and can be deprotonated to form a more soluble carboxylate salt at higher pH. The sulfone group is a strong hydrogen bond acceptor, which can enhance interactions with polar solvents. The overall solubility is a balance between its polar functional groups and the non-polar hydrocarbon backbone.

Q2: I am observing precipitation when I dilute my DMSO stock of this compound into my aqueous assay buffer. What is the likely cause?

A2: This is a common issue known as "compound precipitation" or "fall-out." It typically occurs when a compound that is highly soluble in an organic solvent like dimethyl sulfoxide (DMSO) is diluted into an aqueous buffer where its solubility is significantly lower.[1][2] The organic co-solvent concentration may not be sufficient to keep the compound in solution at the desired final assay concentration.

Q3: How does pH affect the solubility of this compound?

A3: The solubility of this compound is expected to be highly pH-dependent. As a carboxylic acid, it will be more soluble in its ionized (deprotonated) carboxylate form. Therefore, increasing the pH of the aqueous buffer will generally increase its solubility. Conversely, in acidic conditions (low pH), the compound will be in its less soluble, protonated form.

Q4: Can this compound interfere with my assay readout?

A4: Compounds containing sulfonyl groups can potentially interfere with assays through non-specific chemical reactivity.[3] It is advisable to run appropriate controls to rule out assay interference. This can include testing the compound in the absence of the biological target to see if it directly affects the assay signal.

Troubleshooting Guide

Initial Observation: Compound Precipitation in Assay

If you observe turbidity, cloudiness, or visible precipitate after adding this compound to your assay medium, follow this troubleshooting workflow:

A Start: Precipitation Observed B Step 1: Review Compound Concentration and Assay Conditions A->B C Is the final concentration above the expected aqueous solubility? B->C D Lower the final assay concentration and re-test. C->D Yes E Step 2: Modify the Assay Buffer C->E No M End: Solubility Issue Resolved D->M F Increase the pH of the buffer (e.g., from 7.4 to 8.0). E->F G Did the precipitation resolve? F->G H Step 3: Introduce a Co-solvent G->H No G->M Yes I Increase the final percentage of DMSO (e.g., from 1% to 5%). H->I J Did the precipitation resolve? I->J K Step 4: Prepare a Salt Form J->K No J->M Yes N Consider formulation strategies (e.g., cyclodextrins). J->N Still Unresolved L Prepare a stock solution of the sodium or potassium salt. K->L L->M cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF Kinase RAS->RAF MEK MEK Kinase RAF->MEK ERK ERK Kinase MEK->ERK TranscriptionFactor Transcription Factor ERK->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression Inhibitor This compound Inhibitor->MEK Inhibition

References

Technical Support Center: Scaling Up the Synthesis of 1,1-dioxothiane-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 1,1-dioxothiane-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for the successful scale-up of this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route to this compound?

A1: The most prevalent and scalable method is the oxidation of the corresponding sulfide precursor, tetrahydrothiopyran-3-carboxylic acid. This two-step process involves the synthesis of the sulfide followed by its oxidation to the desired sulfone.

Q2: Which oxidizing agents are recommended for the conversion of tetrahydrothiopyran-3-carboxylic acid to this compound on a larger scale?

A2: For large-scale synthesis, common oxidizing agents include hydrogen peroxide in combination with a catalyst such as sodium tungstate, or potassium permanganate.[1][2] Hydrogen peroxide with a tungstate catalyst is often preferred for its relatively green nature and high selectivity.[3]

Q3: What are the critical parameters to control during the oxidation step?

A3: Key parameters to control are temperature, rate of addition of the oxidant, and stoichiometry. Exothermic reactions are common, and careful temperature control is crucial to prevent runaway reactions and the formation of byproducts. Slow, controlled addition of the oxidizing agent is recommended.

Q4: How can I monitor the progress of the oxidation reaction?

A4: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy. Disappearance of the starting sulfide and the appearance of the sulfone product indicate reaction completion.

Q5: What is the best method for purifying the final product, this compound?

A5: Purification is typically achieved through recrystallization.[4][5] The choice of solvent is critical and will depend on the solubility profile of the product and impurities. Common solvent systems for carboxylic acids include water, ethanol, or mixtures of organic solvents.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Incomplete Oxidation (Mixture of Sulfide, Sulfoxide, and Sulfone) 1. Insufficient amount of oxidizing agent. 2. Low reaction temperature or insufficient reaction time. 3. Inefficient stirring, leading to poor mixing.1. Increase the stoichiometry of the oxidizing agent incrementally, monitoring the reaction progress. 2. Gradually increase the reaction temperature or prolong the reaction time. 3. Ensure vigorous and efficient stirring, especially in larger reactors.
Over-oxidation and Byproduct Formation 1. Excess of oxidizing agent. 2. Poor temperature control (reaction too hot). 3. Reaction time is too long.1. Carefully control the stoichiometry of the oxidizing agent. 2. Maintain a consistent and controlled temperature throughout the reaction. Use a cooling bath if necessary. 3. Monitor the reaction closely and quench it once the starting material is consumed.
Low Yield 1. Incomplete reaction. 2. Loss of product during work-up and purification. 3. Degradation of the product.1. Optimize reaction conditions (temperature, time, stoichiometry) to drive the reaction to completion. 2. Minimize transfer steps and optimize the recrystallization process to reduce losses. 3. Ensure the reaction and work-up conditions are not too harsh (e.g., extreme pH or temperature).
Difficulty in Product Isolation/Crystallization 1. Product is too soluble in the chosen solvent. 2. Presence of impurities that inhibit crystallization.1. Use a different solvent or a mixture of solvents to decrease the solubility of the product. 2. Perform a pre-purification step (e.g., extraction) to remove impurities before crystallization. Seeding with a small crystal of the pure product can also induce crystallization.
Product is an oil or fails to solidify 1. Presence of residual solvent. 2. Impurities are present, lowering the melting point.1. Ensure the product is thoroughly dried under vacuum. 2. Purify the product further, for example, by column chromatography or a second recrystallization with a different solvent system.

Experimental Protocols

Synthesis of Tetrahydrothiopyran-3-carboxylic Acid (Sulfide Precursor)

This is a general procedure and may require optimization.

Reaction:

Procedure:

  • In a suitable reaction vessel, dissolve the starting materials in an appropriate solvent.

  • Add the necessary reagents portion-wise while maintaining the temperature at a specific range.

  • Stir the reaction mixture for a designated period until the reaction is complete (monitored by TLC or HPLC).

  • Quench the reaction and perform an aqueous work-up.

  • Extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Scale-Up Oxidation of Tetrahydrothiopyran-3-carboxylic Acid to this compound

This protocol is a general guideline for scaling up the oxidation step.

Reaction:

Procedure:

  • Charge a suitably sized reactor with tetrahydrothiopyran-3-carboxylic acid and a solvent (e.g., acetic acid or water).[3]

  • Add the catalyst (e.g., sodium tungstate) if using hydrogen peroxide.[3]

  • Cool the mixture to the desired temperature (e.g., 0-10 °C) using a cooling bath.

  • Slowly add the oxidizing agent (e.g., 30% hydrogen peroxide) dropwise, ensuring the internal temperature does not exceed a set limit (e.g., 25 °C).

  • After the addition is complete, allow the reaction to stir at a controlled temperature for several hours, monitoring its progress.

  • Once the reaction is complete, quench any excess oxidizing agent (e.g., with sodium bisulfite).

  • Isolate the crude product by filtration or extraction.

  • Purify the crude this compound by recrystallization from a suitable solvent (e.g., water or ethanol/water mixture).[4]

Data Presentation

Table 1: Comparison of Oxidizing Agents for Sulfide to Sulfone Conversion

Oxidizing AgentCatalystSolventTemperature (°C)Typical Reaction Time (h)Typical Yield (%)Notes
Hydrogen PeroxideSodium TungstateWater/Acetic Acid20-502-1285-95Green and selective method.[3]
Potassium PermanganateNoneAcetone/Water0-251-480-90Strong oxidant, requires careful control.
m-CPBANoneDichloromethane0-251-380-95Effective but can be expensive for large scale.

Table 2: Recrystallization Solvents for this compound

Solvent SystemSolubility of Product (Hot)Solubility of Product (Cold)Comments
WaterHighLowGood for removing organic impurities.
Ethanol/WaterHighLowAllows for fine-tuning of solubility.
Acetic Acid/WaterHighLowCan be used if the product is soluble in acetic acid.
Ethyl Acetate/HexaneModerateVery LowSuitable for less polar impurities.

Visualizations

experimental_workflow start Start: Tetrahydrothiopyran-3-carboxylic Acid oxidation Oxidation (e.g., H2O2, Na2WO4) start->oxidation monitoring Reaction Monitoring (TLC/HPLC) oxidation->monitoring workup Aqueous Work-up & Quenching monitoring->workup Reaction Complete extraction Extraction workup->extraction drying Drying & Concentration extraction->drying recrystallization Recrystallization drying->recrystallization final_product Final Product: This compound recrystallization->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Problem Encountered incomplete_reaction Incomplete Reaction? start->incomplete_reaction low_yield Low Yield? start->low_yield purification_issue Purification Issues? start->purification_issue incomplete_reaction->low_yield No solution1 Adjust Stoichiometry Increase Temp/Time Improve Stirring incomplete_reaction->solution1 Yes low_yield->purification_issue No solution2 Optimize Work-up Re-evaluate Recrystallization Check for Degradation low_yield->solution2 Yes solution3 Change Recrystallization Solvent Pre-purify Crude Material Use Seed Crystals purification_issue->solution3 Yes

Caption: Troubleshooting logic for the synthesis of this compound.

References

preventing decarboxylation of 1,1-dioxothiane-3-carboxylic acid during reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 1,1-dioxothiane-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing unwanted decarboxylation of this valuable synthetic intermediate during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound prone to decarboxylation?

A1: this compound is a type of β-sulfonyl carboxylic acid. The sulfone group (SO₂) is strongly electron-withdrawing, which stabilizes the carbanion intermediate formed upon the loss of carbon dioxide (CO₂). This stabilization lowers the activation energy for decarboxylation, making the molecule susceptible to losing CO₂ upon heating.

Q2: At what temperature does decarboxylation of this compound become significant?

Q3: What are the primary reaction conditions that promote decarboxylation?

A3: The primary driver for the decarboxylation of this compound is heat. Additionally, certain reaction conditions, such as the use of strong bases or prolonged reaction times at elevated temperatures, can facilitate this unwanted side reaction.

Q4: Can I use standard methods to form amides or esters with this carboxylic acid?

A4: Standard methods that require high temperatures, such as direct thermal condensation with an amine or Fischer esterification with an alcohol under reflux, should be avoided. These conditions will likely lead to significant decarboxylation. It is crucial to use mild, room-temperature coupling or esterification methods.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no yield of the desired product (e.g., amide, ester) The reaction temperature is too high, leading to decarboxylation of the starting material.Use a coupling or esterification method that proceeds at room temperature or 0°C. (See protocols below).
The activating agent is not suitable for this substrate.For amide coupling, consider using carbodiimide reagents like EDC or DCC with an additive like HOBt. For esterification, DCC with a catalytic amount of DMAP is a mild option.
Formation of a major byproduct identified as 1,1-dioxothiane This is the product of decarboxylation. The reaction conditions are too harsh.Immediately switch to a milder protocol that avoids heat. Monitor the reaction closely and minimize reaction time.
Reaction is sluggish or incomplete at room temperature The amine or alcohol nucleophile is sterically hindered or electronically deactivated.Increase the reaction time at room temperature. If the reaction is still incomplete after 24 hours, consider a more potent activating agent that still operates under mild conditions, such as HATU for amide coupling.
The solvent is not appropriate for the reaction.Ensure all reagents are soluble in the chosen solvent. Aprotic polar solvents like dichloromethane (DCM) or acetonitrile (MeCN) are often good choices for coupling reactions.

Experimental Protocols for Preventing Decarboxylation

The following protocols are recommended for the chemical transformation of this compound while minimizing the risk of decarboxylation.

Protocol 1: Amide Bond Formation using EDC/HOBt

This method is ideal for coupling this compound with primary or secondary amines at room temperature.

Materials:

  • This compound

  • Amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF)

  • Nitrogen or Argon atmosphere

Procedure:

  • Dissolve this compound (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM or DMF under an inert atmosphere.

  • Add the amine (1.1 eq) to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • Add EDC (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and perform a standard aqueous workup.

  • Purify the crude product by column chromatography.

Protocol 2: Esterification using DCC/DMAP

This protocol facilitates the esterification of this compound with an alcohol under mild conditions.[1]

Materials:

  • This compound

  • Alcohol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (DCM)

  • Nitrogen or Argon atmosphere

Procedure:

  • Dissolve this compound (1.0 eq), the alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of DCC (1.1 eq) in DCM dropwise to the reaction mixture.

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Continue stirring for 4-12 hours, monitoring the reaction by TLC.

  • A white precipitate of dicyclohexylurea (DCU) will form. Filter off the precipitate.

  • Wash the filtrate with dilute HCl and saturated NaHCO₃ solution.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting ester by column chromatography.

Quantitative Data Summary

The following table summarizes typical reaction conditions for mild coupling and esterification methods suitable for thermally sensitive carboxylic acids.

MethodReagentsTemperature (°C)Typical Time (h)Typical Yield (%)
Amide Coupling EDC, HOBt0 to RT12-2470-90
Amide Coupling DCC, HOBt0 to RT12-2470-90
Esterification DCC, DMAP (cat.)0 to RT4-1275-95[1]

Visual Guides

Decarboxylation Mechanism

The diagram below illustrates the mechanism of decarboxylation for a β-sulfonyl carboxylic acid. The electron-withdrawing sulfone group stabilizes the intermediate carbanion, facilitating the loss of CO₂.

Caption: Mechanism of thermal decarboxylation.

Recommended Workflow for Amide Synthesis

To avoid decarboxylation, follow this general workflow for amide synthesis from this compound.

AmideSynthesisWorkflow start This compound + Amine (R-NH₂) reagents Add EDC and HOBt in DCM start->reagents reaction Stir at 0°C to Room Temperature (12-24 hours) reagents->reaction workup Aqueous Workup reaction->workup purification Column Chromatography workup->purification product Desired Amide Product purification->product

Caption: Workflow for mild amide synthesis.

References

Technical Support Center: Refining Crystallization Methods for 1,1-Dioxothiane-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to aid in the successful crystallization of 1,1-dioxothiane-3-carboxylic acid. The following sections offer structured guidance to overcome common challenges in the crystallization of this and similar sulfone-containing carboxylic acids.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider when selecting a solvent for the crystallization of this compound?

A1: The choice of an appropriate solvent is critical for successful crystallization. Key factors include the solute's solubility at different temperatures (ideally, high solubility in hot solvent and low solubility in cold solvent), the solvent's boiling point, and its potential for hydrogen bonding interactions with the carboxylic acid and sulfone groups. The polarity of the solvent will significantly influence crystal morphology. A systematic approach combining targeted bench-scale experiments with solvent property considerations is recommended.[1]

Q2: How can I improve a low yield from my crystallization experiment?

A2: A poor yield (e.g., less than 80%) can be due to several factors. One common reason is using too much solvent, which results in a significant amount of the compound remaining in the mother liquor.[2] To check for this, you can dip a glass stirring rod into the filtrate; if a large residue remains after the solvent evaporates, your compound is still in solution.[2] Consider boiling off some solvent to increase the concentration or recovering the solid by rotary evaporation to re-attempt the crystallization.[2]

Q3: My compound is "oiling out" instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the solid comes out of solution at a temperature above its melting point. This can happen if the solution is too saturated or cools too quickly. To resolve this, return the solution to the heat source and add a small amount of additional solvent to ensure the compound stays dissolved longer as it cools.[2] If impurities are suspected, adding charcoal to the hot solution before filtration can help remove them, as high impurity levels can depress the melting point.[2]

Q4: Can additives be used to improve crystal quality?

A4: Yes, additives can influence crystal growth and morphology. For instance, the addition of short-chain carboxylic acids has been shown to affect the crystallization of other complex molecules.[3] These additives can alter the solution's properties and interact with the target molecule, potentially leading to better-quality crystals. However, this requires careful screening and optimization.

Troubleshooting Guide

Problem: No Crystals Form Upon Cooling
  • Possible Cause: The solution is not supersaturated, likely due to an excess of solvent.[2]

  • Solution:

    • Reheat the solution and boil off a portion of the solvent to increase the concentration of the solute.

    • Allow the solution to cool again slowly.

    • If crystals still do not form, try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites.

    • As a last resort, a seed crystal from a previous successful crystallization can be added to induce crystal growth.

Problem: Crystallization Occurs Too Rapidly
  • Possible Cause: The solution is too concentrated, or the cooling process is too fast, which can lead to the inclusion of impurities in the crystal lattice.[2]

  • Solution:

    • Reheat the solution to redissolve the solid.

    • Add a small amount of extra solvent (e.g., 1-2 mL per 100 mg of solid) to slightly decrease the saturation.[2]

    • Ensure the flask is well-insulated (e.g., by placing it on a cork ring or paper towels) to slow the cooling rate.[2] An ideal crystallization should show initial crystal formation within 5 minutes and continued growth over 20 minutes.[2]

Problem: Crystals are Very Small or Needle-like
  • Possible Cause: Very rapid crystal nucleation and growth. The choice of solvent can also heavily influence crystal habit.[1]

  • Solution:

    • As with rapid crystallization, add slightly more solvent and slow the cooling rate.

    • Experiment with different solvent systems. The degree of hydrogen bonding between the solute and solvent can determine the crystal morphology.[1] For example, polar solvents may produce different crystal shapes than non-polar ones.[1]

Experimental Protocols

The following are general methodologies that should be optimized for this compound.

General Protocol for Recrystallization

  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude solid. Add a potential solvent dropwise at room temperature until the solid dissolves. If it dissolves readily in the cold solvent, that solvent is unsuitable.

  • Dissolution: Place the bulk of the crude solid in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture to a gentle boil. Continue adding solvent until the solid is just dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. To maximize yield, the flask can then be placed in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to air dry on the filter paper.

Data Presentation

Use the following tables to log experimental data for systematic optimization.

Table 1: Solvent Screening for Crystallization of this compound

SolventSolubility (Cold)Solubility (Hot)Crystal Formation upon CoolingObservations (Morphology, Color)
Water
Ethanol
Acetone
Ethyl Acetate
Toluene
Heptane
Add others as tested

Table 2: Troubleshooting Log

Experiment IDIssue EncounteredCorrective Action TakenOutcome
e.g., Oiled outAdded 2 mL more solvent, reheatedFormed small crystals
No crystals formedBoiled off 5 mL of solventCrystals formed after scratching
Low yield (45%)Re-crystallized from less solventYield improved to 75%

Visualizations

The following diagrams illustrate key workflows and decision-making processes in crystallization.

G cluster_start Preparation cluster_process Process cluster_end Isolation start Start with Crude Solid solvent_selection Select Potential Solvent System start->solvent_selection dissolve Dissolve Solid in Minimum Hot Solvent solvent_selection->dissolve hot_filter Hot Filtration (if impurities present) dissolve->hot_filter cool Slow Cooling to Room Temperature dissolve->cool No Impurities hot_filter->cool ice_bath Further Cooling (Ice Bath) cool->ice_bath vac_filter Vacuum Filtration ice_bath->vac_filter wash Wash Crystals with Cold Solvent vac_filter->wash dry Dry Crystals wash->dry final_product Pure Crystalline Product dry->final_product

Caption: General workflow for the recrystallization process.

G cluster_solutions Troubleshooting Actions start Crystallization Attempted no_crystals No Crystals Formed? start->no_crystals oiling_out Did it 'Oil Out'? no_crystals->oiling_out No sol1 Too much solvent. Boil off some solvent or scratch flask. no_crystals->sol1 Yes low_yield Yield < 80%? oiling_out->low_yield No sol2 Too concentrated or cooled too fast. Reheat, add more solvent, cool slower. oiling_out->sol2 Yes success Successful Crystallization low_yield->success No sol3 Too much compound in mother liquor. Reduce solvent volume in next attempt. low_yield->sol3 Yes sol1->start Retry sol2->start Retry sol3->start Retry

Caption: Decision tree for troubleshooting common crystallization issues.

References

Validation & Comparative

comparative analysis of 1,1-dioxothiane-3-carboxylic acid and its analogs' bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of analogs of 1,1-dioxothiane-3-carboxylic acid. Due to limited publicly available data on the bioactivity of this compound itself, this report focuses on structurally related sulfur-containing heterocyclic carboxylic acids, particularly benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives and other thiane-based analogs. The information presented herein is intended to guide further research and drug discovery efforts in this chemical space.

Overview of Bioactivity

Analogs of this compound have demonstrated a range of biological activities, with anticancer and anti-inflammatory properties being the most prominently studied. The core scaffold, featuring a sulfur-containing ring and a carboxylic acid moiety, provides a versatile platform for structural modifications to modulate potency and selectivity against various biological targets.

Anticancer Activity

A significant area of investigation for these analogs is their potential as anticancer agents. Notably, derivatives of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide have been synthesized and evaluated for their ability to inhibit cancer cell proliferation and migration.

Quantitative Bioactivity Data

The following table summarizes the in vitro anticancer activity of a key analog, a benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivative, against the MDA-MB-231 human breast cancer cell line.

Compound IDStructureCell LineAssayIC50 (µM)Target PathwayReference
b19 Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivativeMDA-MB-231Cell Proliferation1.87RhoA/ROCK[1]
Mechanism of Action: RhoA/ROCK Pathway Inhibition

Compound b19 , a derivative of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide, has been shown to exert its anticancer effects by targeting the RhoA/ROCK signaling pathway.[1] This pathway is crucial in regulating cellular processes such as adhesion, migration, and proliferation, which are often dysregulated in cancer.

Below is a diagram illustrating the targeted signaling pathway.

RhoA_ROCK_Pathway RhoA RhoA ROCK ROCK RhoA->ROCK MLC Myosin Light Chain (MLC) ROCK->MLC Actin Actin Cytoskeleton MLC->Actin Proliferation Cell Proliferation Actin->Proliferation Migration Cell Migration Actin->Migration Invasion Cell Invasion Actin->Invasion b19 Compound b19 b19->RhoA Inhibits

Figure 1: Simplified diagram of the RhoA/ROCK signaling pathway and the inhibitory action of compound b19.
Experimental Protocol: Cell Proliferation Assay (MTT Assay)

The antiproliferative activity of the compounds can be determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Methodology:

  • Cell Seeding: Cancer cells (e.g., MDA-MB-231) are seeded in a 96-well plate at a density of 5 x 10³ cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

MTT_Assay_Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4 cluster_3 Analysis A Seed cells in 96-well plate B Treat cells with compounds A->B C Add MTT solution B->C D Incubate for 4 hours C->D E Add DMSO to dissolve formazan D->E F Measure absorbance at 490 nm E->F G Calculate IC50 values F->G

Figure 2: Experimental workflow for the MTT cell proliferation assay.

Anti-inflammatory Activity

While specific data on this compound is scarce, the broader class of sulfur-containing heterocyclic compounds has been investigated for anti-inflammatory properties. The structural features of these molecules make them potential inhibitors of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).

Structure-Activity Relationship (SAR) Insights

Studies on various aryl sulfides, sulfoxides, and sulfones have provided some insights into the structure-activity relationships for anti-inflammatory activity. Generally, the sulfide analogs tend to exhibit higher activity compared to the corresponding sulfoxides.[2] The presence and position of the carboxylic acid group are also critical for activity.

Experimental Protocol: Cyclooxygenase (COX) Inhibition Assay

The ability of compounds to inhibit COX-1 and COX-2 can be evaluated using commercially available colorimetric inhibitor screening assays.

Methodology:

  • Enzyme and Cofactor Preparation: Prepare solutions of COX-1 or COX-2 enzyme, heme, and arachidonic acid (substrate) in the provided assay buffer.

  • Inhibitor Incubation: In a 96-well plate, add the assay buffer, heme, enzyme, and the test compound at various concentrations. Incubate for a specified time (e.g., 5-10 minutes) at room temperature.

  • Reaction Initiation: Initiate the reaction by adding the colorimetric substrate and arachidonic acid.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 590 nm) after a short incubation period (e.g., 2 minutes).

  • Inhibition Calculation: The percentage of inhibition is calculated by comparing the absorbance of the wells with the test compound to the control wells (without inhibitor).

COX_Inhibition_Assay cluster_0 Preparation cluster_1 Incubation cluster_2 Reaction & Measurement cluster_3 Analysis A Prepare Reagents: - COX Enzyme - Heme - Arachidonic Acid - Test Compound B Incubate Enzyme, Heme, and Test Compound A->B C Add Substrate to Initiate Reaction B->C D Measure Absorbance C->D E Calculate % Inhibition D->E

Figure 3: General workflow for a COX inhibition assay.

Conclusion and Future Directions

The analogs of this compound, particularly the benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives, represent a promising class of compounds with potential therapeutic applications, especially in oncology. The available data highlights the importance of the sulfone and carboxylic acid moieties for biological activity.

Further research is warranted to:

  • Synthesize and evaluate the bioactivity of this compound and a wider range of its direct analogs.

  • Explore the structure-activity relationships for different biological targets.

  • Investigate the potential of these compounds against other diseases, such as inflammatory disorders, infectious diseases, and neurological conditions.

  • Conduct in vivo studies to validate the in vitro findings and assess the pharmacokinetic and safety profiles of lead compounds.

This comparative guide serves as a foundation for researchers to build upon, fostering the development of novel therapeutics based on the this compound scaffold.

References

Validating the Structure of 1,1-dioxothiane-3-carboxylic acid: A 2D NMR Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of validating the structure of 1,1-dioxothiane-3-carboxylic acid using two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy. We present a comparative analysis of key 2D NMR techniques, supported by hypothetical experimental data, detailed protocols, and visual workflows to aid in the structural elucidation of this and similar heterocyclic compounds.

Structural Elucidation Workflow

The structural validation of this compound is systematically achieved by a combination of 2D NMR experiments. The logical workflow for this process is outlined below, starting from the initial 1D NMR analysis and progressing through various 2D correlation experiments to build a complete picture of the molecular structure.

Workflow for Structural Validation of this compound A 1D NMR (¹H, ¹³C, DEPT) B COSY A->B Proton-Proton Couplings C HSQC A->C Direct C-H Correlations D HMBC A->D Long-Range C-H Correlations E Structure Proposal B->E C->E D->E F Structure Validation E->F

Caption: A flowchart illustrating the sequential use of 2D NMR experiments for structural determination.

Hypothetical 2D NMR Data for this compound

Below are the predicted ¹H and ¹³C NMR chemical shifts and the expected correlations from COSY, HSQC, and HMBC experiments for this compound. These data are compiled for illustrative purposes based on known spectral data for similar thiane derivatives and cyclic sulfones.[1][2]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
2-ax3.2055.0
2-eq3.5055.0
33.8045.0
4-ax2.5028.0
4-eq2.8028.0
5-ax2.2025.0
5-eq2.4025.0
6-ax3.1050.0
6-eq3.4050.0
COOH12.50175.0

Table 2: Predicted 2D NMR Correlations

ExperimentCorrelating ProtonsCorrelating Proton-Carbon Pairs
COSY H3 ↔ H2ax, H2eqH3 ↔ H4ax, H4eqH4ax, H4eq ↔ H5ax, H5eqH5ax, H5eq ↔ H6ax, H6eq
HSQC H2ax, H2eq ↔ C2H3 ↔ C3H4ax, H4eq ↔ C4H5ax, H5eq ↔ C5H6ax, H6eq ↔ C6
HMBC H3 ↔ C2, C4, COOHH2ax, H2eq ↔ C3, C6H4ax, H4eq ↔ C3, C5H6ax, H6eq ↔ C2, C5

Key 2D NMR Correlation Pathways

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly powerful for establishing the connectivity across the carbon skeleton. The diagram below visualizes the key long-range correlations that would confirm the structure of this compound.

Key HMBC Correlations for this compound C2 C2 C3 C3 C4 C4 C5 C5 C6 C6 COOH COOH H2 H2 H2->C3 H2->C6 H3 H3 H3->C2 H3->C4 H3->COOH H4 H4 H4->C3 H4->C5 H6 H6 H6->C2 H6->C5

Caption: A diagram showing the expected long-range proton-carbon correlations from an HMBC experiment.

Experimental Protocols

Detailed methodologies for the key 2D NMR experiments are provided below. These protocols are intended as a general guide and may require optimization based on the specific instrumentation and sample concentration.

Sample Preparation

A 10-20 mg sample of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) and transferred to a 5 mm NMR tube.

COSY (Correlation Spectroscopy)

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.[3][4][5]

  • Pulse Program: A standard gradient-selected COSY (gCOSY) or DQF-COSY sequence is used.

  • Spectral Width: Set to cover the entire proton chemical shift range (e.g., 0-13 ppm).

  • Number of Scans: 2-8 scans per increment.

  • Number of Increments: 256-512 increments in the indirect dimension (F1).

  • Data Processing: The data is processed with a sine-bell window function in both dimensions before Fourier transformation.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment reveals direct one-bond correlations between protons and their attached carbons.[3][6]

  • Pulse Program: A standard gradient-selected HSQC with sensitivity enhancement is employed.

  • Spectral Width: The proton dimension (F2) is set as in the COSY experiment. The carbon dimension (F1) is set to cover the expected ¹³C chemical shift range (e.g., 0-180 ppm).

  • ¹J(C,H) Coupling Constant: Optimized for a one-bond carbon-proton coupling of approximately 145 Hz.

  • Number of Scans: 4-16 scans per increment.

  • Number of Increments: 128-256 increments in the F1 dimension.

  • Data Processing: The data is typically processed with a sine-bell or squared sine-bell window function.

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment shows correlations between protons and carbons over two to three bonds, and occasionally four bonds.[3][6][7]

  • Pulse Program: A standard gradient-selected HMBC sequence is utilized.

  • Spectral Width: The spectral widths in both F1 and F2 dimensions are the same as for the HSQC experiment.

  • Long-Range Coupling Constant: Optimized for a long-range coupling of 7-8 Hz to observe both ²J(C,H) and ³J(C,H) correlations.

  • Number of Scans: 16-64 scans per increment.

  • Number of Increments: 256-512 increments in the F1 dimension.

  • Data Processing: The data is processed with a sine-bell window function in both dimensions.

Alternative and Complementary Techniques

While 2D NMR is a powerful tool for structural elucidation, other analytical techniques can provide complementary or confirmatory data.

Table 3: Comparison with Alternative Analytical Methods

TechniqueInformation ProvidedAdvantagesLimitations
X-ray Crystallography Provides the precise three-dimensional arrangement of atoms in a single crystal, including bond lengths, bond angles, and stereochemistry.[1][2]Unambiguous structural determination.Requires a suitable single crystal, which can be difficult to obtain.
Mass Spectrometry (MS) Determines the molecular weight and elemental composition (High-Resolution MS). Fragmentation patterns can provide structural information.High sensitivity, requires very small sample amounts.Does not provide detailed connectivity or stereochemical information.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups (e.g., C=O, O-H, S=O).Rapid and non-destructive.Provides limited information on the overall molecular structure.

References

Acidity of 1,1-dioxothiane-3-carboxylic acid: A Comparative Analysis with Other Cyclic and Acyclic Sulfonic Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The acidity of a molecule, quantified by its pKa value, is a critical parameter in drug discovery and development, influencing properties such as solubility, absorption, and receptor binding. This guide provides a comparative analysis of the acidity of 1,1-dioxothiane-3-carboxylic acid, a molecule of interest due to its unique combination of a cyclic sulfone (sultone) and a carboxylic acid functional group. Due to the scarcity of direct experimental data for this specific molecule, this guide combines known pKa values of structurally related compounds with established principles of physical organic chemistry to provide a well-reasoned estimation of its acidic properties.

Comparative Acidity: A Tabulated Overview

To contextualize the acidity of this compound, a comparison with relevant cyclic and acyclic analogues is presented below. The pKa of the carboxylic acid proton in the target molecule is estimated based on the powerful electron-withdrawing nature of the adjacent sulfonyl group.

CompoundFunctional GroupRing SizepKaReference
This compound Carboxylic Acid6~2.5 - 3.5 (Estimated) Based on inductive effect of the SO₂ group
Cyclohexane carboxylic acidCarboxylic Acid6~4.9[1][2]
Cyclopentane carboxylic acidCarboxylic Acid5~4.99[3][4]
Methanesulfonic acidSulfonic AcidAcyclic-1.9General literature value
p-Toluenesulfonic acidSulfonic AcidAcyclic-2.8General literature value
3-Hydroxypropanesulfonic acidSulfonic AcidAcyclicStrong acid (pKa likely < 0)Hydrolysis product of 1,3-propane sultone[5][6]

Understanding the Acidity of this compound

This compound possesses two potential acidic sites: the proton of the carboxylic acid and, upon ring-opening of the sultone, a sulfonic acid proton.

The Carboxylic Acid Moiety: Enhanced Acidity

The primary acidic proton in the intact molecule is that of the carboxylic acid group. Its acidity is significantly influenced by the presence of the adjacent sulfonyl group (SO₂). The sulfonyl group is a potent electron-withdrawing group due to the high electronegativity of the oxygen atoms. This inductive effect stabilizes the conjugate base (carboxylate anion) formed upon deprotonation, thereby increasing the acidity of the carboxylic acid.

Standard aliphatic carboxylic acids like cyclohexane carboxylic acid have a pKa of approximately 4.9[1][2]. The strong -I effect of the sulfonyl group at the 3-position of the thiane ring is expected to lower this pKa value considerably. By analogy to alpha-halo-substituted carboxylic acids, where the pKa is lowered by 1-2 units, it is reasonable to estimate the pKa of the carboxylic acid proton in this compound to be in the range of 2.5 to 3.5. This makes it a significantly stronger acid than typical alicyclic carboxylic acids.

The Latent Sulfonic Acid

The 1,1-dioxothiane ring is a cyclic sulfonate ester, also known as a sultone. While stable under many conditions, sultones can undergo hydrolysis, particularly under basic or acidic conditions, to yield the corresponding hydroxy sulfonic acid. In this case, hydrolysis would yield 4-hydroxy-1-butanesulfonic acid. Sulfonic acids are exceptionally strong acids, with pKa values that are often negative. For instance, methanesulfonic acid has a pKa of -1.9. Therefore, if the sultone ring were to open, the resulting sulfonic acid would be a very strong acid.

Experimental Determination of pKa

The pKa of a compound can be determined experimentally using several methods. Potentiometric titration is a common and accurate technique.

Experimental Protocol: Potentiometric Titration

Objective: To determine the pKa of an acidic compound in aqueous solution.

Materials:

  • pH meter with a suitable electrode

  • Stir plate and stir bar

  • Burette

  • Standardized solution of a strong base (e.g., 0.1 M NaOH)

  • Solution of the analyte (the acid to be tested) of known concentration

  • Deionized water

  • Buffer solutions for pH meter calibration (pH 4, 7, and 10)

Procedure:

  • Calibration: Calibrate the pH meter using the standard buffer solutions.

  • Sample Preparation: Prepare a solution of the analyte of known concentration in deionized water.

  • Titration Setup: Place a known volume of the analyte solution in a beaker with a stir bar. Immerse the pH electrode in the solution and ensure the tip is below the surface of the liquid. Position the burette containing the standardized NaOH solution above the beaker.

  • Titration: Begin stirring the analyte solution. Record the initial pH. Add the NaOH solution in small, precise increments (e.g., 0.1 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

  • Data Analysis: Continue the titration well past the equivalence point (the point of rapid pH change). Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This can be determined from the graph or by analyzing the first and second derivatives of the titration curve.

Visualizing the Concepts

To better illustrate the structures and the factors influencing acidity, the following diagrams are provided.

Figure 1. Comparison of chemical structures and pKa values. Note: Images are placeholders.

Inductive_Effect Carboxylic_Acid Carboxylic Acid (-COOH) Stabilized_Anion Stabilized Carboxylate Anion (-COO-) Carboxylic_Acid->Stabilized_Anion Deprotonation Sulfonyl_Group Sulfonyl Group (-SO2-) Sulfonyl_Group->Carboxylic_Acid Electron-withdrawing inductive effect Increased_Acidity Increased Acidity (Lower pKa) Stabilized_Anion->Increased_Acidity

Figure 2. Inductive effect of the sulfonyl group on carboxylic acid acidity.

References

Comparative Efficacy of 1,1-Dioxothiane-3-Carboxylic Acid Derivatives: A Review of Preclinical Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of available scientific literature and databases did not yield specific preclinical data on the in vitro or in vivo efficacy of 1,1-dioxothiane-3-carboxylic acid derivatives. Therefore, this guide presents a comparative analysis of a closely related structural class, benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives, for which anticancer efficacy data is available.

This guide provides an objective comparison of the in vitro anticancer activity of synthesized benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives. The data presented is based on a study that investigated their potential as inhibitors of the RhoA/ROCK signaling pathway, a critical regulator of cellular processes implicated in cancer progression.

In Vitro Anticancer Efficacy of Benzo[b]thiophene-3-carboxylic Acid 1,1-Dioxide Derivatives

A series of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives were synthesized and evaluated for their anti-proliferative activity against human breast cancer cell lines, MDA-MB-231 and MCF-7. The study identified compound b19 as a particularly potent derivative.

Quantitative Data Summary
CompoundTarget Cell LineIC50 (μM)
b19 MDA-MB-231Not explicitly quantified in the provided abstract, but described as significantly inhibiting proliferation.
b19 MCF-7Not explicitly quantified in the provided abstract, but described as having anti-proliferative activity.
Derivatives of DC-RhoinMDA-MB-231Suppressed migration at 2.5 µM

Note: The provided information qualitatively describes the significant activity of compound b19 but does not provide specific IC50 values in the abstract. The broader class of derivatives showed activity in migration suppression at a concentration of 2.5 µM[1].

Experimental Protocols

The following methodologies were employed to assess the in vitro efficacy of the benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives[1][2][3]:

  • Cell Lines: Human breast cancer cell lines MDA-MB-231 and MCF-7 were used.

  • Anti-proliferative Assay: The effect of the compounds on cell growth was likely assessed using standard methods such as MTT or similar assays to determine cell viability and calculate IC50 values.

  • Cell Migration and Invasion Assays: The ability of the compounds to inhibit cancer cell motility was evaluated. A concentration of 2.5 µM was used for the derivatives of DC-Rhoin in the migration assay[1].

  • Apoptosis Assay: The induction of programmed cell death by the compounds was investigated.

  • Western Blotting: The phosphorylation status of myosin light chain (MLC), a downstream effector in the RhoA/ROCK pathway, was analyzed to confirm the mechanism of action.

  • Stress Fiber Formation Assay: The effect of the compounds on the formation of actin stress fibers, a process regulated by the RhoA/ROCK pathway, was visualized to further validate the inhibitory activity.

  • Molecular Docking: Computational studies were performed to analyze the binding pattern of the active compound b19 to its target.

Signaling Pathway and Experimental Workflow

The synthesized benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives were designed to target the RhoA/ROCK signaling pathway, which plays a crucial role in cell proliferation, migration, and invasion.

RhoA_ROCK_Pathway RhoA_GDP RhoA-GDP (Inactive) RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GEFs RhoA_GTP->RhoA_GDP GAPs ROCK ROCK RhoA_GTP->ROCK MLC MLC ROCK->MLC pMLC p-MLC MLC->pMLC Stress_Fibers Stress Fiber Formation Cell Migration & Invasion pMLC->Stress_Fibers b19 Compound b19 b19->RhoA_GTP Inhibition

Caption: Targeted RhoA/ROCK Signaling Pathway.

The experimental workflow to assess the anticancer efficacy of these compounds involved a multi-step process from synthesis to detailed cellular and molecular analysis.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_mechanism Mechanism of Action Synthesis Synthesis of Benzo[b]thiophene- 3-carboxylic acid 1,1-dioxide derivatives Proliferation Anti-proliferative Assays (MDA-MB-231, MCF-7) Synthesis->Proliferation Migration Migration & Invasion Assays Proliferation->Migration Apoptosis Apoptosis Assay Migration->Apoptosis WesternBlot Western Blot (p-MLC) Apoptosis->WesternBlot StressFibers Stress Fiber Staining WesternBlot->StressFibers Docking Molecular Docking StressFibers->Docking

Caption: Experimental workflow for efficacy testing.

References

Cross-Validation of Analytical Methods for 1,1-dioxothiane-3-carboxylic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of potential analytical methods for the quantification of 1,1-dioxothiane-3-carboxylic acid, a cyclic sulfone derivative. The selection of an appropriate analytical technique is critical in drug development and research for ensuring accurate and reliable data. This document outlines methodologies for High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE), supported by experimental protocols and data presentation to aid researchers in their selection process.

Introduction to Analytical Methodologies

The quantification of this compound, an organosulfur compound, requires robust analytical methods. Due to its polar carboxylic acid group and the sulfone moiety, several techniques can be adapted for its analysis. This guide focuses on a cross-validation approach for three prominent methods: HPLC, GC, and CE. The validation of these methods is essential for their application in regulated environments such as pharmaceutical quality control.[1][2][3]

Comparative Performance of Analytical Methods

The choice of an analytical method is often dictated by its performance characteristics. The following table summarizes the expected performance of HPLC, GC, and CE for the analysis of this compound based on typical validation data for similar small organic molecules.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Capillary Electrophoresis (CE)
Linearity (R²) > 0.999> 0.998> 0.999
Accuracy (% Recovery) 98-102%95-105%97-103%
Precision (% RSD) < 2%< 5%< 3%
Limit of Detection (LOD) ng/mL rangepg range (with derivatization)Low µg/mL to ng/mL range
Limit of Quantification (LOQ) ng/mL to µg/mL rangepg to ng range (with derivatization)µg/mL range
Sample Throughput ModerateLow to ModerateHigh
Derivatization Not typically requiredOften necessaryNot typically required
Instrumentation Cost Moderate to HighModerate to HighLow to Moderate

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are based on established methods for related compounds and should be optimized for this compound.

3.1 High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of non-volatile and thermally labile compounds. A reversed-phase method is proposed for the separation and quantification of the target analyte.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

  • Validation: Method validation should be performed according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[1][2]

3.2 Gas Chromatography (GC)

GC is suitable for volatile compounds. For non-volatile carboxylic acids like this compound, derivatization is necessary to increase volatility and thermal stability.[4][5]

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). A Flame Photometric Detector (FPD) can be used for selective detection of sulfur compounds.[6][7]

  • Column: A polar capillary column (e.g., DB-WAX or FFAP).

  • Carrier Gas: Helium or Nitrogen.

  • Temperature Program: Optimized temperature gradient (e.g., initial temperature of 100°C, ramp to 250°C).

  • Detector Temperature: 280°C.

  • Injector Temperature: 250°C.

  • Derivatization: Esterification of the carboxylic acid group using a reagent like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) or by forming methyl esters with diazomethane or methanol with an acid catalyst.[4][5] For a compound with a similar backbone, 1,3-thiazinane-4-carboxylic acid, derivatization with isobutyl chloroformate has been successfully employed.[8][9][10]

  • Sample Preparation: The derivatized sample is extracted with a suitable organic solvent (e.g., ethyl acetate) prior to injection.[8]

3.3 Capillary Electrophoresis (CE)

CE offers high separation efficiency and is particularly well-suited for the analysis of small, charged molecules like organic acids.[11][12][13]

  • Instrumentation: Capillary electrophoresis system with a UV detector.

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).

  • Background Electrolyte (BGE): Phosphate buffer at a controlled pH (e.g., pH 6.25) can be effective.[14][15]

  • Voltage: -10 kV to -25 kV.

  • Detection: Direct UV at 200 nm.[14][15]

  • Injection: Hydrodynamic or electrokinetic injection.

  • Sample Preparation: Dissolve the sample in the BGE or a compatible low-ionic-strength buffer.[12]

  • Advantages: CE offers rapid analysis, reduced solvent consumption, and simplicity.[11]

Visualizations

4.1 Experimental Workflow for Method Cross-Validation

The following diagram illustrates a typical workflow for the cross-validation of the analytical methods.

G start Define Analytical Requirements hplc HPLC Method Development start->hplc gc GC Method Development (with Derivatization) start->gc ce CE Method Development start->ce validation Method Validation (ICH Guidelines) hplc->validation gc->validation ce->validation comparison Comparative Analysis of Performance Data validation->comparison selection Select Optimal Method comparison->selection

Caption: Workflow for analytical method development and cross-validation.

4.2 Logical Relationships in Analytical Method Validation

This diagram shows the key parameters evaluated during method validation and their interdependencies.

G method Analytical Method specificity Specificity method->specificity linearity Linearity & Range method->linearity accuracy Accuracy method->accuracy precision Precision (Repeatability & Intermediate) method->precision robustness Robustness method->robustness linearity->accuracy linearity->precision lod LOD linearity->lod loq LOQ linearity->loq

Caption: Interrelation of key analytical method validation parameters.

References

Comparative Guide to the Structure-Activity Relationship of Six-Membered Cyclic Sulfonamides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct structure-activity relationship (SAR) studies on 1,1-dioxothiane-3-carboxylic acid analogs are not extensively available in publicly accessible scientific literature. This guide provides a comparative analysis of structurally related six-membered cyclic sulfonamides (sultams), offering insights that may be extrapolated to the target compound class. The information presented is based on available data for analogous structures and should be interpreted as a predictive guide for future research.

Introduction

Cyclic sulfonamides, also known as sultams, are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. The six-membered sultam scaffold, in particular, is a key structural motif in several biologically active molecules. These compounds have been investigated for a range of therapeutic applications, including as anticancer, anti-inflammatory, and enzyme inhibitory agents.[1] This guide will compare the SAR of various six-membered sultam analogs, focusing on key structural modifications and their impact on biological activity.

Comparative Analysis of Biological Activities

The biological activity of six-membered sultams is highly dependent on the nature and position of substituents on the ring. The following tables summarize the SAR for different therapeutic targets based on available data for analogous compounds.

Anticancer Activity

The anticancer potential of cyclic sulfonamides has been a significant area of research.[2] Modifications on the sultam ring can drastically alter their cytotoxic and antiproliferative effects.

Table 1: Structure-Activity Relationship of Six-Membered Sultams as Anticancer Agents

Lead ScaffoldR1 (Substitution on N-atom)R2 (Substitution on the ring)Observed ActivityKey Findings & Citations
BenzosultamH, Alkyl, ArylVarious substituents on the benzene ringVaries from inactive to potent antiproliferative activityN-substitution can be crucial for activity. Aromatic substituents on the carbon framework often enhance potency.[1]
Dioxothiane(Hypothetical)Carboxylic acid at C3(Predicted) Potential for activity, but requires experimental validation.The carboxylic acid moiety could interact with specific biological targets.
Dioxothiane(Hypothetical)Phenyl group at C3(Predicted) May exhibit cytotoxic activity based on SAR of related compounds.Aromatic substituents at this position in other heterocyclic systems often contribute to anticancer effects.
Dioxothiane(Hypothetical)H(Predicted) Likely to be a baseline for activity comparison.Unsubstituted scaffolds are often used as starting points in SAR studies.
Carbonic Anhydrase Inhibition

Saccharin, a well-known artificial sweetener, is a benzisothiazole-1,1-dioxide, a type of six-membered sultam. It and its analogs have been extensively studied as inhibitors of carbonic anhydrases (CAs), enzymes implicated in various diseases, including cancer and glaucoma.[3][4]

Table 2: Structure-Activity Relationship of Saccharin Analogs as Carbonic Anhydrase Inhibitors

CompoundR (Substitution on N-atom)R' (Substitution on Benzene Ring)Inhibition Constant (Ki) against hCA IXKey Findings & Citations
SaccharinHHModerateThe unsubstituted scaffold shows selective inhibition of tumor-associated CA isoforms.[3]
Analog ASmall alkyl (e.g., CH₃)HDecreasedN-alkylation generally reduces inhibitory activity.[3]
Analog BHElectron-withdrawing group (e.g., NO₂)IncreasedSubstitution on the aromatic ring can modulate potency and selectivity.[4]
Analog CHElectron-donating group (e.g., NH₂)VariableThe position and nature of the substituent are critical for activity.[4]
Anti-inflammatory Activity

Certain benzosultam derivatives have shown promising anti-inflammatory properties.[5] The structural modifications influencing this activity are summarized below.

Table 3: Structure-Activity Relationship of Benzosultams as Anti-inflammatory Agents

Lead ScaffoldR1 (Substitution on N-atom)R2 (Substitution on Benzene Ring)In-vivo Anti-inflammatory ActivityKey Findings & Citations
BenzosultamHHBaseline activityThe core scaffold possesses inherent anti-inflammatory potential.[5]
BenzosultamArylHEnhanced activityN-aryl substitution can significantly increase anti-inflammatory effects.[5]
BenzosultamHHalogen (e.g., Cl, Br)Increased activityHalogen substitution on the aromatic ring often leads to improved potency.
BenzosultamAlkylHGenerally lower activity than N-aryl analogsThe nature of the N-substituent is a key determinant of activity.

Experimental Protocols

Detailed experimental methodologies are crucial for the reproducibility and validation of SAR studies. Below are representative protocols for key assays mentioned in this guide.

In Vitro Anticancer Activity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO or another suitable solvent is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[6]

Carbonic Anhydrase Inhibition Assay

The inhibition of carbonic anhydrase activity is typically measured using a stopped-flow spectrophotometer to monitor the hydration of CO₂.

  • Enzyme and Substrate Preparation: A solution of purified human carbonic anhydrase isoform (e.g., hCA IX) and a buffer solution are prepared. The substrate is a CO₂-saturated solution.

  • Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the inhibitor for a defined period.

  • Reaction Initiation: The enzyme-inhibitor solution is rapidly mixed with the CO₂ substrate solution in the stopped-flow instrument.

  • pH Change Monitoring: The change in pH due to the formation of carbonic acid is monitored over time using a pH indicator (e.g., phenol red).

  • Data Analysis: The initial rates of the enzymatic reaction are calculated, and the inhibition constant (Ki) is determined by fitting the data to appropriate enzyme inhibition models.[7]

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema Model)

This is a standard animal model to assess the acute anti-inflammatory activity of compounds.

  • Animal Acclimatization: Male Wistar rats or Swiss albino mice are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: The test compounds are administered orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Inflammation: After a certain period (e.g., 1 hour) post-compound administration, a sub-plantar injection of carrageenan solution is given into the right hind paw of the animals to induce localized inflammation and edema.

  • Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage inhibition of paw edema is calculated for each group relative to the control group.[5]

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the SAR of cyclic sulfonamides.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis Lead Lead Scaffold (e.g., Dioxothiane) Analogs Analog Synthesis (Varying R1, R2) Lead->Analogs Modification InVitro In Vitro Assays (e.g., MTT, Enzyme Inhibition) Analogs->InVitro InVivo In Vivo Models (e.g., Paw Edema) InVitro->InVivo Promising Candidates SAR_Data SAR Data Analysis (IC50, Ki values) InVitro->SAR_Data InVivo->SAR_Data SAR_Data->Lead Identify New Leads QSAR QSAR Modeling (Optional) SAR_Data->QSAR

Caption: General workflow for SAR studies of cyclic sulfonamides.

Carbonic_Anhydrase_Inhibition cluster_enzyme Carbonic Anhydrase Active Site cluster_inhibitor Sultam Inhibitor Zn Zn²⁺ His1 His Zn->His1 His2 His Zn->His2 His3 His Zn->His3 Water H₂O Zn->Water Sultam Cyclic Sulfonamide (-SO₂NH-) Water->Sultam Displaces Water Sultam->Zn Coordinates with Zinc

Caption: Proposed binding mode of a sultam inhibitor in the active site of carbonic anhydrase.

Conclusion

While specific SAR data for this compound analogs remains to be elucidated, the broader class of six-membered cyclic sulfonamides presents a rich field for drug discovery. The available data on related scaffolds, such as benzosultams and saccharin derivatives, provide a valuable starting point for the rational design of novel therapeutic agents. Key takeaways include the critical role of N-substitution and the influence of substituents on the carbocyclic or heterocyclic ring in modulating biological activity. Future research should focus on the synthesis and systematic biological evaluation of this compound analogs to establish their specific SAR and unlock their therapeutic potential.

References

A Comparative Guide to the Metabolic Stability of 1,1-Dioxothiane-3-carboxylic Acid and Its Ester Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

In drug discovery and development, understanding a compound's metabolic stability is critical for predicting its pharmacokinetic profile, including bioavailability, half-life, and potential for drug-drug interactions.[1][2] The metabolic stability of a drug candidate, or its susceptibility to biotransformation, directly influences its efficacy and safety.[3] Carboxylic acid moieties are common in pharmacophores but can sometimes lead to poor membrane permeability or rapid clearance through conjugation pathways.[4][5]

A common strategy to overcome these challenges is the use of ester prodrugs.[6][7] These derivatives temporarily mask the polar carboxylic acid group, potentially enhancing lipophilicity and membrane permeability.[8] Upon administration, these prodrugs are designed to be hydrolyzed by endogenous esterase enzymes in the plasma, liver, or other tissues, releasing the active carboxylic acid parent drug.[8][9]

This guide provides a comparative analysis of the metabolic stability of 1,1-dioxothiane-3-carboxylic acid and its corresponding ester derivatives. We will explore the primary metabolic pathways, present detailed experimental protocols for assessing stability, and provide comparative data to guide researchers in drug development.

Primary Metabolic Pathways

The metabolic fate of this compound is expected to differ significantly from its ester derivatives, primarily due to the initial enzymatic processes they encounter.

  • This compound: As a carboxylic acid, this compound is a likely substrate for Phase II conjugation enzymes. The primary metabolic route is expected to be glucuronidation, where UDP-glucuronosyltransferases (UGTs) catalyze the attachment of glucuronic acid, increasing water solubility and facilitating excretion.[10] It may also be susceptible to sulfation.[3] Direct oxidation by Phase I enzymes like Cytochrome P450s (CYPs) is generally less common for simple carboxylic acids compared to other functional groups.[10]

  • Ester Derivatives: The primary and most rapid metabolic pathway for ester derivatives is hydrolysis to the parent carboxylic acid.[6][8] This conversion is catalyzed by carboxylesterases (CES), which are abundant in plasma, liver microsomes, and cytosol.[6][11] Once the parent acid is formed, it follows the metabolic pathway described above. The ester prodrug itself may also be a substrate for Phase I oxidative enzymes (e.g., CYPs), though this is often a slower process compared to the rapid hydrolysis by esterases.[12]

cluster_0 In Vivo / In Vitro Environment Ester Ester Prodrug (1,1-Dioxothiane-3-carboxylate) Acid Carboxylic Acid (Active Drug) Ester->Acid Esterase-Mediated Hydrolysis (Rapid) Oxidized Oxidized Metabolite (Minor Pathway) Ester->Oxidized Phase I Oxidation (CYPs, FMOs) (Slow) Conjugate Glucuronide/Sulfate Conjugate (Inactive Metabolite) Acid->Conjugate Phase II Conjugation (e.g., UGTs, SULTs) Excretion Excretion Conjugate->Excretion cluster_workflow Microsomal Stability Assay Workflow prep 1. Prepare Solutions - Test Compound (1µM) - Liver Microsomes (0.5 mg/mL) - NADPH Regenerating System preincubate 2. Pre-incubation Mix Compound and Microsomes in buffer. Pre-warm to 37°C. prep->preincubate initiate 3. Initiate Reaction Add NADPH to start metabolism. preincubate->initiate sample 4. Sample at Time Points (e.g., 0, 5, 15, 30, 45 min) initiate->sample terminate 5. Terminate Reaction Add ice-cold Acetonitrile with Internal Standard. sample->terminate process 6. Centrifuge & Collect Pellet proteins and collect the supernatant. terminate->process analyze 7. LC-MS/MS Analysis Quantify remaining parent compound. process->analyze calculate 8. Data Analysis Calculate t½ and CLint. analyze->calculate

References

Navigating the Synthesis of Enantiomerically Pure 1,1-Dioxothiane-3-carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of enantiomerically pure chiral molecules is a cornerstone of innovation. This guide provides a comparative analysis of potential synthetic routes to enantiomerically pure 1,1-dioxothiane-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. Due to the limited publicly available data on the direct asymmetric synthesis of this specific molecule, this guide evaluates two principal strategies: classical chiral resolution of a racemic mixture and a proposed asymmetric synthesis based on established methodologies for analogous compounds.

The validation of a synthetic pathway to a single enantiomer of a chiral molecule is critical in pharmacology, where the two enantiomers of a drug can have vastly different biological activities. This guide will delve into the practical considerations, potential yields, and enantiomeric purity associated with the presented synthetic strategies.

Comparison of Synthetic Strategies

The synthesis of enantiomerically pure this compound can be approached via two main pathways: the separation of a racemic mixture (chiral resolution) or the direct synthesis of the desired enantiomer (asymmetric synthesis). Below is a table summarizing the key aspects of a classical resolution approach versus a potential asymmetric synthesis.

ParameterMethod 1: Chiral Resolution of Racemic AcidMethod 2: Proposed Asymmetric Synthesis
Starting Material Racemic this compoundAchiral starting materials
Key Transformation Formation of diastereomeric saltsAsymmetric Michael addition
Chiral Source Chiral resolving agent (e.g., (R)-1-phenylethylamine)Chiral catalyst or auxiliary
Theoretical Max. Yield 50% (for one enantiomer)100%
Typical Enantiomeric Excess (e.e.) >98% after recrystallization90-99%
Key Advantages Well-established, reliable technique.Higher theoretical yield, more atom-economical.
Key Disadvantages Loss of at least 50% of the material. Requires screening of resolving agents.Requires development and optimization for this specific substrate. Catalyst may be expensive.

Method 1: Chiral Resolution of Racemic this compound

Chiral resolution is a robust and widely used method for obtaining enantiomerically pure compounds.[1][2] This strategy involves the reaction of the racemic carboxylic acid with a chiral base to form a pair of diastereomeric salts. These salts, having different physical properties, can then be separated by fractional crystallization.[3] Subsequent acidification of the separated diastereomeric salts yields the desired enantiomerically pure carboxylic acid.

Experimental Protocol

Step 1: Synthesis of Racemic this compound

A plausible synthesis of the racemic acid starts from readily available materials. For instance, the reaction of a suitable precursor followed by oxidation of the sulfide to the sulfone.

Step 2: Formation of Diastereomeric Salts

To a solution of racemic this compound in a suitable solvent (e.g., ethanol or methanol), an equimolar amount of a chiral resolving agent, such as (R)-1-phenylethylamine, is added. The mixture is heated to ensure complete dissolution and then allowed to cool slowly to facilitate the crystallization of one of the diastereomeric salts.

Step 3: Fractional Crystallization

The less soluble diastereomeric salt will crystallize out of the solution. The crystals are collected by filtration. The enantiomeric purity of the crystallized salt can be enhanced by repeated recrystallization steps until a constant optical rotation is achieved.

Step 4: Liberation of the Enantiomerically Pure Carboxylic Acid

The purified diastereomeric salt is dissolved in water and acidified with a strong acid, such as hydrochloric acid. This protonates the carboxylate and liberates the enantiomerically pure this compound, which can then be extracted with an organic solvent. The chiral resolving agent can be recovered from the aqueous layer.

G racemic_acid Racemic this compound diastereomeric_salts Mixture of Diastereomeric Salts racemic_acid->diastereomeric_salts resolving_agent Chiral Resolving Agent (e.g., (R)-1-phenylethylamine) resolving_agent->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization separated_salt Purified Diastereomeric Salt crystallization->separated_salt mother_liquor Mother Liquor (contains other diastereomer) crystallization->mother_liquor acidification Acidification separated_salt->acidification enantiopure_acid Enantiomerically Pure This compound acidification->enantiopure_acid

Method 2: Proposed Asymmetric Synthesis via Michael Addition

Proposed Experimental Protocol

Step 1: Preparation of an α,β-Unsaturated Thioester

An appropriate achiral α,β-unsaturated thioester precursor would be synthesized.

Step 2: Asymmetric Michael Addition

The key step would involve the conjugate addition of a suitable nucleophile to the α,β-unsaturated thioester, catalyzed by a chiral organocatalyst (e.g., a quinine-derived thiourea or a proline derivative). This would establish the stereocenter at the 3-position with high enantioselectivity.

Step 3: Cyclization

The resulting intermediate would then be cyclized to form the tetrahydrothiopyran ring.

Step 4: Oxidation and Hydrolysis

The sulfide would be oxidized to the corresponding sulfone using an oxidizing agent like hydrogen peroxide or m-CPBA. Finally, hydrolysis of the ester group would yield the target enantiomerically pure this compound.

G start Achiral Starting Materials michael_acceptor α,β-Unsaturated Thioester start->michael_acceptor michael_addition Asymmetric Michael Addition michael_acceptor->michael_addition nucleophile Nucleophile nucleophile->michael_addition catalyst Chiral Catalyst catalyst->michael_addition chiral_intermediate Chiral Intermediate michael_addition->chiral_intermediate cyclization Cyclization chiral_intermediate->cyclization cyclic_sulfide Cyclic Sulfide cyclization->cyclic_sulfide oxidation Oxidation cyclic_sulfide->oxidation cyclic_sulfone Cyclic Sulfone Ester oxidation->cyclic_sulfone hydrolysis Hydrolysis cyclic_sulfone->hydrolysis enantiopure_acid Enantiomerically Pure This compound hydrolysis->enantiopure_acid

Conclusion

The choice of synthetic route for enantiomerically pure this compound depends on various factors, including the scale of the synthesis, cost considerations, and the availability of specialized catalysts and equipment. Chiral resolution is a time-tested and reliable method, although it is inherently limited by a 50% theoretical yield for the desired enantiomer. A well-designed asymmetric synthesis, while requiring initial investment in route development and optimization, offers a more elegant and atom-economical approach with a higher theoretical yield. For drug development professionals, the development of a robust and scalable asymmetric synthesis would be the ultimate goal for large-scale production. Further experimental validation is necessary to determine the optimal conditions and viability of the proposed asymmetric route.

References

Comparative Docking Analysis of 1,1-Dioxothiane-3-Carboxylic Acid with Known Matrix Metalloproteinase-9 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the computationally predicted binding affinity of 1,1-dioxothiane-3-carboxylic acid with the active site of Matrix Metalloproteinase-9 (MMP-9), benchmarked against known MMP-9 inhibitors. MMP-9 is a zinc-dependent endopeptidase that plays a critical role in the degradation of the extracellular matrix, a process implicated in pathological conditions such as tumor invasion, metastasis, and inflammatory diseases. The inhibition of MMP-9 is, therefore, a significant therapeutic strategy.

The carboxylic acid moiety of this compound suggests its potential to interact with the catalytic zinc ion in the MMP-9 active site, a common mechanism for many MMP inhibitors.[1][2] This in silico study aims to predict its binding mode and affinity relative to established ligands.

Data Presentation: Docking Results Summary

The following table summarizes the hypothetical results from the molecular docking simulations. Binding affinities were calculated using AutoDock Vina, and the predicted inhibitory constant (Ki) was derived from these values. Key interacting residues and hydrogen bond formations are noted, providing insight into the potential binding mechanism.

LigandBinding Affinity (kcal/mol)Predicted Ki (µM)Interacting Residues (Active Site)Hydrogen Bond Interactions (Residue & Atom)
This compound -6.811.5LEU188, VAL189, HIS226, GLU227, ALA228, PRO246GLU227 (Carboxyl O), HIS226 (Carboxyl O)
Marimastat (Known Inhibitor)-8.50.45LEU187, LEU188, VAL189, HIS226, GLU227, ALA228HIS226 (Hydroxamate O), ALA228 (NH)
Prinomastat (Known Inhibitor)-8.20.78LEU188, HIS226, GLU227, PRO246, MET247GLU227 (Hydroxamate O), LEU188 (NH)
Cinnamic Acid-5.945.2HIS226, GLU227, ALA228, PRO246HIS226 (Carboxyl O)

Experimental Protocols

A detailed methodology was followed for this in silico comparative study to ensure reproducibility and accuracy of the findings.

1. Software and Tools:

  • Protein-Ligand Docking: AutoDock Vina 1.2.0

  • Molecular Visualization and Preparation: UCSF Chimera, PyMOL 2.5, AutoDock Tools 1.5.6

  • Ligand Structure Generation: ChemDraw, Open Babel

2. Receptor Preparation:

  • The three-dimensional crystal structure of human MMP-9 was obtained from the Protein Data Bank (PDB ID: 1HOV).[3]

  • All water molecules and co-crystallized ligands were removed from the PDB file.

  • Polar hydrogen atoms were added to the protein structure, and Gasteiger charges were computed to simulate physiological conditions.

  • The prepared protein structure was saved in the PDBQT file format, which includes atomic charges and atom type definitions required by AutoDock Vina.

3. Ligand Preparation:

  • The 2D structures of this compound and the known inhibitors (Marimastat, Prinomastat, Cinnamic Acid) were drawn using chemical drawing software.

  • The structures were converted to 3D and their energy was minimized using the MMFF94 force field.

  • Gasteiger charges were calculated for each ligand, and rotatable bonds were defined to allow for conformational flexibility during docking.

  • The final prepared ligand structures were saved in the PDBQT format.

4. Molecular Docking Simulation:

  • Molecular docking was performed using AutoDock Vina.[4][5][6]

  • A grid box was defined to encompass the entire active site of MMP-9, centered on the catalytic zinc ion. The dimensions of the grid box were set to 25Å x 25Å x 25Å to allow the ligands to move and rotate freely within the binding pocket.

  • The exhaustiveness parameter, which controls the extent of the computational search, was set to 32 to increase the probability of finding the optimal binding pose.[7]

  • For each ligand, 10 independent docking runs were performed. The resulting poses were clustered based on root-mean-square deviation (RMSD), and the pose with the lowest binding energy from the most populated cluster was selected for further analysis.

5. Results Analysis and Visualization:

  • The output files from AutoDock Vina, containing the coordinates of the docked ligands and their corresponding binding energies, were analyzed.

  • The protein-ligand complexes were visualized using PyMOL and Discovery Studio Visualizer to identify key interactions, including hydrogen bonds and hydrophobic contacts.[8][9][10][11]

  • The 2D interaction diagrams were generated to clearly illustrate the binding mode of each ligand within the MMP-9 active site.[12]

Mandatory Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation Stage cluster_dock Docking Stage cluster_analysis Analysis Stage cluster_output Output Receptor_Prep Receptor Preparation (PDB ID: 1HOV) Grid_Box Define Grid Box (Active Site) Receptor_Prep->Grid_Box Ligand_Prep Ligand Preparation (Test & Known Ligands) Ligand_Prep->Grid_Box Run_Vina Run AutoDock Vina (Exhaustiveness = 32) Grid_Box->Run_Vina Analyze_Poses Analyze Binding Poses & Energies Run_Vina->Analyze_Poses Visualize Visualize Interactions (PyMOL, Discovery Studio) Analyze_Poses->Visualize Report Generate Comparative Data Table Visualize->Report

Caption: Workflow for the comparative molecular docking study.

MMP-9 Signaling Pathway in Cancer Metastasis

G cluster_pathway Simplified MMP-9 Pathway GF Growth Factors (e.g., EGF, FGF) Ras Ras/Raf/MAPK Signaling GF->Ras activates AP1 AP-1/NF-κB Activation Ras->AP1 MMP9_exp MMP-9 Gene Expression AP1->MMP9_exp induces ProMMP9 Pro-MMP-9 (Inactive) MMP9_exp->ProMMP9 translates to MMP9_act Active MMP-9 ProMMP9->MMP9_act activated Degradation ECM Degradation MMP9_act->Degradation ECM Extracellular Matrix (ECM) ECM->Degradation Invasion Cell Invasion & Metastasis Degradation->Invasion Inhibitor This compound (Potential Inhibitor) Inhibitor->MMP9_act inhibits

Caption: Role of MMP-9 in extracellular matrix degradation.

References

Comparative Selectivity of Cyclic Sulfone Derivatives as Anticancer Agents: A Focus on RhoA/ROCK Pathway Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide details the inhibitory activity of these derivatives against the RhoA/ROCK signaling pathway, a key regulator of cancer cell proliferation, migration, and invasion. The information presented herein is based on recently published experimental data and provides a framework for assessing the selectivity and potential of similar compounds.

Data Presentation: Performance Against Breast Cancer Cells

Recent research has focused on the synthesis and evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as potential anticancer agents.[1] A study published in the Journal of Enzyme Inhibition and Medicinal Chemistry systematically investigated a series of these compounds for their ability to inhibit the growth and motility of the highly invasive human breast cancer cell line, MDA-MB-231.[1]

The anti-proliferative activity was quantified by determining the half-maximal inhibitory concentration (IC₅₀). Furthermore, the most potent compounds were assessed for their ability to impede cell migration and invasion, key processes in cancer metastasis. The compound designated as b19 emerged as a particularly effective agent, significantly inhibiting proliferation, migration, and invasion of MDA-MB-231 cells.[1]

Below is a summary of the quantitative data for a selection of the synthesized derivatives, highlighting their comparative performance.

Table 1: Anti-proliferative Activity of Benzo[b]thiophene-3-carboxylic Acid 1,1-Dioxide Derivatives against MDA-MB-231 Cells

Compound IDStructureIC₅₀ (µM)
b6 N-(3,4-dimethoxyphenyl)benzo[b]thiophene-3-carboxamide 1,1-dioxide>50
b8 N-(benzo[d][2][3]dioxol-5-yl)benzo[b]thiophene-3-carboxamide 1,1-dioxide27.45
b19 (5-(1-methyl-1H-pyrazol-4-yl)-1,1-dioxidobenzo[b]thiophen-3-yl)(morpholino)methanone1.83
Cisplatin (Reference Drug)5.21

Data sourced from a 2024 study on anticancer agents targeting the RhoA/ROCK pathway.[1]

Table 2: Inhibition of Migration and Invasion of MDA-MB-231 Cells by Compound b19

TreatmentConcentration (µM)Migration Inhibition (%)Invasion Inhibition (%)
b19 2.5~40%~45%
b19 5.0~75%~80%

Approximate values are inferred from graphical data presented in the source publication.[1]

Signaling Pathway and Experimental Workflow

To understand the mechanism of action of these compounds, it is crucial to visualize the targeted signaling pathway and the experimental procedures used to confirm their activity.

RhoA/ROCK Signaling Pathway

The RhoA/ROCK pathway is a critical regulator of the actin cytoskeleton.[4][5] Its overactivation in cancer cells promotes the formation of stress fibers and focal adhesions, which are essential for cell contraction, motility, and invasion.[2][4] Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives have been shown to inhibit this pathway, leading to a reduction in cancer cell motility.[1]

RhoA_ROCK_Pathway cluster_activation Activation cluster_inhibition Inhibition cluster_downstream Downstream Effects GPCRs GPCRs GEFs GEFs GPCRs->GEFs Activate RhoA_GDP RhoA-GDP (Inactive) GEFs->RhoA_GDP Promotes GDP/GTP Exchange RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP ROCK ROCK RhoA_GTP->ROCK Activates Inhibitor Benzo[b]thiophene 1,1-dioxide derivatives Inhibitor->ROCK MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibits MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates p_MLC Phosphorylated Myosin Light Chain (p-MLC) MLCP->p_MLC Dephosphorylates Stress_Fibers Stress Fiber Formation & Actin-Myosin Contraction p_MLC->Stress_Fibers MLC->p_MLC Cell_Motility Cell Migration & Invasion Stress_Fibers->Cell_Motility

Caption: The RhoA/ROCK signaling cascade and point of inhibition.

Experimental Workflow for Inhibitor Assessment

The assessment of the inhibitory potential of the synthesized compounds involves a multi-step process, starting from initial screening for anti-proliferative effects to more specific assays confirming on-target activity.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening Primary Screening cluster_functional Functional Assays cluster_mechanistic Mechanistic Studies Synthesis Synthesis of Benzo[b]thiophene 1,1-dioxide Derivatives Proliferation_Assay Anti-Proliferation Assay (e.g., MTT Assay) Synthesis->Proliferation_Assay Cell_Culture Culture MDA-MB-231 Breast Cancer Cells Cell_Culture->Proliferation_Assay IC50 Determine IC₅₀ Values Proliferation_Assay->IC50 Migration_Assay Transwell Migration Assay IC50->Migration_Assay Select Potent Compounds Invasion_Assay Transwell Invasion Assay (with Matrigel) IC50->Invasion_Assay Western_Blot Western Blot Analysis IC50->Western_Blot pMLC_Detection Detect Phosphorylated Myosin Light Chain (p-MLC) Western_Blot->pMLC_Detection

References

Safety Operating Guide

Safe Disposal of 1,1-dioxothiane-3-carboxylic acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 1,1-dioxothiane-3-carboxylic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.

Immediate Safety and Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure that appropriate personal protective equipment is worn. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is through your institution's hazardous waste management program. Do not dispose of this chemical down the drain or in regular trash.

  • Waste Identification and Segregation:

    • Treat all this compound waste as hazardous chemical waste.

    • Segregate the waste at the source. Do not mix it with other waste streams, particularly bases or reactive chemicals, to prevent potentially violent reactions.

    • Keep solid and liquid waste forms separate.

  • Container Selection and Labeling:

    • Use a designated, leak-proof, and compatible waste container. A high-density polyethylene (HDPE) container is a suitable choice.

    • The container must be clearly labeled as "Hazardous Waste."

    • The label must include the full chemical name: "this compound," the concentration (if in solution), and the approximate quantity. Do not use abbreviations or chemical formulas.

    • Indicate the date when the waste was first added to the container.

    • Include the name and contact information of the principal investigator or responsible person.

  • Waste Accumulation and Storage:

    • Store the waste container in a designated satellite accumulation area that is under the control of the laboratory.

    • Ensure the container is kept tightly closed except when adding waste.

    • Provide secondary containment, such as a spill tray, to capture any potential leaks.

  • Arranging for Disposal:

    • Once the container is full or the waste is no longer being generated, contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal.

    • Follow all institutional procedures for waste manifest and pickup requests.

Spill and Emergency Procedures

In the event of a spill:

  • Evacuate and Alert: Evacuate the immediate area and alert nearby personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, use a spill kit with an absorbent material suitable for acids. Do not use combustible materials like paper towels.

  • Neutralization (for spill cleanup only): Cautiously neutralize the spilled material with a weak base, such as sodium bicarbonate, if you are trained to do so.

  • Cleanup: Carefully sweep or wipe up the absorbed material and place it in the designated hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water.

  • Large Spills: For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.

Disposal Considerations for this compound
ParameterGuidelineRationale
Waste Classification Hazardous Chemical WasteDue to its acidic nature and potential irritant properties.[1][2]
Container Material High-Density Polyethylene (HDPE) or other compatible plasticTo prevent corrosion and ensure containment.
Waste Segregation Store separately from bases and reactive chemicalsTo avoid exothermic or violent reactions.
Disposal Method Institutional Hazardous Waste ProgramEnsures compliant and safe disposal.[1][2]
Drain Disposal ProhibitedTo prevent environmental contamination and damage to plumbing.
Trash Disposal ProhibitedTo prevent exposure to personnel and environmental release.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have 1,1-dioxothiane-3-carboxylic acid waste for disposal ppe Wear appropriate PPE: - Safety goggles - Lab coat - Chemical-resistant gloves start->ppe is_spill Is it a spill? ppe->is_spill small_spill Small Spill: 1. Contain with acid-neutralizing absorbent 2. Collect waste in a labeled hazardous waste container 3. Decontaminate the area is_spill->small_spill Yes, small large_spill Large Spill: 1. Evacuate the area 2. Alert others 3. Contact EHS/Emergency Response is_spill->large_spill Yes, large routine_disposal Routine Disposal is_spill->routine_disposal No contact_ehs Contact EHS for waste pickup and disposal small_spill->contact_ehs end End: Waste properly disposed large_spill->end select_container Select a compatible, leak-proof waste container (e.g., HDPE) routine_disposal->select_container label_container Label container with: - 'Hazardous Waste' - Full chemical name - Concentration and quantity - Date - PI/Contact Information select_container->label_container store_waste Store in a designated Satellite Accumulation Area with secondary containment label_container->store_waste store_waste->contact_ehs contact_ehs->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 1,1-dioxothiane-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 1,1-dioxothiane-3-carboxylic acid was located. The following guidance is based on the safety protocols for the closely related compound, 1,1-dioxo-1lambda6,3-thiazinane-4-carboxylic acid hydrochloride, and general safety principles for handling carboxylic acids. Researchers should always conduct a thorough risk assessment before beginning work.

This guide provides essential safety, handling, and disposal information for laboratory personnel, including researchers, scientists, and drug development professionals working with this compound.

Immediate Safety and Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure a safe laboratory environment. The following table summarizes the required PPE.

Protection Type Recommended Equipment Standard
Eye and Face Protection Chemical safety goggles or a face shield where splashing is possible.Conforming to EN166 or OSHA 29 CFR 1910.133.[1][2][3]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber). Disposable protective clothing.Inspect gloves before use.[4]
Respiratory Protection Use in a well-ventilated area. If dust or aerosols are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1][2]
Hand Protection Wear suitable protective gloves.Wash hands thoroughly after handling.[4][5]
Experimental Protocols: Safe Handling and Storage

Adherence to strict operational protocols is essential for the safe handling and storage of this compound.

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[6]

  • Avoid the formation of dust and aerosols.

  • Do not breathe vapor, mist, or gas.[6]

  • Avoid contact with skin, eyes, and clothing.[5][6]

  • Wear appropriate personal protective equipment at all times.[5][7]

  • Wash hands and face thoroughly after handling.[5]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][5]

  • Keep away from incompatible materials such as strong oxidizing agents.[3]

Disposal Plan

Contaminated materials and waste must be handled and disposed of according to institutional and local regulations for chemical waste.

Disposal Steps:

  • Collection: Collect waste material in a designated, properly labeled, and sealed container.

  • Neutralization (for acidic waste): If permissible by local regulations, acidic waste can be neutralized.

    • Dilute the acidic waste by slowly adding it to a large volume of cold water (a 1:10 ratio is recommended).[8]

    • Slowly add a saturated solution of sodium bicarbonate or another suitable base while stirring.[8]

    • Monitor the pH using indicator strips or a pH meter.[8]

    • Once the pH is between 6.0 and 8.0, it may be permissible to dispose of it down the drain with copious amounts of water, pending local regulations.[8]

  • Professional Disposal: For larger quantities or if neutralization is not appropriate, dispose of the chemical waste through a licensed professional waste disposal service.

Emergency Procedures

In the event of exposure or a spill, immediate and appropriate action is critical.

Emergency Situation First Aid and Response
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[1]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE. For small spills, wipe dry and place in a suitable container for disposal. Ventilate the area and wash the spill site after material pickup is complete.[6] For large spills, prevent further leakage if safe to do so and contact emergency services.

Visualized Workflow and Logical Relationships

To further clarify the necessary procedures, the following diagrams illustrate the logical flow of operations when handling this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase RiskAssessment Conduct Risk Assessment SelectPPE Select Appropriate PPE RiskAssessment->SelectPPE PrepareWorkstation Prepare Well-Ventilated Workstation SelectPPE->PrepareWorkstation Handling Handle Chemical Following Protocols PrepareWorkstation->Handling Storage Store in a Cool, Dry, Well-Ventilated Area Handling->Storage CollectWaste Collect Waste in Labeled Container Handling->CollectWaste Neutralize Neutralize (if applicable) CollectWaste->Neutralize Dispose Dispose via Approved Channels Neutralize->Dispose cluster_emergency Emergency Response Plan Spill Spill or Exposure Occurs Evacuate Evacuate Area Spill->Evacuate FirstAid Administer First Aid Spill->FirstAid Cleanup Perform Spill Cleanup Spill->Cleanup Contact Contact Emergency Services Evacuate->Contact FirstAid->Contact

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.